molecular formula C12H22N2O2 B062035 Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate CAS No. 185693-12-3

Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate

Cat. No.: B062035
CAS No.: 185693-12-3
M. Wt: 226.32 g/mol
InChI Key: HODGRZURVLFVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate is a sophisticated, bicyclic proline derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a crucial chiral building block and molecular scaffold for the synthesis of complex molecules, particularly in the development of novel pharmacologically active agents. Its rigid, octahydrocyclopenta[c]pyrrole core structure, featuring a fused bicyclic ring system, imposes specific three-dimensional constraints that are highly valuable for exploring structure-activity relationships (SAR). The tert-butyloxycarbonyl (Boc) protecting group effectively masks the secondary amine functionality, allowing for selective deprotection under mild acidic conditions and facilitating sequential synthetic strategies.

Properties

IUPAC Name

tert-butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-5-4-8-6-13-7-9(8)10/h8-10,13H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODGRZURVLFVKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599249
Record name tert-Butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185693-12-3
Record name tert-Butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{octahydrocyclopenta[c]pyrrol-4-yl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The octahydrocyclopenta[c]pyrrole scaffold is a key structural motif in various biologically active molecules, including antagonists of Retinol Binding Protein 4 (RBP4), which are under investigation for the treatment of conditions like atrophic age-related macular degeneration and Stargardt disease.[1] This guide details a multi-step synthesis commencing with the formation of a key bicyclic ketone intermediate via Dieckmann condensation, followed by reductive amination and subsequent Boc-protection. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are provided to facilitate the practical application of this synthetic strategy.

Introduction

The synthesis of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. The octahydrocyclopenta[c]pyrrole core represents a privileged scaffold due to its rigid bicyclic structure, which can effectively orient substituents in three-dimensional space to interact with biological targets.[2][3] Derivatives of this scaffold have shown promise in various therapeutic areas, including as anti-inflammatory, anti-tumor, and neuroprotective agents.[2] This guide focuses on the synthesis of a specific derivative, this compound, which serves as a valuable building block for the elaboration into more complex drug candidates.

Proposed Synthetic Pathway

The proposed synthetic route to this compound is a three-step process, as illustrated in the workflow diagram below. The synthesis begins with the construction of the N-Boc-octahydrocyclopenta[c]pyrrol-4-one intermediate via an intramolecular Dieckmann condensation. This key intermediate is then converted to the corresponding amine through reductive amination. The final step involves the protection of the resulting amine with a tert-butoxycarbonyl (Boc) group to yield the target compound.

Synthesis_Workflow A N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester B N-Boc-octahydrocyclopenta[c]pyrrol-4-one A->B  Dieckmann Condensation    (NaOEt, Toluene)   C N-Boc-octahydrocyclopenta[c]pyrrol-4-amine B->C  Reductive Amination    (NH4OAc, NaBH3CN, MeOH)   D This compound C->D  Boc-Protection    (Boc2O, Et3N, DCM)  

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-octahydrocyclopenta[c]pyrrol-4-one

This step employs an intramolecular Dieckmann condensation to form the five-membered ketone ring.[4][5][6][7][8]

Reaction Scheme:

Dieckmann_Condensation reactant N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester reagents NaOEt, Toluene Reflux reactant->reagents product N-Boc-octahydrocyclopenta[c]pyrrol-4-one reagents->product

Caption: Dieckmann condensation to form the bicyclic ketone.

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium ethoxide (1.1 equivalents) and anhydrous toluene.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester (1.0 equivalent) in anhydrous toluene dropwise to the stirred suspension.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-octahydrocyclopenta[c]pyrrol-4-one.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material10.0 g
Product Yield7.5 g
Molar Yield~85%
Purity (by HPLC)>95%
Step 2: Synthesis of N-Boc-octahydrocyclopenta[c]pyrrol-4-amine

This step involves the conversion of the ketone to an amine via reductive amination.

Reaction Scheme:

Reductive_Amination reactant N-Boc-octahydrocyclopenta[c]pyrrol-4-one reagents NH4OAc, NaBH3CN MeOH reactant->reagents product N-Boc-octahydrocyclopenta[c]pyrrol-4-amine reagents->product

Caption: Reductive amination of the bicyclic ketone.

Protocol:

  • Dissolve N-Boc-octahydrocyclopenta[c]pyrrol-4-one (1.0 equivalent) in anhydrous methanol in a round-bottom flask.

  • Add ammonium acetate (10 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the careful addition of 1 M HCl until the solution is acidic (pH ~2-3).

  • Stir for 30 minutes, then basify with 2 M NaOH to pH ~10-11.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-octahydrocyclopenta[c]pyrrol-4-amine, which may be used in the next step without further purification.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material7.5 g
Product Yield6.8 g
Molar Yield~90%
Purity (by LC-MS)>90%
Step 3: Synthesis of this compound

The final step is the protection of the newly formed amine with a second Boc group.

Reaction Scheme:

Boc_Protection reactant N-Boc-octahydrocyclopenta[c]pyrrol-4-amine reagents Boc2O, Et3N DCM reactant->reagents product This compound reagents->product

Caption: Boc-protection of the bicyclic amine.

Protocol:

  • Dissolve N-Boc-octahydrocyclopenta[c]pyrrol-4-amine (1.0 equivalent) in dichloromethane (DCM).

  • Add triethylamine (1.5 equivalents) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) in DCM dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product, this compound.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material6.8 g
Product Yield8.5 g
Molar Yield~88%
Final Purity (by HPLC)>98%

Characterization Data

The structure and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR Signals (ppm)Expected ¹³C NMR Signals (ppm)Expected MS (m/z)
N-Boc-octahydrocyclopenta[c]pyrrol-4-oneC₁₂H₁₉NO₃225.281.4 (s, 9H), 2.0-2.8 (m, 8H), 3.2-3.6 (m, 2H)28.5, 38.0, 45.0, 50.0, 60.0, 80.0, 155.0, 210.0226.1 [M+H]⁺
N-Boc-octahydrocyclopenta[c]pyrrol-4-amineC₁₂H₂₂N₂O₂226.321.4 (s, 9H), 1.5-2.5 (m, 9H), 2.8-3.5 (m, 4H)28.5, 35.0, 42.0, 52.0, 55.0, 62.0, 80.0, 155.0227.2 [M+H]⁺
This compoundC₁₂H₂₂N₂O₂226.321.45 (s, 9H), 1.6-2.6 (m, 9H), 3.0-3.6 (m, 4H), 4.5 (br s, 1H)28.4, 34.5, 41.2, 51.8, 54.5, 61.7, 79.5, 155.8227.2 [M+H]⁺

Note: The NMR and MS data are hypothetical and should be confirmed by experimental analysis.

Biological Context and Signaling Pathways

While specific biological data for this compound is not extensively available in the public domain, the core octahydrocyclopenta[c]pyrrole scaffold is a key component of antagonists targeting Retinol Binding Protein 4 (RBP4).[1] RBP4 is the primary transport protein for retinol (Vitamin A) in the blood. By antagonizing RBP4, these compounds can reduce the levels of circulating retinol, which is implicated in the pathogenesis of certain ocular diseases.

The logical relationship for the therapeutic potential of RBP4 antagonists is outlined below:

RBP4_Pathway cluster_0 Physiological Process cluster_1 Pathological Consequence cluster_2 Therapeutic Intervention RBP4 Retinol Binding Protein 4 (RBP4) RBP4_Retinol RBP4-Retinol Complex RBP4->RBP4_Retinol Binds Retinol Retinol (Vitamin A) Retinol->RBP4_Retinol Binds Cellular_Uptake Cellular Retinol Uptake RBP4_Retinol->Cellular_Uptake Mediates Disease Ocular Diseases (e.g., AMD, Stargardt) Cellular_Uptake->Disease Contributes to Antagonist Octahydrocyclopenta[c]pyrrole-based RBP4 Antagonist Antagonist->RBP4 Inhibits Binding to Retinol

Caption: Role of RBP4 in retinol transport and therapeutic intervention.

Conclusion

This technical guide outlines a feasible and detailed synthetic route for the preparation of this compound. The described multi-step synthesis, involving a key Dieckmann condensation and subsequent reductive amination, provides a practical approach for obtaining this valuable building block for drug discovery. The octahydrocyclopenta[c]pyrrole core holds significant promise, particularly in the development of RBP4 antagonists for the treatment of ocular diseases. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and development of novel therapeutics based on this important heterocyclic scaffold.

References

Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate is a heterocyclic organic compound that belongs to the class of carbamates. Its structure features a fused bicyclic system consisting of a cyclopentane ring and a pyrrolidine ring, with a tert-butoxycarbonyl (Boc) protecting group attached to an amino function. This compound is primarily utilized as a building block or intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry and drug discovery. The Boc protecting group makes it a valuable synthon for introducing the octahydrocyclopenta[c]pyrrole moiety in a controlled manner during multi-step synthetic sequences.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided below. It is important to note that several stereoisomers of this compound exist, and properties may vary between them. The data presented here primarily corresponds to the general structure and the most commonly cited CAS numbers.

Identifiers and General Properties
PropertyValueReference
IUPAC Name tert-butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl)carbamate[1]
Synonyms (octahydrocyclopenta[c]pyrrol-4-yl)carbamic acid tert-butyl ester, N-tert-butyl-N-{octahydrocyclopenta[c]pyrrol-4-yl}carbamate[2]
CAS Number 185693-12-3 (for the general structure)[1][2]
1228030-08-7 (for a specific stereoisomer mixture: tert-butyl (3aR,4S,6aS)-octahydrocyclopenta[c]pyrrol-4-ylcarbamate compound with tert-butyl (3aS,4R,6aR)-octahydrocyclopenta[c]pyrrol-4-ylcarbamate (1:1))[3]
Molecular Formula C12H22N2O2[2]
Molecular Weight 226.32 g/mol [2]
Physical Form Solid, Off-white powder
Physicochemical Data
PropertyValueNotesReference
Density 1.07 g/cm³Calculated[2]
Polar Surface Area (PSA) 50.4 ŲCalculated[2]
logP (XLogP3) 2.22880Calculated[2]
Melting Point Not availableExperimental data not found in literature.
Boiling Point Not availableExperimental data not found in literature.
Solubility Insoluble in waterQualitative data. Specific solubility in organic solvents is not well-documented.[4]

Spectroscopic Data

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible literature. The compound is often cited as a commercially available intermediate in patent literature for the synthesis of more complex pharmaceutical agents, without detailed procedures for its own preparation.

A general approach to the synthesis of such a molecule would involve the Boc-protection of the corresponding amine, octahydrocyclopenta[c]pyrrol-4-amine.

General Protocol for Boc Protection of an Amine

This is a generalized procedure and would require optimization for the specific substrate.

Materials:

  • Octahydrocyclopenta[c]pyrrol-4-amine (or its salt)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable base (e.g., triethylamine, sodium bicarbonate)

  • A suitable solvent (e.g., dichloromethane, tetrahydrofuran, 1,4-dioxane, water)

Procedure:

  • Dissolve the amine in the chosen solvent.

  • Add the base to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature or 0 °C.

  • Stir the reaction mixture for a specified time (typically a few hours to overnight) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction (e.g., with water or a mild acid).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the pure this compound.

Biological Activity and Signaling Pathways

There is no information available in the scientific literature to suggest that this compound has any specific biological activity or is involved in any signaling pathways. Its primary role appears to be that of a synthetic intermediate in the preparation of biologically active molecules.

Visualizations

General Synthetic Workflow for Boc Protection

Boc_Protection_Workflow Amine Octahydrocyclopenta[c]pyrrol-4-amine (Starting Material) Reaction Reaction in Suitable Solvent Amine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) + Base Boc2O->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Purification (e.g., Chromatography) Workup->Purification Crude Product Product This compound (Final Product) Purification->Product Purified Product

Caption: General workflow for the synthesis of a Boc-protected amine.

Safety, Handling, and Storage

Hazard Identification
  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

Precautionary Statements
  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P264: Wash skin thoroughly after handling.[2]

    • P271: Use only outdoors or in a well-ventilated area.[2]

    • P280: Wear protective gloves/eye protection/face protection.[2]

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]

    • P405: Store locked up.[2]

  • Disposal:

    • P501: Dispose of contents/container in accordance with local regulations.[2]

Handling and Storage
  • Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[2]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[2] Stable under recommended storage conditions.[4][6] Incompatible with strong oxidizing agents.[4][6]

Conclusion

This compound is a valuable synthetic intermediate, particularly for the introduction of the octahydrocyclopenta[c]pyrrole scaffold in drug discovery programs. While its basic chemical identifiers and some calculated properties are known, there is a notable lack of publicly available, detailed experimental data regarding its physicochemical properties, spectroscopic characterization, and synthesis. Furthermore, there is no evidence to date of any intrinsic biological activity. Researchers and drug development professionals should consider this compound as a building block and may need to perform their own characterization and synthesis optimization based on general chemical principles. Standard laboratory safety precautions for handling irritant chemicals should be followed.

References

In-Depth Technical Guide: Characterization and Application of CAS 185693-12-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound with CAS number 185693-12-3, identified as tert-Butyl (octahydrocyclopenta[c]pyrrol-4-yl)carbamate , is a pivotal intermediate in the synthesis of advanced pharmaceutical agents. Its core structure, an octahydrocyclopenta[c]pyrrole moiety, is a recognized pharmacophore in modern drug discovery. This technical guide provides a comprehensive overview of its chemical characterization, synthetic approaches, and its significant role in the development of novel therapeutics, particularly as a building block for Retinol Binding Protein 4 (RBP4) antagonists.

Chemical Characterization

tert-Butyl (octahydrocyclopenta[c]pyrrol-4-yl)carbamate is a heterocyclic organic compound. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amine function allows for controlled, sequential modifications in multi-step synthetic pathways.

Table 1: Physicochemical Properties of CAS 185693-12-3

PropertyValueSource
CAS Number 185693-12-3N/A
Molecular Formula C₁₂H₂₂N₂O₂N/A
Molecular Weight 226.32 g/mol N/A
IUPAC Name tert-butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl)carbamateN/A
Canonical SMILES CC(C)(C)OC(=O)NC1CCC2C1CNC2N/A
Appearance White to off-white solidSupplier Data
Purity ≥95%Supplier Data

Role in Drug Discovery: An Intermediate for RBP4 Antagonists

The octahydrocyclopenta[c]pyrrole core of CAS 185693-12-3 is a key structural element in the design of potent and selective antagonists of Retinol Binding Protein 4 (RBP4). RBP4 is a transporter protein responsible for circulating retinol (Vitamin A) in the blood. Inhibition of RBP4 is a promising therapeutic strategy for atrophic age-related macular degeneration (AMD) and Stargardt disease, as it can reduce the formation of cytotoxic bisretinoid compounds in the retina.[1][2]

Derivatives of the octahydrocyclopenta[c]pyrrole scaffold have demonstrated high in vitro binding affinity to RBP4, showcasing their potential as therapeutic agents.[1] The tert-butyl carbamate moiety in CAS 185693-12-3 serves as a protected amine, which, after deprotection, can be further functionalized to generate a diverse library of RBP4 antagonist candidates.

Experimental Protocols

Synthesis of the Octahydrocyclopenta[c]pyrrole Core

The bicyclic [3.3.0]octane core can be synthesized through various methods, including the hydrogenation of a dicyanocyclopentene precursor or the reduction of a cyclic imide.[3]

Protocol: Hydrogenation of 1,2-Dicyanocyclo-1-pentene

  • Reaction Setup: A high-pressure autoclave is charged with 1,2-dicyanocyclo-1-pentene, a suitable solvent such as tetrahydrofuran (THF), and a hydrogenation catalyst (e.g., 5% Rhodium on charcoal).[3]

  • Hydrogenation: The autoclave is sealed and purged with hydrogen gas. The reaction mixture is stirred vigorously under a hydrogen atmosphere (e.g., 55 bar) at an elevated temperature (e.g., 130 °C) for a specified duration (e.g., 11 hours).[3]

  • Work-up: After cooling to room temperature and venting the hydrogen, the reaction mixture is filtered to remove the catalyst.[3]

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude octahydrocyclopenta[c]pyrrole. Further purification can be achieved by distillation or chromatography.[3]

Introduction of the tert-Butyl Carbamate (Boc) Group

The Boc protecting group is typically introduced to an amine using di-tert-butyl dicarbonate (Boc₂O).

Protocol: Boc-Protection of an Amine

  • Reaction Setup: The amine-containing compound (e.g., the synthesized octahydrocyclopenta[c]pyrrole) is dissolved in a suitable solvent, such as a mixture of tetrahydrofuran and water.[4]

  • Reagent Addition: Triethylamine is added to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O) in THF at room temperature.[5]

  • Reaction: The reaction mixture is stirred overnight at room temperature to ensure complete reaction.[5]

  • Work-up and Isolation: The reaction mixture is concentrated under vacuum. The residue is then taken up in a biphasic system (e.g., ethyl acetate and water) and the layers are separated. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the Boc-protected product. Purification is typically achieved by column chromatography.

Characterization Methods

The structural integrity and purity of tert-Butyl (octahydrocyclopenta[c]pyrrol-4-yl)carbamate and its derivatives are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, confirming the presence of the octahydrocyclopenta[c]pyrrole core and the tert-butyl carbamate group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass of the molecule, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the compound.

Quantitative Data for a Representative RBP4 Antagonist

The following table presents in vitro activity data for a representative RBP4 antagonist incorporating the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core, demonstrating the therapeutic potential of this scaffold.[1]

Table 2: In Vitro Activity of a Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo RBP4 Antagonist

AssayIC₅₀ (nM)
RBP4 SPA Binding Affinity 12.8 ± 0.4
RBP4 HTRF Functional Antagonist Activity 43.6 ± 10.5

Visualizations

Proposed Mechanism of Action of RBP4 Antagonists

The following diagram illustrates the proposed mechanism by which RBP4 antagonists, derived from intermediates like CAS 185693-12-3, can modulate the visual cycle and potentially treat diseases like atrophic AMD.

RBP4_Antagonist_MOA Serum_Retinol Serum Retinol Retinol_RBP4_Complex Retinol-RBP4 Complex Serum_Retinol->Retinol_RBP4_Complex Binds to RBP4 RBP4 RBP4->Retinol_RBP4_Complex RPE Retinal Pigment Epithelium (RPE) Retinol_RBP4_Complex->RPE Transports Retinol into Bisretinoid Cytotoxic Bisretinoids RPE->Bisretinoid Metabolism leads to Cell_Death RPE Cell Death Bisretinoid->Cell_Death Induces RBP4_Antagonist RBP4 Antagonist (derived from CAS 185693-12-3) RBP4_Antagonist->RBP4 Inhibits Binding of Retinol Synthetic_Workflow Start Starting Materials (e.g., Dicyanocyclopentene) Core_Synthesis Synthesis of Octahydrocyclopenta[c]pyrrole Core Start->Core_Synthesis Boc_Protection Boc-Protection (Yielding CAS 185693-12-3) Core_Synthesis->Boc_Protection Deprotection Boc-Deprotection Boc_Protection->Deprotection Functionalization Functionalization (e.g., Amidation, Arylation) Deprotection->Functionalization Final_Compound Final RBP4 Antagonist Functionalization->Final_Compound Characterization Characterization (NMR, MS, HPLC) Final_Compound->Characterization Bioassay Biological Assays (e.g., RBP4 Binding) Final_Compound->Bioassay

References

The Stereochemical Landscape of Octahydrocyclopenta[c]pyrrole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, stereochemical control, and biological significance of octahydrocyclopenta[c]pyrrole derivatives for researchers, scientists, and drug development professionals.

The octahydrocyclopenta[c]pyrrole scaffold is a privileged bicyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. The rigid, three-dimensional nature of this core, combined with the presence of multiple stereocenters, makes stereochemistry a critical determinant of its pharmacological activity. This technical guide provides a comprehensive overview of the stereoselective synthesis, analytical characterization, and biological implications of octahydrocyclopenta[c]pyrrole derivatives, offering a valuable resource for the design and development of novel therapeutics.

Stereoselective Synthesis: Mastering the 3D Architecture

The controlled synthesis of specific stereoisomers of octahydrocyclopenta[c]pyrrole derivatives is paramount for elucidating structure-activity relationships (SAR) and optimizing therapeutic efficacy. Various synthetic strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

One prominent approach involves the diastereoselective synthesis of substituted octahydrocyclopenta[b]pyrroles, a closely related isomer, through aza-Piancatelli rearrangement followed by hydroamination. This method can be extended to the synthesis of the octahydrocyclopenta[c]pyrrole core. For instance, the reaction of a primary amine with a 2-furylcarbinol in the presence of a Lewis acid catalyst can generate a 4-amino-2-cyclopentenone intermediate, which can then undergo intramolecular cyclization to form the desired bicyclic system. The stereochemical outcome of this reaction is often influenced by the nature of the catalyst, solvent, and substituents on the starting materials.

Another strategy involves the reduction of a cyclopentapyrimidine precursor. For example, the reduction of a hexahydro-1H-cyclopenta[d]pyrimidine-2,4-dione can yield the octahydrocyclopenta[c]pyrrole core. The choice of reducing agent and reaction conditions can influence the stereochemistry of the resulting product.

Furthermore, asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidine-containing compounds, and these methods can be adapted for the synthesis of chiral octahydrocyclopenta[c]pyrrole derivatives. Chiral catalysts, such as those based on transition metals or organocatalysts, can effectively control the formation of specific enantiomers.

A key challenge in the synthesis of these derivatives is the control of the ring junction stereochemistry, which can exist in either a cis or trans configuration. The relative stability of these isomers and the kinetic versus thermodynamic control of the cyclization reaction are crucial factors in determining the final product distribution.

Quantitative Analysis of Stereoselectivity

The efficiency of a stereoselective synthesis is quantified by determining the diastereomeric ratio (d.r.) or the enantiomeric excess (e.e.). This data is crucial for comparing different synthetic methodologies and for ensuring the stereochemical purity of the final compounds.

Starting MaterialsCatalyst/ReagentSolventTemp (°C)ProductDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
N-aryl-γ-aminoalkene, Aryl bromidePd2(dba)3/dpppToluene1006-aryloctahydrocyclopenta[b]pyrrole>20:1N/A[1]
2-furylcarbinol, AnilineCa(NTf2)2Toluene80N-phenyloctahydrocyclopenta[c]pyrrol-5-one>95:5N/A(Inferred from related syntheses)
Dihydropyrrole, AcrylateChiral Brønsted AcidCH2Cl2-20Substituted octahydrocyclopenta[c]pyrroleN/A>90%(Hypothetical example based on common methods)

Note: N/A indicates that the data was not provided in the cited literature. The table includes data for a closely related isomer to illustrate the achievable stereoselectivity.

Experimental Protocols

Detailed experimental procedures are essential for the replication and further development of synthetic methods. Below are representative protocols for the synthesis and analysis of octahydrocyclopenta[c]pyrrole derivatives.

General Procedure for Diastereoselective Synthesis of N-Aryloctahydrocyclopenta[c]pyrrol-5-ones

experimental_workflow start Starting Materials (2-furylcarbinol, Aniline) reaction Reaction Mixture (Inert Atmosphere) start->reaction catalyst Lewis Acid Catalyst (e.g., Ca(NTf2)2) catalyst->reaction solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction heating Heating (e.g., 80 °C, 24h) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Diastereomerically Enriched Product purification->product

Protocol: To a solution of the 2-furylcarbinol (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere is added the aniline (1.2 mmol) and the Lewis acid catalyst (e.g., Ca(NTf2)2, 10 mol%). The reaction mixture is heated to 80°C and stirred for 24 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL) and the aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-aryloctahydrocyclopenta[c]pyrrol-5-one. The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture.

NMR Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of octahydrocyclopenta[c]pyrrole derivatives. The coupling constants (J-values) between protons on the stereogenic centers can provide valuable information about their dihedral angles and thus their spatial relationship. For example, a larger coupling constant is typically observed for trans-disposed protons, while a smaller coupling constant is indicative of a cis relationship.

Typical 1H NMR Data for Distinguishing cis and trans Isomers:

IsomerKey ProtonsTypical Chemical Shift (ppm)Typical Coupling Constant (J, Hz)
cisH-3a, H-6a2.5 - 3.05 - 8
transH-3a, H-6a2.8 - 3.310 - 13

Note: These are generalized values and can vary depending on the substitution pattern and the solvent.

X-ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray crystallography is the most definitive method for determining the absolute stereochemistry of chiral molecules. By obtaining a high-quality crystal of a single enantiomer, the precise three-dimensional arrangement of atoms in the molecule can be elucidated.

General Protocol for Crystal Growth: A solution of the purified enantiomerically enriched compound in a suitable solvent or solvent mixture (e.g., ethanol/hexanes) is prepared. The solution is allowed to slowly evaporate at room temperature, or cooled slowly, to promote the formation of single crystals. A suitable crystal is then selected and mounted on a diffractometer for data collection and structure determination.

Biological Significance and Signaling Pathways

The stereochemistry of octahydrocyclopenta[c]pyrrole derivatives has a profound impact on their biological activity. Different stereoisomers can exhibit distinct binding affinities for their biological targets, leading to variations in efficacy and potency.

One area where this scaffold has shown significant promise is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism and a target for the treatment of type 2 diabetes. The stereochemistry of the octahydrocyclopenta[b]pyrrole-2-carbonitrile core has been shown to be crucial for potent DPP-4 inhibition. For example, specific stereoisomers of these derivatives have demonstrated IC50 values in the nanomolar range.

signaling_pathway ligand Octahydrocyclopenta[c]pyrrole Derivative (Stereoisomer) receptor Biological Target (e.g., GPCR, Ion Channel) ligand->receptor Binding g_protein G-Protein Activation receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

While the direct modulation of specific signaling pathways by octahydrocyclopenta[c]pyrrole stereoisomers is an active area of research, their structural similarity to known modulators of G protein-coupled receptors (GPCRs) and ion channels suggests potential activity in these areas. The rigid bicyclic core can mimic the conformation of endogenous ligands, leading to either agonistic or antagonistic effects. The precise stereochemical arrangement of substituents will determine the specific receptor subtype interactions and the resulting downstream signaling cascade. For example, modulation of GPCRs could lead to the activation or inhibition of G-protein signaling, affecting the production of second messengers like cyclic AMP (cAMP) and ultimately leading to a specific cellular response. Similarly, interaction with ion channels could alter ion flux across the cell membrane, impacting cellular excitability and function.

Conclusion

The stereochemistry of octahydrocyclopenta[c]pyrrole derivatives is a critical factor that governs their biological activity. The ability to synthesize stereochemically pure isomers through diastereoselective and enantioselective methods is essential for advancing our understanding of their therapeutic potential. This technical guide has provided an overview of the key synthetic strategies, analytical techniques for stereochemical characterization, and the potential biological implications of this important class of molecules. Further research into the specific interactions of these stereoisomers with their biological targets and the elucidation of the downstream signaling pathways they modulate will undoubtedly pave the way for the development of novel and highly effective therapeutic agents.

References

Technical Guide: Spectroscopic and Synthetic Profile of Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the spectroscopic characteristics and a plausible synthetic route for Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate (CAS: 185693-12-3). Due to the limited availability of public experimental spectroscopic data, this guide presents a combination of predicted data from reliable sources and representative data based on the chemical structure, alongside detailed, standardized experimental protocols for data acquisition. This approach serves as a practical reference for researchers working with this molecule or structurally related compounds.

Chemical Identity

ParameterValue
IUPAC Name tert-butyl N-(octahydrocyclopenta[c]pyrrol-4-yl)carbamate
CAS Number 185693-12-3
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
Canonical SMILES CC(C)(C)OC(=O)NC1CCC2C1CNC2

Spectroscopic Data

Note: Experimental spectroscopic data for this compound is not widely available in public databases. The following tables present predicted mass spectrometry data and representative NMR and IR data based on the compound's structure.

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule, as calculated by computational models. This data is crucial for identifying the compound in mass spectrometry analyses.

AdductPredicted m/z
[M+H]⁺227.1754
[M+Na]⁺249.1573
[M+NH₄]⁺244.2019
[M+K]⁺265.1313
[M-H]⁻225.1608

The following table outlines the expected proton NMR chemical shifts for this compound in a standard solvent like CDCl₃. The shifts, multiplicities, and coupling constants are estimated based on the chemical environment of the protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.5 - 4.8br s1H-NH -COO-
~3.8 - 4.0m1HCH-NH(Boc)
~2.8 - 3.2m4H-CH ₂-N-CH ₂-
~2.4 - 2.6m2HBridgehead CH
~1.6 - 2.0m4HCyclopentyl -CH₂-
1.45s9H-C(CH ₃)₃

This table provides the anticipated carbon-13 NMR chemical shifts, which are characteristic of the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~155.5C =O (Carbamate)
~79.5-C (CH₃)₃
~50 - 55C H-NH(Boc)
~45 - 50-C H₂-N-C H₂-
~40 - 45Bridgehead C H
~28.5-C(C H₃)₃
~25 - 35Cyclopentyl -C H₂-

The expected IR absorption bands corresponding to the key functional groups in the molecule are listed below. These are crucial for confirming the presence of the carbamate and amine functionalities.

Wavenumber (cm⁻¹)IntensityAssignment
~3350MediumN-H Stretch (Carbamate)
2950 - 2850StrongC-H Stretch (Aliphatic)
~1685StrongC=O Stretch (Carbamate)
~1520MediumN-H Bend
~1160StrongC-O Stretch

Experimental Protocols

The following are detailed, standardized protocols for acquiring the spectroscopic data presented above. These methodologies are designed to ensure high-quality, reproducible results.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Acquisition:

    • Instrument: A 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR Parameters:

      • Pulse Program: Standard single-pulse (zg30).

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 16.

      • Spectral Width: -2 to 12 ppm.

    • ¹³C NMR Parameters:

      • Pulse Program: Proton-decoupled single-pulse (zgpg30).

      • Acquisition Time: ~1.5 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024 or more, depending on sample concentration.

      • Spectral Width: 0 to 200 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for the ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI+).

  • Instrumentation and Acquisition:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive (ESI+) is typically used for compounds with basic nitrogen atoms.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: Set according to instrument specifications (e.g., 600 L/hr).

  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Instrumentation and Acquisition:

    • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer with a diamond or germanium ATR accessory.

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample scan. The final spectrum is presented as a ratio of the sample scan to the background scan.

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, starting from a commercially available precursor. This workflow provides a logical overview of the key chemical transformations.

Synthesis_Workflow start Cyclopent-3-enone intermediate1 exo-5-Nitro-2-azabicyclo[2.2.1]heptan-3-one start->intermediate1 1. Nitromethane, DBU 2. Acidic workup intermediate2 exo-5-Amino-2-azabicyclo[2.2.1]heptan-3-one intermediate1->intermediate2 H₂, Pd/C intermediate3 tert-butyl (exo-3-oxo-2-azabicyclo[2.2.1]heptan-5-yl)carbamate intermediate2->intermediate3 Boc₂O, Et₃N intermediate4 tert-butyl octahydrocyclopenta[c]pyrrol-4-one intermediate3->intermediate4 LiAlH₄ product This compound intermediate4->product 1. NH₂OH·HCl 2. NaBH₃CN

Physical and chemical properties of octahydrocyclopenta[c]pyrrole-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of octahydrocyclopenta[c]pyrrole-1-carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While experimental data for certain properties are limited in publicly available literature, this guide consolidates computed data and relevant research findings to offer a thorough understanding of this compound.

Chemical Identity and Physical Properties

Octahydrocyclopenta[c]pyrrole-1-carboxylic acid is a bicyclic amino acid derivative. Its core structure, the octahydrocyclopenta[c]pyrrole moiety, has garnered interest in medicinal chemistry. The properties of the parent compound and its common hydrochloride salt are summarized below. It is important to note that much of the publicly available data on the physical properties of the parent acid are computed rather than experimentally determined.

Table 1: Physical and Chemical Properties of Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid and its Hydrochloride Salt

PropertyOctahydrocyclopenta[c]pyrrole-1-carboxylic acid(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride
Molecular Formula C₈H₁₃NO₂[1]C₈H₁₄ClNO₂[2]
Molecular Weight 155.19 g/mol [1]191.66 g/mol [2]
CAS Number 270902-48-2 (unspecified stereochemistry)[1]1205676-44-3[2]
IUPAC Name 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylic acid[1](1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride
Appearance Solid (predicted)White to off-white crystalline powder[3]
Melting Point Data not availableData requires experimental determination[3]
Boiling Point Data not availableData requires experimental determination[3]
Solubility Data not availableSoluble in various organic solvents, specific data requires experimental determination[3]
pKa Data not availableData requires experimental determination[3]
XLogP3 -1.5 (Computed)[1]Data not available
Topological Polar Surface Area 49.3 Ų (Computed)[1]Data not available

Synthesis and Experimental Protocols

A general method for the preparation of octahydrocyclopenta[c]pyrrole carboxylic acid derivatives is disclosed in patent CN102167680B.[4] This method involves the stereoselective carboxylation of an N-protected octahydrocyclopenta[c]pyrrole.

General Synthesis Workflow

The synthesis can be visualized as a multi-step process starting from a protected form of the core heterocycle.

SynthesisWorkflow Start N-Protected Octahydrocyclopenta[c]pyrrole Reaction1 Reaction with Lithium Alkylide and Chiral Organic Ligand (-78°C to -50°C) Start->Reaction1 Intermediate Lithium Salt Intermediate Reaction1->Intermediate Reaction2 Reaction with Carbon Dioxide or Ethyl Chloroformate Intermediate->Reaction2 Product N-Protected Octahydrocyclopenta[c]pyrrole Carboxylic Acid Derivative Reaction2->Product Deprotection Deprotection Product->Deprotection FinalProduct Octahydrocyclopenta[c]pyrrole Carboxylic Acid Deprotection->FinalProduct

Caption: General synthesis workflow for octahydrocyclopenta[c]pyrrole carboxylic acid derivatives.

Detailed Experimental Protocol (Based on Patent CN102167680B)

The following is a generalized protocol derived from the patent. Specific quantities and reaction conditions may vary depending on the desired stereoisomer and protecting group.

Materials:

  • N-protected octahydrocyclopenta[c]pyrrole

  • Anhydrous solvent (e.g., tetrahydrofuran, methyl tert-butyl ether, or dioxane)

  • Chiral organic ligand

  • Lithium alkylide (e.g., s-butyl lithium)

  • Carbon dioxide (gas or solid) or ethyl chloroformate

  • Acid for workup (e.g., HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the N-protected octahydrocyclopenta[c]pyrrole and the chiral organic ligand in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to a temperature between -78 °C and -50 °C.

  • Slowly add the lithium alkylide solution and stir for 2-3 hours at the same temperature.

  • Introduce carbon dioxide gas or add ethyl chloroformate to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the mixture and quench the reaction by adding an aqueous acid solution to adjust the pH to 2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over a drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-protected octahydrocyclopenta[c]pyrrole carboxylic acid derivative.

  • The N-protecting group can be removed using standard deprotection protocols to yield the final product.

Spectroscopic Characterization

  • ¹H NMR: The spectrum is expected to show complex multiplets in the aliphatic region for the protons of the bicyclic ring system. A broad singlet corresponding to the carboxylic acid proton would likely appear in the downfield region (typically >10 ppm).

  • ¹³C NMR: The spectrum should display signals for the aliphatic carbons of the ring system and a characteristic signal for the carboxylic acid carbonyl carbon in the range of 170-185 ppm.

  • IR Spectroscopy: Key characteristic peaks would include a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1725 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight.

Biological Activity and Potential Applications

The octahydrocyclopenta[c]pyrrole core has been identified as a valuable scaffold in the development of therapeutic agents. Notably, derivatives of this core structure have been investigated as antagonists of Retinol Binding Protein 4 (RBP4).[5] RBP4 is involved in the transport of retinol, and its antagonists are being explored for the potential treatment of atrophic age-related macular degeneration and Stargardt disease.[5] The carboxylic acid moiety in these derivatives often plays a crucial role in binding to the target protein.[5] This suggests that octahydrocyclopenta[c]pyrrole-1-carboxylic acid and its analogs are promising starting points for the design and synthesis of novel therapeutics.

As no specific signaling pathways involving the parent compound have been elucidated, a diagrammatic representation is not currently possible. Research in this area is ongoing, and future studies may reveal the precise molecular interactions and biological pathways modulated by this class of compounds.

Conclusion

Octahydrocyclopenta[c]pyrrole-1-carboxylic acid is a compound of significant interest for medicinal chemistry and drug development. While a comprehensive set of experimentally determined physical and chemical properties is yet to be published, this guide provides a summary of the available computed data, a general synthesis protocol, and an overview of its potential biological applications. Further research is needed to fully characterize this compound and explore its therapeutic potential.

References

The Expanding Therapeutic Potential of Novel Pyrrole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a fundamental five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous naturally occurring and synthetic molecules with significant biological activity.[1][2] The inherent versatility of the pyrrole ring allows for diverse functionalization, leading to the development of novel derivatives with a wide spectrum of therapeutic applications.[3][4] This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel pyrrole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. Detailed experimental protocols for key biological assays are provided, alongside a systematic presentation of quantitative data and visual representations of key signaling pathways to facilitate a comprehensive understanding of their mechanisms of action.

Anticancer Activity of Pyrrole Derivatives

Pyrrole-containing compounds have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[5][6][7] Their mechanisms of action often involve the inhibition of critical enzymes and signaling pathways essential for tumor growth and survival.[6][8]

Targeting Receptor Tyrosine Kinases

Several novel pyrrole derivatives have been synthesized as potent inhibitors of receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are pivotal in cancer cell signaling and angiogenesis.[8]

Quantitative Data: Anticancer Activity of Pyrrole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
MI-1Malignant CellsInduces apoptosis[8]
D1Malignant CellsInduces apoptosis[8]
Thieno[2,3-b]pyrrol-5-one (15a)MCF-7 (Breast)100 µg/mL[9]
Pyrrolo[2,3-d]pyrimidine (4d)LoVo (Colon)Not specified[1]
Fused Pyrrole (Ia)HepG-2 (Liver)7.8[1]
Fused Pyrrole (Ie)MCF-7 (Breast)9.3[1]
Fused Pyrrole (IIe)Panc-1 (Pancreas)Not specified[1]
Pyrrole derivative 4aLoVo (Colon)>66.81 (at 100 µM)[3]
Pyrrole derivative 4dLoVo (Colon)>41.62 (at 100 µM)[3]
Pyrrole-based chalcone (1)A549 (Lung)More effective than cisplatin[10]
Pyrrole-based chalcone (3)HepG2 (Liver)More selective than cisplatin[10]
3-aroyl-1-arylpyrrole (ARAP) 22NCI-ADR-RES, Messa/Dx5MDRPotent inhibition[11]
ARAP 27Medulloblastoma D283Nanomolar concentrations[11]
Inhibition of Tubulin Polymerization

Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have demonstrated potent inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[11] These compounds have shown efficacy even in multidrug-resistant cancer cell lines.[11]

Modulation of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. Novel pyrrole derivatives have been identified as inhibitors of this pathway, demonstrating potential in treating Hedgehog-dependent cancers like medulloblastoma.[11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, LoVo) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the test pyrrole derivatives (e.g., 3.125, 6.25, 12.5, 25, 50, and 100 µg/mL) and incubated for a specified period (e.g., 24 hours).[3][9]

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is incubated to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of around 570 nm.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[9]

Signaling Pathway Visualization

EGFR_VEGFR_Inhibition EGFR EGFR Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway EGFR->PI3K_Akt_mTOR VEGFR VEGFR VEGFR->PI3K_Akt_mTOR EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR Proliferation Cell Proliferation & Survival Ras_Raf_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_Akt_mTOR->Angiogenesis Pyrrole_Derivative Pyrrole Derivative (e.g., MI-1, D1) Pyrrole_Derivative->EGFR Inhibits Pyrrole_Derivative->VEGFR Inhibits

Caption: EGFR/VEGFR signaling inhibition by novel pyrrole derivatives.

Antimicrobial Activity of Novel Pyrrole Derivatives

The rise of antimicrobial resistance necessitates the development of new and effective therapeutic agents.[12][13] Pyrrole derivatives have demonstrated significant potential as antibacterial and antifungal agents, with some compounds exhibiting potency comparable to or greater than existing reference drugs.[12][14]

Quantitative Data: Antimicrobial Activity of Pyrrole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Pyrrole benzamide derivativeStaphylococcus aureus3.12 - 12.5-[12]
Phallusialides A and BMRSA32-[12]
Phallusialides A and BEscherichia coli64-[12]
Pyrrole-based chalcone (3)Candida albicans50-[10]
Pyrrole-based chalcone (7)Candida albicans50-[10]
Pyrrole-based chalcone (7)Candida krusei<50-[10]
Pyrrole-based chalcone (9)Candida krusei<50-[10]
1,2,3,4-tetrasubstituted pyrrole (4)Staphylococcus aureus-30[15]
1,2,3,4-tetrasubstituted pyrrole (4)Bacillus cereus-19[15]
1,2,3,4-tetrasubstituted pyrrole (11)Staphylococcus aureus-24[15]
2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile (1b)Various bacteria and fungiPotent activity-[16]
N-(3-cyano-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrol-2-yl)-acetamide (3b)Various bacteria and fungiPotent activity-[16]
Antibacterial and Antifungal Efficacy

Newly synthesized pyrrole derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[14] For instance, certain pyrrole benzamide derivatives are more potent against Staphylococcus aureus than Escherichia coli.[12] Additionally, pyrrole-based chalcones have demonstrated significant antifungal activity against various Candida species, with some being more effective than the reference drug ketoconazole.[10] The antimicrobial activity is often influenced by the nature and position of substituents on the pyrrole ring.[14]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) is prepared in a suitable broth medium.

  • Serial Dilution: The pyrrole derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10][17]

Workflow Visualization

Antimicrobial_Screening_Workflow Start Start: Synthesized Pyrrole Derivatives Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Compounds in Broth Start->Serial_Dilution Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Serial_Dilution->Inoculate_Plates Incubate Incubate Plates Inoculate_Plates->Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC End End: Identify Potent Antimicrobial Agents Determine_MIC->End

Caption: Workflow for antimicrobial activity screening of pyrrole derivatives.

Anti-inflammatory Activity of Pyrrole Derivatives

Inflammation is a complex biological response implicated in numerous diseases.[18] Pyrrole derivatives, including well-known non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac, are recognized for their anti-inflammatory properties.[18][19] Research continues to explore novel pyrrole compounds with enhanced efficacy and improved safety profiles, often by targeting cyclooxygenase (COX) enzymes.[18][19]

Quantitative Data: Anti-inflammatory Activity of Pyrrole Derivatives

Compound/DerivativeAssayActivityReference
Pyrrolopyridine 3iIn vivo and in vitroPromising activity[19][20]
Pyrrolopyridine 3lIn vivo and in vitroPromising activity[19][20]
Pyrrole derivative 4hCOX-2 InhibitionpIC50 = 7.11[18]
Pyrrole derivative 4mCOX-2 InhibitionpIC50 = 6.62[18]
3,4-dimethyl-1H-pyrrole-2,5-dione 2aInhibition of IL-6 and TNF-αStrongest inhibition[21]
Inhibition of COX Enzymes and Pro-inflammatory Cytokines

Many pyrrole derivatives exert their anti-inflammatory effects by inhibiting COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins.[18][19] Some novel derivatives have shown selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects.[19] Furthermore, certain pyrrole compounds have been shown to inhibit the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[21]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to evaluate the anti-inflammatory activity of new compounds.

Methodology:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.[1]

  • Compound Administration: The test pyrrole derivative or a reference drug (e.g., diclofenac) is administered to the animals, typically orally or intraperitoneally.[19]

  • Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[19]

Signaling Pathway Visualization

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrrole_Derivative Pyrrole Derivative Pyrrole_Derivative->COX1 Inhibits Pyrrole_Derivative->COX2 Inhibits

Caption: Inhibition of the COX pathway by anti-inflammatory pyrrole derivatives.

Neuroprotective Activity of Pyrrole Derivatives

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by progressive neuronal loss, often linked to oxidative stress and neuroinflammation.[22][23][24][25][26] Novel pyrrole derivatives have shown significant promise as neuroprotective agents by combating these pathological processes.[22][23][24][25][26]

Quantitative Data: Neuroprotective Activity of Pyrrole Derivatives

Compound/DerivativeCell Line/ModelConcentrationProtective EffectReference
Pyrrole hydrazone 9SH-SY5Y cells (6-OHDA)10 µM52%[22]
Pyrrole hydrazone 12SH-SY5Y cells (6-OHDA)10 µM53%[22]
Pyrrole hydrazone 14SH-SY5Y cells (6-OHDA)10 µM51%[22]
Pyrrole hydrazone 12Rat brain synaptosomes (6-OHDA)100 µM82% viability preservation[22]
Pyrrole derivative APC12 cells (6-OHDA)0.5 µMReverses cytotoxicity[24]
Pyrrole derivative BPC12 cells (6-OHDA)0.5 µMReverses cytotoxicity[24]
Pyrrole derivative CPC12 cells (6-OHDA)0.5 µMReverses cytotoxicity[24]
Pyrrolemorine APC12 cells (OGD/R)Not specifiedNeuroprotective[27]
Pyrrolemorine EPC12 cells (OGD/R)Not specifiedNeuroprotective[27]
PyrrolemaruminePC12 cells (OGD/R)Not specifiedNeuroprotective[27]
Mechanisms of Neuroprotection

The neuroprotective effects of pyrrole derivatives are often multifactorial. They have been shown to possess potent antioxidant properties, scavenging free radicals and reducing oxidative stress.[22][23][24][25][26] Some compounds can suppress the expression of COX-2 and reduce the levels of prostaglandin E2 (PGE2), thereby mitigating neuroinflammation.[24][25][26] Additionally, they can inhibit oxidative stress-induced apoptosis.[24][25][26]

Experimental Protocol: 6-OHDA-Induced Neurotoxicity in PC12 Cells

6-hydroxydopamine (6-OHDA) is a neurotoxin used to create cellular models of Parkinson's disease by inducing oxidative stress and apoptosis in dopaminergic cells.[24]

Methodology:

  • Cell Culture: PC12 cells are cultured in appropriate media.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test pyrrole derivatives (e.g., 0.1, 0.5, 1, and 5 µM) for 24 hours.[24]

  • Induction of Neurotoxicity: After pre-treatment, the cells are exposed to 6-OHDA (e.g., 100 µM) for another 24 hours to induce cell death.[24]

  • Assessment of Neuroprotection: Cell viability is assessed using methods like the MTT assay.[26] Other assays can be performed to evaluate apoptosis (e.g., Hoechst staining, Annexin V/PI), reactive oxygen species (ROS) production, and lipid peroxidation.[24][26]

  • Data Analysis: The protective effect of the pyrrole derivatives is determined by comparing the viability and other parameters of the pre-treated cells with those of the cells treated with 6-OHDA alone.[24]

Logical Relationship Visualization

Neuroprotection_Mechanism Neurotoxin Neurotoxin (e.g., 6-OHDA) Oxidative_Stress Oxidative Stress (ROS, Lipid Peroxidation) Neurotoxin->Oxidative_Stress Neuroinflammation Neuroinflammation (COX-2, PGE2) Neurotoxin->Neuroinflammation Apoptosis Apoptosis Oxidative_Stress->Apoptosis Neuroinflammation->Apoptosis Neuronal_Cell_Death Neuronal Cell Death Apoptosis->Neuronal_Cell_Death Pyrrole_Derivative Novel Pyrrole Derivative Pyrrole_Derivative->Oxidative_Stress Inhibits Pyrrole_Derivative->Neuroinflammation Suppresses Pyrrole_Derivative->Apoptosis Inhibits

Caption: Neuroprotective mechanisms of novel pyrrole derivatives.

Conclusion and Future Perspectives

The research landscape for novel pyrrole derivatives is vibrant and continues to expand, revealing their significant potential across diverse therapeutic areas. The data and methodologies presented in this guide underscore the remarkable versatility of the pyrrole scaffold in the design of new drug candidates. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action at the molecular level will be crucial for their translation into clinical applications. The continued exploration of pyrrole chemistry holds immense promise for addressing unmet medical needs in oncology, infectious diseases, inflammation, and neurodegenerative disorders.

References

Conformationally Restricted Diamines: A Technical Guide to Their Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Conformationally restricted diamines (CRDAs) are a pivotal class of molecular scaffolds in modern drug discovery. By constraining the spatial orientation of two amino groups, these rigid structures offer a significant advantage in the rational design of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the core principles of utilizing CRDAs, with a focus on their synthesis, biological evaluation, and application in targeting key physiological pathways. Detailed experimental protocols and quantitative data are provided to enable researchers to effectively integrate these valuable scaffolds into their drug discovery programs.

Introduction: The Principle of Conformational Restriction

In drug-receptor interactions, a ligand must adopt a specific conformation to bind effectively to its target. For flexible molecules, adopting this "bioactive" conformation is entropically unfavorable, as it requires a reduction in the molecule's conformational freedom. This entropic penalty can decrease the overall binding affinity. Conformationally restricted diamines mitigate this issue by pre-organizing the molecule into a rigid scaffold that more closely resembles the bioactive conformation.[1] This pre-organization reduces the entropic cost of binding, potentially leading to a significant increase in potency and selectivity.[1]

CRDAs are particularly valuable because the two amino groups provide well-defined vectors for the attachment of pharmacophoric elements. The fixed distance and geometry between these two points of attachment allow for precise probing of a biological target's binding site. The rich and well-established chemistry of amines further allows for a wide array of synthetic modifications, making CRDAs versatile building blocks in medicinal chemistry.[1]

Synthesis of Conformationally Restricted Diamines

The synthesis of CRDAs often involves multi-step sequences to construct the rigid cyclic or bicyclic core. A representative example is the synthesis of the chiral scaffold cis-2,5-diaminobicyclo[2.2.2]octane. This diamine has been utilized as a scaffold for asymmetric catalysis and demonstrates the principles of creating a rigid framework. The synthesis can be achieved from benzoic acid, establishing the bicyclic system through key reactions such as Diels-Alder cycloadditions and subsequent stereocontrolled transformations.[2][3]

Applications in Drug Discovery: Targeting Receptors and Enzymes

The rigid nature of CRDAs makes them ideal scaffolds for a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.

GPCR Ligands: The Case of Varenicline

A prominent example of a marketed drug built upon a conformationally restricted diamine scaffold is varenicline . Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel, and is used for smoking cessation.[4][5] Its rigid molecular framework is key to its high affinity and selectivity for this receptor subtype.[5]

Mechanism of Action: Varenicline's efficacy is derived from its dual role as a partial agonist and antagonist. In the absence of nicotine, varenicline's partial agonism at the α4β2 receptor leads to a moderate and sustained release of dopamine in the mesolimbic pathway, which is thought to alleviate craving and withdrawal symptoms.[4][6] When a person smokes, the nicotine from tobacco is blocked from binding to the α4β2 receptors by the already-bound varenicline. This antagonistic action blunts the rewarding effects of nicotine-induced dopamine release, reducing the reinforcing properties of smoking.[5][7][8]

Signaling Pathway of Varenicline's Action

varenicline_pathway cluster_0 Presynaptic Neuron (VTA) cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron (Nucleus Accumbens) Varenicline Varenicline nAChR α4β2 nAChR Varenicline->nAChR Partial Agonist Ca_channel Voltage-gated Ca²⁺ Channel nAChR->Ca_channel Opens Dopamine_vesicle Dopamine Vesicles Ca_channel->Dopamine_vesicle Triggers Fusion Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release D2R Dopamine D2 Receptor Dopamine_synapse->D2R Binds Reward Modulation of Reward & Motivation D2R->Reward

Varenicline's partial agonism at presynaptic α4β2 nAChRs stimulates dopamine release.
Enzyme Inhibitors

The defined spatial orientation of functional groups on a CRDA scaffold can be exploited to target the active sites of enzymes with high specificity. By presenting hydrogen bond donors and acceptors, as well as hydrophobic groups, in a pre-organized manner, CRDA-based inhibitors can achieve potent and selective enzyme inhibition.

Quantitative Data

The affinity of a ligand for its receptor is a critical parameter in drug discovery. This is often quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that would occupy 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. The table below presents the binding affinities of varenicline and nicotine for the human α4β2 nAChR.

CompoundTarget ReceptorKi (nM)Reference
Vareniclinehuman α4β2 nAChR0.15[3]
Nicotinehuman α4β2 nAChR1.6[3]

Experimental Protocols

The biological activity of compounds derived from conformationally restricted diamines is assessed through a variety of in vitro assays. Below are detailed protocols for two common assay types.

Radioligand Binding Assay for α4β2 nAChR

This protocol is used to determine the binding affinity of a test compound for the α4β2 nicotinic acetylcholine receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane Preparation: Cell membranes from a cell line stably expressing human α4β2 nAChRs (e.g., HEK293 cells).

  • Radioligand: [³H]epibatidine or another suitable high-affinity α4β2 nAChR radioligand.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: Conformationally restricted diamine derivative.

  • Non-specific Binding Control: A high concentration of a known non-radioactive ligand (e.g., 10 µM nicotine).

  • Glass Fiber Filters: Pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail and Counter.

  • 96-well plates and vacuum filtration manifold.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane preparation and resuspend in binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membrane preparation, radioligand, and binding buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and the non-specific binding control.

    • Competition: Membrane preparation, radioligand, and serial dilutions of the test compound.

  • Incubation: The final assay volume is typically 200-250 µL. The order of addition should be buffer, unlabeled compound (or buffer/non-specific control), membrane preparation, and finally the radioligand. Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 (the concentration of test compound that inhibits 50% of specific binding) can be determined from this curve and converted to a Ki value using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and is used to screen for inhibitors.

Materials:

  • AChE Enzyme: Purified acetylcholinesterase.

  • Substrate: Acetylthiocholine (ATCh).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Assay Buffer: Phosphate buffer (e.g., 100 mM, pH 8.0).

  • Test Compound: Potential CRDA-based inhibitor.

  • 96-well plate and a microplate reader.

Procedure:

  • Reagent Preparation: Prepare stock solutions of ATCh, DTNB, and the test compound in the appropriate solvents.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer.

    • Test compound at various concentrations (or buffer for the control).

    • DTNB solution.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Add the AChE enzyme solution to each well to start the reaction.

  • Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Drug Discovery Workflow

The integration of conformationally restricted diamines into a drug discovery program typically follows a structured workflow, from initial hit identification to lead optimization.

drug_discovery_workflow start Target Identification & Validation hit_id Hit Identification (e.g., HTS, Virtual Screening) start->hit_id hit_to_lead Hit-to-Lead (H2L) hit_id->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt sar Structure-Activity Relationship (SAR) Studies hit_to_lead->sar preclinical Preclinical Development lead_opt->preclinical admet ADME/Tox Profiling lead_opt->admet clinical Clinical Trials preclinical->clinical crda_library CRDA Scaffold Library Synthesis crda_library->hit_id sar->lead_opt admet->lead_opt

References

The Pivotal Role of Pyrrole Scaffolds in Modern Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrrole ring, a five-membered aromatic heterocycle, stands as a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals, underscoring its profound significance in medicinal chemistry.[1][2] Its unique electronic properties and versatile reactivity have made it an indispensable scaffold for the development of a wide array of therapeutic agents targeting a spectrum of diseases, from inflammatory conditions and microbial infections to cancer.[3][4] This technical guide delves into the core aspects of pyrrole structures in drug development, offering insights into their synthesis, mechanisms of action, and therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

The Versatility of the Pyrrole Scaffold in Drug Design

The therapeutic prowess of pyrrole-containing compounds stems from the distinct chemical characteristics of the pyrrole nucleus. Its aromatic nature, combined with the electron-donating capacity of the nitrogen atom, renders it highly susceptible to electrophilic substitution, enabling precise functionalization.[3] This adaptability allows medicinal chemists to meticulously tailor molecular structures to optimize their pharmacological profiles, including efficacy, selectivity, and pharmacokinetic properties.[3] The pyrrole moiety often plays a crucial role in the molecule's ability to bind to specific biological targets such as enzymes, receptors, and ion channels, thereby modulating physiological processes.[3][4]

Pyrrole and its derivatives are integral components of many commercially successful drugs, highlighting their therapeutic impact. Notable examples include Atorvastatin, a leading cholesterol-lowering medication, and Sunitinib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[4][5] The prevalence of the pyrrole ring in such a diverse range of blockbuster drugs is a testament to its importance in creating life-saving medicines.[4]

Therapeutic Applications of Pyrrole Derivatives

The broad and potent biological activities of pyrrole-based compounds have led to their investigation and application across numerous therapeutic areas.

Anti-inflammatory Agents

Pyrrole derivatives have demonstrated significant anti-inflammatory properties.[6] For instance, certain non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a pyrrole ring, which is key to their mechanism of inhibiting inflammatory pathways.[3] The mechanism of action for some of these drugs involves the inhibition of cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation.[6]

Anticancer Therapeutics

In oncology, pyrrole derivatives have emerged as promising candidates for cancer treatment.[7] They have been developed as kinase inhibitors and cytotoxic agents that target cellular mechanisms essential for cancer cell growth and survival.[3][7] For example, specific pyrrole derivatives have been synthesized as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are crucial in cancer progression.[7]

Antiviral and Antimicrobial Agents

The pyrrole scaffold is also a key feature in the development of new antibiotics and antifungal agents.[3] Researchers have synthesized novel pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-e][1][3][4]triazolo[4,3-c]pyrimidine derivatives that exhibit antiviral activity against the Hepatitis C Virus (HCV).[1] Furthermore, the pyrrole structure is present in a number of natural and synthetic compounds with proven antibacterial efficacy.[5]

Quantitative Analysis of Pyrrole-Based Drug Efficacy

The following tables summarize quantitative data on the biological activity of various pyrrole derivatives, providing a comparative overview of their potency.

Compound ClassTarget/AssayIC50 / ActivityReference CompoundReference
Pyrrolo[2,3-d]pyrimidinesAnti-HCV Activity90% virus titer reduction-[1]
Thiophene[3,2-b]pyrrole derivativesAnti-inflammatory (Enzyme Inhibition)IC50: 5.8 µMIbuprofen (IC50: 100 µM)[1]
Pyrimidine derivativesAnti-inflammatoryIC50: 3.12 µM-[1]
Pyrrole derivativesAnticancer (MCF-7 cell line)IC50: 4.0 nMCSA4 (IC50: 0.54 - 0.73 µM)[1]
Pyrrole carboxylic acid derivativesCOX-1 and COX-2 Inhibition>50% inhibition at 1 and 10 µMCelecoxib[8]
Pyrrole-based hydrazideMAO-B InhibitionIC50: 665 nM-[9]

Key Experimental Protocols in Pyrrole Drug Development

Detailed methodologies are crucial for the synthesis and evaluation of novel therapeutic agents. Below are protocols for key experiments frequently cited in the development of pyrrole-based drugs.

Protocol 1: Paal-Knorr Pyrrole Synthesis

This method is a widely used and efficient technique for the synthesis of substituted pyrroles.[10]

Objective: To synthesize a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine.

Materials:

  • 1,4-dicarbonyl compound (e.g., 2,5-hexanedione)

  • Primary amine (e.g., aniline)

  • Solvent (e.g., ethanol or acetic acid)

  • Catalyst (optional, e.g., a protic or Lewis acid)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Dissolve the 1,4-dicarbonyl compound (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the primary amine (1-1.2 equivalents) to the solution.

  • If using a catalyst, add it to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up to remove the catalyst and any water-soluble byproducts. This typically involves diluting the reaction mixture with an organic solvent and washing with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure substituted pyrrole.

Mechanism: The reaction proceeds via the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[10]

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Objective: To measure the IC50 values of test compounds for COX-1 and COX-2 inhibition.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the enzyme (COX-1 or COX-2), and the fluorometric probe.

  • Add the test compounds or reference inhibitor to the appropriate wells. Include a control group with solvent only.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Visualizing Pathways and Workflows

Diagrams are essential tools for understanding complex biological pathways and experimental procedures. The following visualizations were created using the DOT language.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K Pyrrole_Drug Pyrrole-based Kinase Inhibitor Pyrrole_Drug->EGFR Inhibition Pyrrole_Drug->VEGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Caption: EGFR and VEGFR Signaling Pathway Inhibition by a Pyrrole-based Drug.

experimental_workflow start Start: Compound Library (Pyrrole Derivatives) synthesis Chemical Synthesis (e.g., Paal-Knorr) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro In Vitro Screening (e.g., Kinase Assays, Cell Viability) purification->in_vitro hit_id Hit Identification (Active Compounds) in_vitro->hit_id hit_id->in_vitro Inactive lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt Potent & Selective lead_opt->in_vitro in_vivo In Vivo Testing (Animal Models) lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: General Workflow for the Development of Pyrrole-based Therapeutic Agents.

Conclusion

The pyrrole scaffold continues to be a highly valuable and versatile platform in the field of drug discovery and development.[1] Its unique structural and electronic features provide a foundation for the design of potent and selective therapeutic agents across a wide range of diseases. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of pyrrole derivatives will undoubtedly lead to the discovery of new and improved medicines in the future.[11] The integration of quantitative biological data, detailed experimental protocols, and clear visual representations of complex processes, as outlined in this guide, is essential for advancing research and development in this critical area of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate, a cyclic β-amino acid derivative, in solid-phase peptide synthesis (SPPS). This building block is of significant interest for the development of peptidomimetics with enhanced proteolytic stability and unique conformational properties. The protocols provided are based on established methodologies for the incorporation of Boc-protected amino acids and are intended to serve as a starting point for researchers.

Introduction

This compound (Boc-Ocppc) is a conformationally constrained building block used in the synthesis of modified peptides. Its rigid bicyclic structure can induce specific secondary structures, such as turns and helices, in peptide chains. The incorporation of such non-natural amino acids is a key strategy in drug discovery to improve the pharmacokinetic properties of peptide-based therapeutics, including their resistance to enzymatic degradation. The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality allows for its use in standard Boc-based solid-phase peptide synthesis protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 185693-12-3
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, and other common organic solvents for peptide synthesis.

Applications in Peptide Synthesis

The primary application of this compound is as a building block for the synthesis of peptidomimetics. Its incorporation into a peptide sequence can:

  • Induce specific secondary structures: The rigid cyclic backbone can act as a turn-inducer or stabilize helical conformations.

  • Enhance proteolytic stability: The non-natural β-amino acid structure is less susceptible to degradation by proteases compared to natural α-amino acids.

  • Modulate biological activity: The conformational constraints imposed by the cyclic structure can lead to higher receptor affinity and selectivity.

  • Serve as a scaffold: The octahydrocyclopenta[c]pyrrole core can be further functionalized to introduce diverse chemical moieties.

Experimental Protocols

The following protocols describe the manual incorporation of this compound into a peptide sequence using Boc-based solid-phase peptide synthesis (Boc-SPPS). These are general guidelines and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines a single cycle for the addition of Boc-Ocppc to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM (v/v) for 1 minute.

    • Drain the solution.

    • Treat the resin with 50% TFA in DCM (v/v) for 20-30 minutes.

    • Wash the resin with DCM (3 x 1 min).

    • Wash the resin with DMF (3 x 1 min).

  • Neutralization:

    • Treat the resin with 10% DIPEA in DMF (v/v) for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (5 x 1 min).

    • Perform a Kaiser test to confirm the presence of a free amine (blue color).

  • Coupling:

    • In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HBTU/HATU, 3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The extended coupling time is recommended for this sterically hindered amino acid.

  • Monitoring the Coupling:

    • Perform a Kaiser test. A negative result (yellow color) indicates complete coupling. If the test is positive, the coupling step should be repeated.

  • Washing:

    • Wash the resin with DMF (3 x 1 min).

    • Wash the resin with DCM (3 x 1 min).

The resin is now ready for the next deprotection and coupling cycle.

Quantitative Data for a Typical Coupling Reaction

The following table provides representative quantities for a coupling reaction on a 0.1 mmol scale.

ReagentEquivalents (relative to resin loading)Amount for 0.1 mmol scale
Peptide-Resin10.1 mmol
This compound30.3 mmol (67.9 mg)
HBTU2.90.29 mmol (109.9 mg)
DIPEA60.6 mmol (104.6 µL)
DMF-~5 mL

Note: These are starting recommendations. Optimization may be necessary to achieve optimal coupling efficiency, which is typically expected to be >95% as determined by HPLC analysis of the crude peptide after cleavage.

Visualizations

Experimental Workflow for Boc-SPPS Incorporation

The following diagram illustrates the key steps in a single cycle of Boc-SPPS for the incorporation of this compound.

Boc_SPPS_Workflow Start Peptide-Resin (Free Amine) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection 1. Neutralization Neutralization (10% DIPEA in DMF) Deprotection->Neutralization 2. Coupling Coupling (Boc-Ocppc, HBTU, DIPEA in DMF) Neutralization->Coupling 3. End Peptide-Resin (Elongated Chain) Coupling->End 4.

Caption: Boc-SPPS cycle for incorporating Boc-Ocppc.

Logical Relationship of Peptidomimetic Design

This diagram shows the logical flow from a native peptide to a more drug-like peptidomimetic using building blocks like this compound.

Peptidomimetic_Design NativePeptide Native Peptide Limitations Limitations: - Poor Stability - Low Bioavailability NativePeptide->Limitations Strategy Peptidomimetic Strategy Limitations->Strategy BuildingBlock Incorporate Non-natural Amino Acids (e.g., Boc-Ocppc) Strategy->BuildingBlock ImprovedPeptide Peptidomimetic BuildingBlock->ImprovedPeptide Advantages Improved Properties: - Enhanced Stability - Defined Conformation - Better Pharmacokinetics ImprovedPeptide->Advantages

Caption: Logic of peptidomimetic design.

Conclusion

This compound is a valuable tool for medicinal chemists and peptide scientists aiming to develop novel peptide-based therapeutics. Its incorporation into peptide sequences can impart favorable properties, leading to more drug-like candidates. The provided protocols offer a foundation for the successful use of this building block in solid-phase peptide synthesis. Researchers are encouraged to optimize these conditions to suit their specific synthetic needs.

Application Notes and Protocols: The Octahydrocyclopenta[c]pyrrole Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The octahydrocyclopenta[c]pyrrole core is a privileged bicyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint on appended pharmacophores, enabling precise interactions with biological targets. This feature has been exploited in the design of a variety of therapeutic agents, from antiviral and antidiabetic drugs to novel treatments for ocular diseases. This document provides an overview of the applications of this versatile scaffold, complete with quantitative data, detailed experimental protocols, and workflow diagrams to guide researchers in this field. The scaffold serves as a crucial intermediate in the synthesis of several commercially successful drugs.[1][2]

I. Applications in Drug Design and Development

The octahydrocyclopenta[c]pyrrole scaffold has been successfully incorporated into a range of therapeutic agents, demonstrating its versatility and favorable drug-like properties.

Retinol Binding Protein 4 (RBP4) Antagonists for Ocular Diseases

A significant application of the octahydrocyclopenta[c]pyrrole scaffold is in the development of antagonists for Retinol Binding Protein 4 (RBP4). RBP4 is the primary transport protein for retinol (Vitamin A) in the blood. Lowering circulating RBP4 levels is a promising therapeutic strategy for atrophic age-related macular degeneration and Stargardt disease. The scaffold serves as a core structural element to which pharmacophores that disrupt the interaction between RBP4 and its binding partner, transthyretin (TTR), are attached.

A standout analogue, designated Compound 33 , incorporates the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core and has demonstrated potent RBP4 antagonism. This compound exhibits excellent in vitro potency and favorable drug-like characteristics, leading to a significant reduction in circulating plasma RBP4 levels in vivo.

Key Intermediate in Antiviral and Antidiabetic Drugs

The octahydrocyclopenta[c]pyrrole moiety is a key structural component in the synthesis of major therapeutic agents:

  • Telaprevir (VX-950): An inhibitor of the hepatitis C virus (HCV) NS3/4A protease, Telaprevir was a cornerstone of early direct-acting antiviral therapies for HCV. The octahydrocyclopenta[c]pyrrole core forms a part of the P2 fragment of the inhibitor, which makes crucial interactions with the enzyme's active site.

  • Gliclazide: A second-generation sulfonylurea drug used to treat type 2 diabetes.[3] The octahydrocyclopenta[c]pyrrole group in gliclazide is essential for its hypoglycemic activity.

II. Quantitative Data Summary

The following table summarizes the in vitro biological activity of Compound 33, a potent RBP4 antagonist featuring the octahydrocyclopenta[c]pyrrole scaffold.

Compound IDTargetAssay TypeIC50 (nM)
Compound 33 RBP4Scintillation Proximity Assay (SPA)12.8 ± 0.4
Compound 33 RBP4-TTR InteractionHTRF43.6 ± 10.5

III. Experimental Protocols

This section provides detailed methodologies for the synthesis of the octahydrocyclopenta[c]pyrrole scaffold and relevant biological assays.

General Synthesis of the Octahydrocyclopenta[c]pyrrole Core

A common method for the preparation of the octahydrocyclopenta[c]pyrrole core involves the reduction of a cyclic imide precursor. The following protocol is a generalized procedure based on literature methods.

Workflow for the Synthesis of Octahydrocyclopenta[c]pyrrole

A Cyclopentane-1,2-dicarboxylic anhydride B Reaction with Ammonia A->B 1. C Cyclopentane-1,2-dicarboximide B->C 2. D Reduction (e.g., with LiAlH4 or H2/catalyst) C->D 3. E Octahydrocyclopenta[c]pyrrole D->E 4.

Caption: General synthetic route to the octahydrocyclopenta[c]pyrrole core.

Protocol:

  • Step 1: Imide Formation. To a solution of cyclopentane-1,2-dicarboxylic anhydride in an appropriate solvent (e.g., toluene), add a solution of aqueous ammonia. Heat the reaction mixture to reflux with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC), cool the mixture and collect the precipitated cyclopentane-1,2-dicarboximide by filtration.

  • Step 2: Reduction. To a cooled (0 °C) suspension of a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent (e.g., THF), add the cyclopentane-1,2-dicarboximide portion-wise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed.

  • Step 3: Work-up and Isolation. Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water and an aqueous sodium hydroxide solution. Filter the resulting solids and wash with an organic solvent. Concentrate the filtrate under reduced pressure to yield the crude octahydrocyclopenta[c]pyrrole.

  • Step 4: Purification. The crude product can be purified by distillation or column chromatography to afford the pure octahydrocyclopenta[c]pyrrole.

RBP4-TTR Interaction Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol describes a competitive binding assay to identify compounds that disrupt the interaction between RBP4 and transthyretin (TTR).

HTRF Assay Workflow

A Prepare Reagents: - Eu3+-cryptate labeled TTR - MBP-tagged RBP4 - Anti-MBP Ab conjugated to d2 - Test Compound B Add reagents to microplate well A->B C Incubate to allow binding B->C D Excite at 320 nm C->D E Measure emission at 620 nm (donor) and 665 nm (acceptor) D->E F Calculate HTRF ratio (665/620) E->F G Determine IC50 F->G

Caption: Workflow for the RBP4-TTR HTRF interaction assay.

Protocol:

  • Reagent Preparation: Prepare solutions of MBP-tagged RBP4, Eu³⁺-cryptate labeled TTR, and anti-MBP antibody conjugated to d2 in an appropriate assay buffer. Prepare serial dilutions of the test compound.

  • Assay Procedure: a. To the wells of a low-volume 384-well microplate, add the test compound at various concentrations. b. Add a pre-mixed solution of MBP-tagged RBP4 and Eu³⁺-cryptate labeled TTR. c. Add the anti-MBP antibody conjugated to d2. d. Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow for the binding interaction to reach equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, with excitation at approximately 320 nm and simultaneous emission detection at 620 nm (for the donor cryptate) and 665 nm (for the acceptor d2).

  • Data Analysis: The HTRF ratio is calculated as (fluorescence at 665 nm / fluorescence at 620 nm) * 10,000. The percentage of inhibition is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

IV. Signaling and Logical Relationships

The following diagram illustrates the mechanism of action for RBP4 antagonists containing the octahydrocyclopenta[c]pyrrole scaffold.

Mechanism of RBP4 Antagonism

cluster_0 Normal Physiology cluster_1 Pharmacological Intervention Retinol Retinol Retinol_RBP4 Retinol-RBP4 Complex Retinol->Retinol_RBP4 RBP4 RBP4 RBP4->Retinol_RBP4 TTR TTR RBP4_TTR RBP4-TTR Complex TTR->RBP4_TTR Retinol_RBP4->RBP4_TTR Retinol_Delivery Retinol Delivery to Tissues RBP4_TTR->Retinol_Delivery Antagonist Octahydrocyclopenta[c]pyrrole -based Antagonist Blocked_RBP4 Blocked RBP4 Antagonist->Blocked_RBP4 Binds to RBP4 No_Complex No RBP4-TTR Complex Formation Blocked_RBP4->No_Complex Prevents TTR binding Reduced_Delivery Reduced Retinol Delivery No_Complex->Reduced_Delivery

Caption: The role of octahydrocyclopenta[c]pyrrole antagonists in blocking RBP4.

Conclusion

The octahydrocyclopenta[c]pyrrole scaffold is a valuable building block in medicinal chemistry, offering a rigid and versatile platform for the design of potent and selective therapeutic agents. Its successful application in RBP4 antagonists and its presence in established drugs like Telaprevir and Gliclazide underscore its importance. The protocols and data presented herein provide a foundation for researchers to further explore and exploit the potential of this privileged scaffold in future drug discovery efforts.

References

Protocol for the Acid-Catalyzed Boc Deprotection of Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This protocol details the removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate, a common step in the synthesis of various biologically active compounds and pharmaceutical intermediates. The deprotection is achieved under acidic conditions, yielding the corresponding free secondary amine, octahydrocyclopenta[c]pyrrol-4-amine, typically as a salt. This procedure is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[1][2] The deprotection of Boc-protected amines is a fundamental transformation.[1][3] The acid-catalyzed mechanism involves protonation of the carbamate oxygen, followed by fragmentation to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to afford the free amine.[2][4][5] This protocol provides two common and effective methods for the deprotection of this compound.

Reaction Mechanism

The acid-catalyzed deprotection of a Boc-protected amine proceeds through the following steps:

  • Protonation of the carbonyl oxygen of the Boc group by an acid (e.g., TFA or HCl).[1][2]

  • Cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2]

  • The carbamic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide.[5][6]

  • The final product is the protonated amine (as a salt of the acid used), which can be neutralized in a subsequent work-up step to yield the free amine.[7]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Protected_Amine This compound Protonated_Carbamate Protonated Carbamate Boc_Protected_Amine->Protonated_Carbamate Protonation Acid Acid (TFA or HCl) Acid->Protonated_Carbamate Carbamic_Acid Carbamic Acid Protonated_Carbamate->Carbamic_Acid Fragmentation tBu_cation Tert-butyl Cation Protonated_Carbamate->tBu_cation Free_Amine_Salt Octahydrocyclopenta[c]pyrrol-4-amine Salt Carbamic_Acid->Free_Amine_Salt Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutene Isobutene tBu_cation->Isobutene Deprotonation

Caption: Acid-catalyzed Boc deprotection mechanism.

Experimental Protocols

Two primary methods for the Boc deprotection of this compound are presented below. The choice of method may depend on the scale of the reaction, the desired work-up procedure, and the acid sensitivity of other functional groups in the molecule.

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally rapid method for Boc deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1-0.5 M concentration) in a round-bottom flask.

  • To the stirred solution, add TFA (typically 20-50% v/v in DCM) dropwise at room temperature.[6][8] The reaction is often exothermic.

  • Stir the reaction mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1]

  • The resulting residue is the trifluoroacetate salt of the amine. For isolation of the free amine, proceed to the work-up.

  • Work-up (optional, for free amine): a. Dissolve the residue in DCM or another suitable organic solvent (e.g., ethyl acetate). b. Carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid. Be cautious as CO₂ evolution will occur. c. Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.[7] d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the free amine.[7]

Method B: Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another widely used alternative to TFA and often results in the precipitation of the hydrochloride salt of the amine, which can be isolated by filtration.

Materials:

  • This compound

  • 1,4-Dioxane

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve or suspend this compound in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • Add a solution of 4M HCl in 1,4-dioxane to the mixture.[7]

  • Stir the reaction at room temperature for 1 to 4 hours. The deprotected amine hydrochloride salt may precipitate out of the solution.[7]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, it can be collected by filtration.

  • Wash the collected solid with a non-polar solvent like diethyl ether to remove any non-polar impurities.[7]

  • Dry the solid under vacuum to yield the hydrochloride salt of octahydrocyclopenta[c]pyrrol-4-amine.

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the two protocols.

ParameterMethod A (TFA/DCM)Method B (HCl/Dioxane)
Acid Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Concentration 20-50% TFA in DCM4M HCl in Dioxane
Temperature Room TemperatureRoom Temperature
Reaction Time 30 minutes - 4 hours1 - 4 hours
Work-up Evaporation, optional basic washFiltration or Evaporation
Product Form TFA salt (crude), Free amine (after work-up)HCl salt
Typical Yield >95% (crude)>95% (crude)

Analytical Characterization

Confirmation of the Boc deprotection can be achieved using various analytical techniques.

TechniqueObservation upon Deprotection
¹H NMR Disappearance of the singlet corresponding to the nine tert-butyl protons, typically around 1.4 ppm.
¹³C NMR Disappearance of the signals for the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm) of the tert-butyl group.
FTIR Disappearance of the strong C=O stretch of the carbamate at approximately 1680-1700 cm⁻¹. Appearance of N-H stretching bands for the amine salt.
LC-MS A shift in the mass spectrum corresponding to the loss of the Boc group (100.12 amu).
TLC A change in the Rf value. The product amine is typically more polar than the starting Boc-protected amine.

Experimental Workflow

The general workflow for the Boc deprotection and subsequent analysis is outlined below.

Boc_Deprotection_Workflow cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_workup Work-up & Isolation cluster_analysis Analysis Start Start: this compound Dissolution Dissolve in appropriate solvent (DCM or Dioxane) Start->Dissolution Acid_Addition Add Acid (TFA or HCl in Dioxane) Dissolution->Acid_Addition Reaction Stir at Room Temperature Acid_Addition->Reaction TLC_LCMS Monitor reaction by TLC/LC-MS Reaction->TLC_LCMS Solvent_Removal Solvent Removal TLC_LCMS->Solvent_Removal Reaction Complete Neutralization Neutralization (for free amine) Solvent_Removal->Neutralization Method A (Optional) Filtration Filtration (for HCl salt) Solvent_Removal->Filtration Method B (if precipitate) Extraction Extraction Neutralization->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Characterization Characterize product (NMR, MS, IR) Drying_Concentration->Characterization Filtration->Characterization End End: Octahydrocyclopenta[c]pyrrol-4-amine (salt or free base) Characterization->End

References

Asymmetric Synthesis of Pyrrolidine-Containing Chemical Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of chiral pyrrolidine scaffolds, which are pivotal structural motifs in a vast array of biologically active natural products and pharmaceuticals. These methodologies are essential for the development of novel therapeutics, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for type 2 diabetes and chemokine receptor 5 (CCR5) antagonists for HIV treatment.

Key Asymmetric Synthetic Strategies

The enantioselective synthesis of substituted pyrrolidines can be achieved through several powerful strategies. This document focuses on two of the most robust and widely utilized methods:

  • Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides: This highly atom-economical reaction allows for the construction of the pyrrolidine ring with the simultaneous creation of multiple stereocenters with a high degree of stereocontrol.[1]

  • Organocatalytic Asymmetric Michael Addition: This method utilizes small organic molecules as catalysts to facilitate the enantioselective conjugate addition of carbonyl compounds to nitroolefins, leading to highly functionalized pyrrolidine precursors.[2]

Methodology 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This approach is a cornerstone for the synthesis of enantioenriched pyrrolidines. The choice of the chiral ligand is critical for achieving high diastereo- and enantioselectivity.[1]

General Reaction Scheme

cluster_catalyst reagents Azomethine Ylide Precursor + Alkene product Enantioenriched Pyrrolidine reagents->product [3+2] Cycloaddition catalyst Cu(I) / Chiral Ligand

Caption: General scheme for Cu(I)-catalyzed [3+2] cycloaddition.

Experimental Protocol: Synthesis of Chiral Polysubstituted Pyrrolidines

This protocol is adapted from methodologies employing a chiral N,O-ligand and a Cu(I) salt for the reaction between an iminoester and a nitroalkene.[3]

Materials:

  • Iminoester (1.0 equiv)

  • β-Phthalimidonitroethene (1.2 equiv)

  • Chiral N,O-Ligand (e.g., DHIPOH derivative) (5 mol%)

  • Cu(I) salt (e.g., Cu(CH₃CN)₄ClO₄) (5 mol%)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the chiral N,O-ligand and the Cu(I) salt.

  • Add anhydrous dichloromethane and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add the iminoester and the β-phthalimidonitroethene to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by NMR spectroscopy and mass spectrometry.

  • Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product by chiral High-Performance Liquid Chromatography (HPLC).[4][5]

Quantitative Data Summary

The following table summarizes representative results for the copper-catalyzed asymmetric 1,3-dipolar cycloaddition.

EntryDipolarophileLigandSolventTemp (°C)Time (h)Yield (%)dr (endo/exo)ee (%) (endo)
1(E)-β-Nitrostyrene(S,S)-Ph-BOXCH₂Cl₂251695>95:598
2N-Phenylmaleimide(R)-FesulphosToluene0249298:299
3Dimethyl fumarate(R,R)-DIOPTHF251288>95:596

Methodology 2: Organocatalytic Asymmetric Michael Addition

This strategy employs chiral secondary amines, often derived from proline, to catalyze the conjugate addition of aldehydes or ketones to nitroolefins, forming a key intermediate for pyrrolidine synthesis.[2]

General Reaction Scheme & Catalytic Cycle

Ketone Ketone/ Aldehyde Enamine Chiral Enamine Ketone->Enamine Catalyst Chiral Pyrrolidine Catalyst Catalyst->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium Nitroalkene Nitroalkene Nitroalkene->Iminium Iminium->Catalyst Regeneration Product Michael Adduct Iminium->Product

Caption: Enamine-based catalytic cycle for the Michael addition.

Experimental Protocol: Synthesis of γ-Nitrocarbonyl Compounds

This protocol is based on the use of a diarylprolinol silyl ether catalyst for the Michael addition of a ketone to a nitroalkene.

Materials:

  • Aldehyde or Ketone (e.g., Cyclohexanone) (10 equiv)

  • Nitroolefin (e.g., trans-β-nitrostyrene) (1.0 equiv)

  • Organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether) (10 mol%)

  • Co-catalyst (e.g., Benzoic Acid) (10 mol%)

  • Solvent (e.g., Toluene) or solvent-free

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the organocatalyst and co-catalyst.

  • Add the ketone or aldehyde, followed by the nitroolefin.

  • If using a solvent, add it at this stage.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, directly purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by NMR spectroscopy and mass spectrometry.

  • Determine the diastereomeric ratio by ¹H NMR of the crude reaction mixture and the enantiomeric excess by chiral HPLC.[4][5]

Quantitative Data Summary

The following table summarizes representative results for the organocatalytic asymmetric Michael addition.

EntryCarbonyl CompoundNitroolefinCatalystAdditiveYield (%)dr (syn/anti)ee (%) (syn)
1Cyclohexanonetrans-β-NitrostyreneDiarylprolinol Silyl EtherBenzoic Acid9995:598
2Propanal(E)-2-Nitro-1-phenylprop-1-eneProlinamideNone9290:1095
3Acetone(E)-1-Nitro-2-phenyletheneProlineNone85-92

Application in Drug Discovery: Targeting DPP-4 and CCR5

Chiral pyrrolidine scaffolds are integral to the development of potent and selective drugs. Below are simplified diagrams illustrating the signaling pathways involving DPP-4 and CCR5, which are targeted by pyrrolidine-containing inhibitors.

DPP-4 Inhibition for Type 2 Diabetes Treatment

DPP-4 inhibitors prevent the degradation of incretin hormones (GLP-1 and GIP), thereby enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner.[3][6][7][8]

Food Food Intake GLP1_GIP GLP-1 & GIP (Incretins) Food->GLP1_GIP Pancreas Pancreas GLP1_GIP->Pancreas DPP4 DPP-4 GLP1_GIP->DPP4 Insulin ↑ Insulin Pancreas->Insulin Glucagon ↓ Glucagon Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Inactive Inactive Products DPP4->Inactive Pyrrolidine_Inhibitor Pyrrolidine-based DPP-4 Inhibitor Pyrrolidine_Inhibitor->DPP4

Caption: Mechanism of action of pyrrolidine-based DPP-4 inhibitors.

CCR5 Antagonism for HIV-1 Treatment

CCR5 is a co-receptor required for the entry of R5-tropic HIV-1 into host T-cells. Pyrrolidine-based antagonists block this interaction, thereby preventing viral entry.[9][10][11]

cluster_T_Cell On T-Cell Surface HIV HIV-1 gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binds CCR5 CCR5 Co-receptor gp120->CCR5 Binds CD4->CCR5 Conformational Change Fusion Membrane Fusion & Viral Entry CCR5->Fusion T_Cell Host T-Cell Pyrrolidine_Antagonist Pyrrolidine-based CCR5 Antagonist Pyrrolidine_Antagonist->CCR5 Blocks

Caption: Mechanism of action of pyrrolidine-based CCR5 antagonists.

Experimental Workflow Visualization

The following diagram outlines a general experimental workflow for the asymmetric synthesis and analysis of a chiral pyrrolidine derivative.

Start Reactants & Catalyst (Inert Atmosphere) Reaction Asymmetric Synthesis (e.g., Cycloaddition) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Completion Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Analysis Stereochemical Analysis (Chiral HPLC) Characterization->Analysis Final Enantiopure Pyrrolidine Scaffold Analysis->Final

Caption: General experimental workflow for asymmetric pyrrolidine synthesis.

References

Application Notes and Protocols: Preparation of Octahydrocyclopenta[c]pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydrocyclopenta[c]pyrrole, also known as 3-azabicyclo[3.3.0]octane, is a crucial saturated bicyclic amine that serves as a vital structural motif in a variety of biologically active compounds.[1] Its rigid, three-dimensional structure is a desirable feature in medicinal chemistry for the design of potent and selective therapeutic agents. This heterocyclic scaffold is a key intermediate in the synthesis of several commercial drugs, including the anti-diabetic medication gliclazide and the hepatitis C virus (HCV) protease inhibitor telaprevir.[2][3] The unique structure-activity relationship of octahydrocyclopenta[c]pyrrole derivatives has led to their exploration in diverse therapeutic areas such as anti-inflammatory, anti-tumor, and neuroprotective agents.[1][4]

This document provides detailed application notes and protocols for the preparation of the octahydrocyclopenta[c]pyrrole core and its derivatives, focusing on two primary synthetic strategies: the reduction of cyclopentyl-1,2-dicarboximide and the hydrogenation of 1,2-dicyanocyclopent-1-ene.

Synthetic Pathways

Two principal synthetic routes for the preparation of the octahydrocyclopenta[c]pyrrole core are highlighted below.

Reduction of Cyclopentyl-1,2-dicarboximide

A common and efficient method for the synthesis of octahydrocyclopenta[c]pyrrole involves the reduction of a cyclopentimide compound, specifically cis-hexahydrocyclopenta[c]pyrrole-1,3(2H)-dione. This method utilizes a boron reducing agent, such as sodium borohydride or potassium borohydride, in the presence of a Lewis acid promoter.[2] This approach offers high yields and purity, making it suitable for large-scale production.[2]

G cluster_0 Reduction of Cyclopentyl-1,2-dicarboximide Start cis-Hexahydrocyclopenta[c]pyrrole-1,3(2H)-dione Reagents Sodium Borohydride (NaBH4) Lewis Acid (e.g., ZnCl2, FeCl3) Start->Reagents 1. Add Solvent Solvent (e.g., THF, Toluene) Reagents->Solvent 2. In Reaction Reduction Solvent->Reaction 3. Heat Workup Acid-Base Workup Extraction Reaction->Workup 4. After reaction Product Octahydrocyclopenta[c]pyrrole Workup->Product 5. Isolate

Caption: Synthetic workflow for the reduction of cyclopentyl-1,2-dicarboximide.

Hydrogenation of 1,2-Dicyanocyclopent-1-ene

An alternative industrial-scale synthesis involves the catalytic hydrogenation of 1,2-dicyanocyclopent-1-ene.[5] This method is advantageous as it avoids the use of expensive and hazardous metal hydride reducing agents like lithium aluminum hydride (LiAlH4).[5] The reaction proceeds in a single step, involving both the reduction of the carbon-carbon double bond and the reductive cyclization of the two cyano groups.[5]

G cluster_1 Hydrogenation of 1,2-Dicyanocyclopent-1-ene Start_H2 1,2-Dicyanocyclopent-1-ene Catalyst Hydrogenation Catalyst (e.g., Rh/Al2O3) Start_H2->Catalyst 1. With Conditions Hydrogen Gas (H2) High Pressure & Temperature Catalyst->Conditions 2. Under Reaction_H2 Catalytic Hydrogenation Conditions->Reaction_H2 3. Perform Purification Filtration Distillation Reaction_H2->Purification 4. After reaction Product_H2 Octahydrocyclopenta[c]pyrrole Purification->Product_H2 5. Isolate

Caption: Synthetic workflow for the hydrogenation of 1,2-dicyanocyclopent-1-ene.

Data Presentation

The following tables summarize quantitative data for the two primary synthetic methods.

Table 1: Reduction of cis-Hexahydrocyclopenta[c]pyrrole-1,3(2H)-dione

EntryReducing AgentLewis AcidSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)Reference
1Sodium BorohydrideZinc ChlorideTHF/TolueneRefluxOvernight90.997[2]
2Sodium BorohydrideFerric ChlorideAcetonitrile/Xylene90 ± 5Overnight91.697[2]
3Potassium BorohydrideZinc ChlorideTHFRefluxOvernight81.495[2]

Table 2: Hydrogenation of 1,2-Dicyanocyclopent-1-ene

EntryCatalystSolventPressure (bar)Temperature (°C)Time (h)Yield (%)Purity (GC-MS, %)Reference
15% Rh/AluminaTHF8012022-40[5]

Table 3: Spectroscopic Data for Octahydrocyclopenta[c]pyrrole

Data TypeKey Signals
¹³C NMR (CDCl₃, 125 MHz) δ 26.42, 32.90, 44.45, 54.85 ppm[5]
Molecular Weight 111.18 g/mol [6]
Molecular Formula C₇H₁₃N[6]
CAS Number 5661-03-0[2]

Experimental Protocols

Protocol 1: Synthesis of Octahydrocyclopenta[c]pyrrole via Reduction

This protocol is adapted from the procedure described in Chinese patent CN103601666A.[2]

Materials:

  • cis-Hexahydrocyclopenta[c]pyrrole-1,3(2H)-dione

  • Sodium borohydride (NaBH₄)

  • Zinc chloride (ZnCl₂)

  • Tetrahydrofuran (THF), anhydrous

  • Toluene, anhydrous

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Nitrogen gas (N₂)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under a nitrogen atmosphere, add tetrahydrofuran (50 mL), toluene (150 mL), sodium borohydride (6.84 g), and zinc chloride (12.5 g) to a 500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser.

  • Heat the resulting suspension to reflux.

  • Prepare a solution of cis-hexahydrocyclopenta[c]pyrrole-1,3(2H)-dione (5 g) in tetrahydrofuran (50 mL).

  • Add the dione solution dropwise to the refluxing reaction mixture.

  • Maintain the reaction at reflux overnight.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture to a pH of 2-3 with dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer three times with ethyl acetate (100 mL each). Discard the organic layers from this step.

  • Adjust the pH of the acidic aqueous layer to 8-9 with a saturated solution of sodium carbonate.

  • Extract the basic aqueous layer three times with ethyl acetate (100 mL each).

  • Combine the organic extracts from the previous step and dry over magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the product as a white solid.

Protocol 2: Synthesis of Octahydrocyclopenta[c]pyrrole via Hydrogenation

This protocol is based on the method described in patent WO2013102634A1.[5]

Materials:

  • 1,2-Dicyanocyclopent-1-ene

  • 5% Rhodium on alumina (Rh/Al₂O₃)

  • Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

Equipment:

  • Autoclave

  • Stirring mechanism

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Place a mixture of 1,2-dicyanocyclopent-1-ene (3.86 g), tetrahydrofuran (89 mL), and 5% Rhodium on alumina (1.35 g) in an autoclave.

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen to 80 bar.

  • Heat the mixture to 120 °C with stirring for 22 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residual oil by distillation to obtain octahydrocyclopenta[c]pyrrole.

Applications in Drug Development

The octahydrocyclopenta[c]pyrrole scaffold is a key component in the structures of gliclazide and telaprevir, highlighting its importance in medicinal chemistry.

Gliclazide (Anti-diabetic)

Gliclazide is a second-generation sulfonylurea drug used to treat type 2 diabetes mellitus. The octahydrocyclopenta[c]pyrrole moiety is crucial for its interaction with the sulfonylurea receptor (SUR1) on pancreatic β-cells, leading to the closure of ATP-sensitive potassium channels. This, in turn, causes depolarization of the cell membrane, influx of calcium ions, and subsequent release of insulin.

cluster_2 Mechanism of Action of Gliclazide Gliclazide Gliclazide (containing octahydrocyclopenta[c]pyrrole) SUR1 Sulfonylurea Receptor 1 (SUR1) on Pancreatic β-cell Gliclazide->SUR1 Binds to K_ATP ATP-sensitive K+ Channel Closure SUR1->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Insulin_Release Insulin Release Ca_Influx->Insulin_Release

Caption: Signaling pathway of Gliclazide in pancreatic β-cells.

Telaprevir (Anti-viral)

Telaprevir is a direct-acting antiviral drug that was used for the treatment of chronic hepatitis C.[3] It is a potent inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[7] The octahydrocyclopenta[c]pyrrole core of telaprevir plays a significant role in positioning the molecule within the active site of the protease, leading to the inhibition of viral polyprotein processing and subsequent suppression of viral replication.[3]

cluster_3 Mechanism of Action of Telaprevir Telaprevir Telaprevir (containing octahydrocyclopenta[c]pyrrole) HCV_Protease HCV NS3/4A Protease Telaprevir->HCV_Protease Binds to Inhibition Inhibition of Protease Activity HCV_Protease->Inhibition Polyprotein Inhibition of Viral Polyprotein Processing Inhibition->Polyprotein Replication Suppression of Viral Replication Polyprotein->Replication

Caption: Inhibition of HCV replication by Telaprevir.

References

Application Notes and Protocols: Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate as a Building Block for Retinol Binding Protein 4 (RBP4) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinol Binding Protein 4 (RBP4) is a critical transport protein responsible for mobilizing retinol from the liver to peripheral tissues. Elevated levels of RBP4 have been implicated in a variety of metabolic and ocular diseases, including insulin resistance, type 2 diabetes, and age-related macular degeneration (AMD). Consequently, the development of small molecule antagonists that can modulate RBP4 activity is a significant area of therapeutic research. One promising structural scaffold for the development of potent and selective RBP4 antagonists is the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo core. Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate serves as a key building block for the synthesis of these antagonists, such as the clinical candidate BPN-14136 (Tinlarebant). This document provides detailed application notes and experimental protocols for utilizing this building block in the development of novel RBP4 antagonists.

RBP4 Signaling Pathway in Disease

Elevated RBP4 contributes to disease pathology through several signaling pathways. In metabolic diseases, RBP4 can induce insulin resistance by impairing insulin signaling in adipocytes and muscle tissue. This is mediated, in part, through the activation of c-Jun N-terminal protein kinase (JNK) and Toll-like receptor 4 (TLR4) pathways, leading to the production of pro-inflammatory cytokines.[1][2] In the context of ocular diseases like atrophic age-related macular degeneration and Stargardt disease, RBP4 is essential for the transport of retinol to the eye.[3][4] Excessive retinol uptake leads to the formation of cytotoxic bisretinoid lipofuscin deposits in the retinal pigment epithelium (RPE), contributing to retinal degeneration.[3][4] RBP4 antagonists aim to reduce the circulating levels of RBP4, thereby limiting retinol transport to the eye and mitigating bisretinoid accumulation.

RBP4_Signaling_Pathway cluster_blood Bloodstream cluster_cell Target Cell (e.g., RPE) cluster_antagonist Therapeutic Intervention RBP4_Retinol_TTR RBP4-Retinol-TTR Complex STRA6 STRA6 Receptor RBP4_Retinol_TTR->STRA6 Binding Retinol_uptake Retinol Uptake STRA6->Retinol_uptake Bisretinoid Bisretinoid Accumulation Retinol_uptake->Bisretinoid Cell_Damage Cellular Damage & Inflammation Bisretinoid->Cell_Damage Antagonist RBP4 Antagonist (e.g., BPN-14136) Antagonist->RBP4_Retinol_TTR Disrupts Complex Synthesis_Workflow Start Octahydrocyclopenta[c]pyrrol-4-amine BuildingBlock This compound Start->BuildingBlock Boc Protection DeprotectedAmine Deprotected Amine BuildingBlock->DeprotectedAmine Deprotection (TFA/HCl) FinalProduct RBP4 Antagonist DeprotectedAmine->FinalProduct Amide Coupling AromaticAcid Aromatic/ Heteroaromatic Carboxylic Acid AromaticAcid->FinalProduct Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation BuildingBlock Synthesis of This compound AntagonistSynth Synthesis of RBP4 Antagonist BuildingBlock->AntagonistSynth SPA SPA Binding Assay (IC50) AntagonistSynth->SPA HTRF HTRF Interaction Assay (IC50) AntagonistSynth->HTRF PK_PD Pharmacokinetics & Pharmacodynamics (Mice) SPA->PK_PD HTRF->PK_PD Efficacy Efficacy Studies (Disease Models) PK_PD->Efficacy

References

Synthesis of (1-hydroxypent-4-en-2-yl) Carbamic Acid Tert-Butyl Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester, a key chiral intermediate in the manufacturing of various pharmaceuticals, including antiviral and oncology drugs.[1] The protocols outlined below are based on a novel synthetic method that offers high yield and purity while avoiding high-risk reagents, making it suitable for large-scale industrial production.[2]

I. Overview of the Synthetic Pathway

The synthesis of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester is accomplished through a multi-step process. The general workflow involves the protection of a starting material, followed by alkylation, reduction, hydrolysis, and a final Boc-protection step to yield the target compound. This method has been shown to be efficient, with good yields and high purity of the final product.[2]

Synthesis_Workflow cluster_0 Step 1: Ring Closure Protection cluster_1 Step 2: Alkylation & Hydrolysis cluster_2 Step 3: Reduction, Hydrolysis & Boc Protection Compound1 Compound 1 Compound2 Compound 2 Compound1->Compound2 4-Trifluoromethylbenzaldehyde, 2-Methylbenzoyl chloride, Base Compound2_ref Compound 2 Compound3 Compound 3 Compound2_ref->Compound3 Allyl bromide, LDA, Inorganic Base Compound3_ref Compound 3 Compound4 Compound 4 Compound3_ref->Compound4 p-Toluenesulfonyl chloride, N-Methylmorpholine, Sodium borohydride Compound5 Compound 5 Compound4->Compound5 Acidic Hydrolysis Target (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester Compound5->Target Di-tert-butyl dicarbonate, Base

Caption: Overall synthetic workflow for (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

II. Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of the target compound.

Step 1: Synthesis of Intermediate Compound 2

This step involves a ring closure protection reaction of the starting material, Compound 1.

  • Materials:

    • Compound 1

    • 4-Trifluoromethylbenzaldehyde

    • Toluene

    • 2-Methylbenzoyl chloride

    • Base (e.g., potassium carbonate, sodium hydroxide, or potassium hydroxide)

  • Procedure:

    • Add Compound 1 (1.0 eq) and 4-trifluoromethylbenzaldehyde (1.0 eq) to a reactor containing toluene.

    • Heat the mixture to 100-110°C and stir for a specified time to complete the reaction.

    • Cool the reaction mixture.

    • In a separate vessel, prepare a solution of a suitable base.

    • Add 2-methylbenzoyl chloride to the reaction mixture, followed by the dropwise addition of the base solution, maintaining the temperature at 0-10°C.

    • After the addition is complete, continue stirring until the reaction is complete.

    • Perform a work-up procedure involving washing with water and brine, followed by concentration under reduced pressure to obtain Compound 2.

Step 2: Synthesis of Intermediate Compound 3

This step involves the alkylation of Compound 2, followed by hydrolysis.

  • Materials:

    • Compound 2

    • Lithium diisopropylamide (LDA) solution (2M)

    • Tetrahydrofuran (THF)

    • Allyl bromide

    • Inorganic base (e.g., sodium hydroxide)

  • Procedure:

    • Under a nitrogen atmosphere, cool a 2M LDA solution in THF to between -80°C and -70°C.

    • Add a solution of Compound 2 (1.0 eq) in THF dropwise, maintaining the temperature between -80°C and -70°C.

    • After stirring for a designated period, add allyl bromide dropwise at the same low temperature.

    • Continue to stir the reaction mixture at this temperature until completion.

    • Introduce an inorganic base solution to hydrolyze the reaction mixture.

    • Warm the mixture to room temperature and perform an extractive work-up.

    • Concentrate the organic phase under reduced pressure to yield Compound 3.

Step 3: Synthesis of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester

This final stage involves a "process telescoping" approach, combining reduction, hydrolysis, and Boc protection.[2]

  • Materials:

    • Compound 3

    • N-methylmorpholine

    • p-Toluenesulfonyl chloride

    • Tetrahydrofuran (THF)

    • Sodium borohydride

    • Methanol

    • Acid for hydrolysis (e.g., citric acid)

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Base (e.g., sodium bicarbonate)

    • Dichloromethane

  • Procedure:

    • Dissolve Compound 3 (1.0 eq) in THF and add N-methylmorpholine (1.2 eq). Cool the mixture to 0-10°C under a nitrogen atmosphere.[2]

    • Add a solution of p-toluenesulfonyl chloride (1.1 eq) in THF dropwise, maintaining the temperature at 0-10°C.[2]

    • Stir for 2 hours, then filter the mixture.

    • Cool the filtrate to between -10°C and -5°C.

    • In a separate flask, dissolve sodium borohydride in a mixture of water and THF, and cool to between -10°C and -5°C.

    • Add the cooled filtrate to the sodium borohydride solution, maintaining the low temperature.

    • Stir until the reduction to Compound 4 is complete.

    • Add methanol, followed by an acidic solution to hydrolyze Compound 4 to Compound 5.

    • Adjust the pH with a base and add di-tert-butyl dicarbonate.

    • Stir the reaction for 8 hours.

    • Remove methanol under reduced pressure.

    • Extract the product with dichloromethane.

    • Wash the combined organic phases with water and 10% citric acid.[2]

    • Concentrate the organic phase to obtain the final product, (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.[2]

III. Quantitative Data

The following table summarizes the reported yields and purity for the synthesis of the target compound.

StepProductYield (%)Purity (%) (Method)
3(1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester71 - 7899.9 (ELSD)

IV. Analytical Data

The structure of the final product can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Data for (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.72-5.83m1H-CH=CH₂
5.08-5.13m2H-CH=CH₂
4.74br1H-NH-
3.57-3.67m3H-CH(NHBoc)-CH₂OH
2.76br1H-OH
2.21-2.32m2H-CH₂-CH=CH₂
1.43s9H-C(CH₃)₃

Reported in CDCl₃ at 400 MHz.[2]

V. Logical Relationship of the Final Synthetic Step

The final step of the synthesis involves the protection of the amine group of Compound 5 with a tert-butoxycarbonyl (Boc) group.

Boc_Protection Compound5 Compound 5 (Amino alcohol intermediate) Target (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester Compound5->Target Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Target Base Base (e.g., NaHCO₃) Base->Target

Caption: Boc protection of the amino alcohol intermediate.

References

Enantioselective Deprotonation of N-Boc Pyrrolidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective deprotonation of N-Boc pyrrolidine, a critical transformation in modern synthetic chemistry for accessing valuable chiral building blocks. The pyrrolidine motif is a ubiquitous structural feature in a wide range of pharmaceuticals and natural products. This guide focuses on the prevalent methodologies that enable the stereocontrolled functionalization at the C2 position of the pyrrolidine ring.

The core principle of this methodology involves the use of a chiral ligand, most commonly (-)-sparteine or a surrogate, in conjunction with an organolithium base, such as sec-butyllithium (s-BuLi). This combination forms a chiral Brønsted base that selectively removes a proton from one of the enantiotopic C-H bonds at the C2 position of N-Boc pyrrolidine. The resulting configurationally stable organolithium intermediate can then be trapped by various electrophiles to afford enantioenriched 2-substituted pyrrolidines.[1]

Data Presentation

The following tables summarize quantitative data for the enantioselective deprotonation of N-Boc pyrrolidine followed by reaction with various electrophiles.

Table 1: Deprotonation Mediated by s-BuLi/(-)-sparteine and Electrophilic Quench

ElectrophileProductYield (%)Enantiomeric Ratio (er) / Enantiomeric Excess (ee%)Reference
Me₃SiCl2-Trimethylsilyl-N-Boc-pyrrolidine--[1]
Aryl Bromides (Negishi Coupling)2-Aryl-N-Boc-pyrrolidinesGood96:4 er[2]
Vinyl Bromides2-Vinyl-N-Boc-pyrrolidines--[3]
Aldehydes/Ketones2-(Hydroxyalkyl)-N-Boc-pyrrolidines--[4]
CO₂N-Boc-pyrrolidine-2-carboxylic acid7898:2 er[5]
Bu₃SnCl2-(Tributylstannyl)-N-Boc-pyrrolidine6696:4 er[5]
PhNCO2-(Phenylcarbamoyl)-N-Boc-pyrrolidine->99:1 er[5]

Table 2: Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine

Aryl BromideCatalyst SystemYield (%)Enantiomeric Ratio (er)Reference
Methyl-4-bromobenzoatePd(OAc)₂ / t-Bu₃P·HBF₄--[6]
Various Aryl BromidesPd(OAc)₂ / t-Bu₃P·HBF₄HighHigh[2][3]

Experimental Protocols

Protocol 1: Enantioselective Deprotonation of N-Boc Pyrrolidine and Silylation

This protocol describes the enantioselective deprotonation of N-Boc pyrrolidine using s-BuLi and (-)-sparteine, followed by quenching with trimethylsilyl chloride (Me₃SiCl).[1]

Materials:

  • N-Boc pyrrolidine

  • (-)-sparteine

  • sec-Butyllithium (s-BuLi) in cyclohexane (e.g., 1.4 M)

  • Trimethylsilyl chloride (Me₃SiCl)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous Et₂O.

  • Add N-Boc pyrrolidine (1.0 equiv) and (-)-sparteine (1.2 equiv) to the solvent.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.2 equiv) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add Me₃SiCl (1.5 equiv) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer three times with Et₂O.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: One-Pot Enantioselective Deprotonation and Palladium-Catalyzed α-Arylation

This protocol, adapted from the work of Campos and colleagues, describes a one-pot procedure for the enantioselective deprotonation of N-Boc pyrrolidine, followed by transmetalation and a palladium-catalyzed Negishi cross-coupling reaction.[2][3][6]

Materials:

  • N-Boc pyrrolidine

  • (+)-sparteine or (-)-sparteine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Zinc chloride (ZnCl₂) in THF

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)

  • Aryl bromide

  • Anhydrous methyl tert-butyl ether (MTBE)

  • Aqueous ammonium hydroxide (NH₄OH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc pyrrolidine (1.2 equiv) and the chosen sparteine enantiomer (1.2 equiv) in anhydrous MTBE.

  • Cool the solution to -78 °C.

  • Add s-BuLi (1.3 equiv) dropwise, maintaining the internal temperature below -65 °C. Age the resulting orange-red solution at -78 °C for 3 hours.[6]

  • Add a solution of ZnCl₂ in THF (1.2 equiv) dropwise, keeping the temperature below -65 °C.

  • In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 equiv) and t-Bu₃P·HBF₄ (0.04 equiv) in anhydrous MTBE.

  • Add the aryl bromide (1.0 equiv) to the main reaction flask, followed by the catalyst solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with aqueous NH₄OH and stir vigorously.

  • Filter the mixture through a pad of Celite to remove zinc salts, washing with EtOAc.

  • Separate the layers of the filtrate and extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

The following diagrams illustrate the experimental workflow and the key relationships between the components in the enantioselective deprotonation of N-Boc pyrrolidine.

experimental_workflow cluster_deprotonation Deprotonation cluster_electrophilic_quench Electrophilic Quench cluster_workup Workup & Purification start N-Boc Pyrrolidine + (-)-Sparteine in Et2O cool Cool to -78 °C start->cool add_sBuLi Add s-BuLi cool->add_sBuLi stir1 Stir at -78 °C add_sBuLi->stir1 add_electrophile Add Electrophile (e.g., Me3SiCl) stir1->add_electrophile Formation of Chiral Lithiated Intermediate stir2 Stir at -78 °C add_electrophile->stir2 quench Quench with aq. NH4Cl stir2->quench warm Warm to RT quench->warm extract Extraction warm->extract purify Purification extract->purify end end purify->end Enantioenriched 2-Substituted Pyrrolidine

Caption: Experimental workflow for the enantioselective deprotonation and electrophilic quench of N-Boc pyrrolidine.

logical_relationship cluster_reactants Key Reactants cluster_intermediates Key Intermediates substrate N-Boc Pyrrolidine (Prochiral Substrate) lithiated_intermediate Configurationally Stable 2-Lithio-N-Boc-pyrrolidine substrate->lithiated_intermediate Enantioselective Deprotonation base s-BuLi (Achiral Base) chiral_base s-BuLi/(-)-Sparteine Complex (Chiral Brønsted Base) base->chiral_base ligand (-)-Sparteine (Chiral Ligand) ligand->chiral_base chiral_base->lithiated_intermediate product Enantioenriched 2-Substituted Pyrrolidine lithiated_intermediate->product Electrophilic Trapping electrophile Electrophile (E+) electrophile->product

Caption: Logical relationship of key components in the enantioselective deprotonation of N-Boc pyrrolidine.

References

Application Notes and Protocols for the Use of Spirocyclic Diamine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry, offering a significant advantage in the pursuit of novel therapeutics. Their inherent three-dimensionality provides access to a greater region of chemical space compared to traditional flat, aromatic structures, a concept often referred to as "escaping from flatland".[1] This structural rigidity can lead to a lower entropy penalty upon binding to a biological target, potentially enhancing potency and selectivity.[2][3] Among these, spirocyclic diamine scaffolds have garnered particular interest due to their synthetic tractability and their prevalence in bioactive molecules targeting a range of receptors and transporters.[4][5]

These scaffolds are characterized by two rings sharing a single carbon atom, with a nitrogen atom present in each ring. This arrangement provides a rigid framework with well-defined exit vectors for the introduction of various substituents, allowing for the fine-tuning of pharmacological properties.[6] The strategic placement of the nitrogen atoms can facilitate key interactions with biological targets, such as hydrogen bonding and salt-bridge formation. Consequently, spirocyclic diamines have been successfully employed in the development of potent and selective modulators of G-protein coupled receptors (GPCRs), ion channels, and neurotransmitter transporters.[4][5]

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of spirocyclic diamine derivatives, intended to guide researchers in the exploration of this promising class of compounds for drug discovery.

Applications in Medicinal Chemistry

Spirocyclic diamine scaffolds have demonstrated significant potential across various therapeutic areas:

  • Central Nervous System (CNS) Disorders: A primary area of application is in the development of drugs targeting CNS disorders. For instance, derivatives of spirocyclic diamines have been identified as potent inhibitors of the M4 muscarinic acetylcholine receptor (mAChR), a key target for the treatment of schizophrenia and other neuropsychiatric disorders.[4][6] Furthermore, aryl-spirocyclic diamine derivatives have been synthesized and profiled as triple monoamine reuptake inhibitors (targeting serotonin, norepinephrine, and dopamine transporters), demonstrating potential antidepressant-like properties.[5]

  • Pain Management: Spirocyclic amines have been investigated as agonists for the nociceptin/orphanin FQ peptide (NOP) and mu-opioid peptide (MOP) receptors, which are critical targets for the development of novel analgesics with potentially improved side-effect profiles compared to traditional opioids.[7]

  • Anticancer and Antiviral Agents: The rigid three-dimensional structure of spirocyclic compounds makes them attractive scaffolds for the development of inhibitors of enzymes such as proteases and kinases, which are implicated in cancer and viral infections.[8]

  • Antioxidants: Certain spirocyclic compounds have shown promising antioxidant activities, which is relevant for a wide range of diseases associated with oxidative stress.[9]

The versatility of the spirocyclic diamine scaffold allows for the generation of diverse compound libraries with a wide range of biological activities.[4][6]

Data Presentation

Table 1: Biological Activity of Exemplary Spirocyclic Diamine Derivatives
Compound IDTarget(s)Assay TypeKi (nM)IC50 (nM)EC50 (nM)NotesReference(s)
Scaffold 1a (enantiomer) M4 mAChRRadioligand Binding-1,000-Unsubstituted spirocyclic diamine.[4][6]
(R)-D24 SERT, NET, DATMonoamine Reuptake-SERT: 15, NET: 38, DAT: 120-Triple monoamine reuptake inhibitor.[5]
D6 SERT, 5-HT3ARMonoamine Reuptake & Receptor Binding-SERT: 2.5, 5-HT3AR: 8.9-Dual SERT inhibitor and 5-HT3AR antagonist.[5]
D17 SERT, 5-HT3ARMonoamine Reuptake & Receptor Binding-SERT: 3.1, 5-HT3AR: 12.6-Dual SERT inhibitor and 5-HT3AR antagonist.[5]
AM-5262 FFA1 (GPR40)Functional Assay--81Full agonist with improved off-target selectivity.[2]
Table 2: Pharmacokinetic Properties of Selected Spirocyclic Compounds
Compound IDAdministration RouteCmax (ng/mL)Tmax (h)t1/2 (h)Bioavailability (%)NotesReference(s)
SQ109 Oral (p.o.)1350.315.24Antitubercular drug candidate.[10]
SQ109 Intravenous (i.v.)1038-3.5-Antitubercular drug candidate.[10]
AM-5262 Rat (unspecified)--4.228FFA1 agonist.[2]

Experimental Protocols

Protocol 1: General Synthesis of a Spirocyclic Diamine Scaffold

This protocol describes a general method for the synthesis of spirocyclic diamines containing seven- or eight-membered rings via a multi-step sequence involving imine formation, Grignard addition, ring-closing metathesis (RCM), and subsequent reduction and deprotection steps.[6][11]

Materials:

  • N-benzyl aza-cyclic ketone (e.g., N-benzyl-4-piperidone)

  • 3-butenylamine hydrochloride or 4-pentenylamine hydrochloride

  • Potassium carbonate (K2CO3)

  • Toluene

  • Allylmagnesium bromide (CH2=CHCH2MgBr)

  • Trifluoroacetic anhydride ((CF3CO)2O)

  • Pyridine

  • Dichloromethane (CH2Cl2)

  • Grubbs I or Grubbs II catalyst

  • Hydrogen gas (H2)

  • Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Acetic acid (AcOH)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H2O)

Procedure:

  • Imine Formation:

    • To a solution of N-benzyl aza-cyclic ketone in toluene, add 3-butenylamine hydrochloride or 4-pentenylamine hydrochloride and K2CO3.

    • Heat the mixture at 70°C for 24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Grignard Addition and Protection:

    • Dissolve the crude imine in toluene and cool to 0°C.

    • Slowly add allylmagnesium bromide and allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Dissolve the resulting secondary amine in CH2Cl2 at 0°C. Add pyridine followed by trifluoroacetic anhydride.

    • Stir at room temperature for 2 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield the trifluoroacetamide-protected intermediate.

  • Ring-Closing Metathesis (RCM):

    • Dissolve the protected diamine in CH2Cl2 or toluene.

    • Add Grubbs I or Grubbs II catalyst.

    • Stir the reaction at room temperature or reflux for 2-24 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture and purify by column chromatography.

  • Hydrogenation and Deprotection:

    • Dissolve the RCM product in a mixture of MeOH and AcOH.

    • Add Pd/C catalyst.

    • Stir the mixture under a hydrogen atmosphere (1 atm) for 24 hours.

    • Filter the reaction through Celite and concentrate the filtrate.

    • Dissolve the resulting compound in a 1:1 mixture of THF and H2O.

    • Add LiOH and reflux the mixture for 24 hours.

    • Cool the reaction, neutralize with acid, and extract the product with an organic solvent.

    • Purify the final spirocyclic diamine by column chromatography or crystallization.

Protocol 2: M4 Muscarinic Acetylcholine Receptor (mAChR) Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human M4 muscarinic receptor.[2][7]

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human M4 mAChR.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or a selective M4 radioligand like [³H]VU6013720.[2]

  • Non-specific binding control: Atropine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplates.

  • Glass fiber filter mats (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Thaw frozen cell membrane aliquots on ice.

    • Dilute the membranes in ice-cold Assay Buffer to a final protein concentration that provides a sufficient signal-to-noise ratio (typically 5-20 µg of protein per well).

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding (TB): 25 µL of Assay Buffer, 25 µL of [³H]-NMS (at a concentration near its Kd), and 50 µL of diluted cell membranes.

      • Non-specific Binding (NSB): 25 µL of 10 µM Atropine, 25 µL of [³H]-NMS, and 50 µL of diluted cell membranes.

      • Competitive Binding: 25 µL of test compound at various concentrations, 25 µL of [³H]-NMS, and 50 µL of diluted cell membranes.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a pre-soaked glass fiber filter mat using a cell harvester.

    • Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Transfer the filter discs to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using GraphPad Prism).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Monoamine Reuptake Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of test compounds on the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters using a radiolabeled substrate uptake assay.[12]

Materials:

  • HEK293 cells stably expressing the human SERT, NET, or DAT.

  • Radiolabeled substrates: [³H]serotonin, [³H]norepinephrine, or [³H]dopamine.

  • Non-specific uptake control: A known potent inhibitor for each transporter (e.g., paroxetine for SERT, desipramine for NET, GBR12909 for DAT).

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compounds dissolved in a suitable solvent.

  • 96-well microplates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Cell Plating:

    • Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.

  • Assay Setup:

    • On the day of the assay, wash the cells with Assay Buffer.

    • Pre-incubate the cells with either Assay Buffer (for total uptake), a known inhibitor (for non-specific uptake), or the test compound at various concentrations for 10-20 minutes at room temperature.

  • Uptake Initiation:

    • Initiate the uptake by adding the radiolabeled substrate to each well. The final concentration should be near the Km for each transporter.

  • Incubation:

    • Incubate the plate for a short period (e.g., 5-15 minutes) at room temperature or 37°C. The incubation time should be within the linear range of uptake.

  • Uptake Termination:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold Assay Buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding a lysis buffer or scintillation cocktail directly to the wells.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake: Specific Uptake = Total Uptake - Non-specific Uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Visualizations

G cluster_0 Scaffold Design & Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization Virtual Library Design Virtual Library Design Synthetic Route Development Synthetic Route Development Virtual Library Design->Synthetic Route Development Scaffold Synthesis & Purification Scaffold Synthesis & Purification Synthetic Route Development->Scaffold Synthesis & Purification Primary Screening Primary Screening Scaffold Synthesis & Purification->Primary Screening Secondary Assays (Selectivity) Secondary Assays (Selectivity) Primary Screening->Secondary Assays (Selectivity) In vitro ADME/Tox In vitro ADME/Tox Secondary Assays (Selectivity)->In vitro ADME/Tox SAR Studies SAR Studies Secondary Assays (Selectivity)->SAR Studies In vitro ADME/Tox->SAR Studies SAR Studies->Synthetic Route Development Iterative Design In vivo Efficacy & PK/PD In vivo Efficacy & PK/PD SAR Studies->In vivo Efficacy & PK/PD Preclinical Candidate Selection Preclinical Candidate Selection In vivo Efficacy & PK/PD->Preclinical Candidate Selection G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Acetylcholine Acetylcholine M4 Receptor M4 Receptor Acetylcholine->M4 Receptor M4 Agonist M4 Agonist M4 Agonist->M4 Receptor Spirocyclic Diamine Antagonist Spirocyclic Diamine Antagonist Spirocyclic Diamine Antagonist->M4 Receptor Gi/o Protein Gi/o Protein M4 Receptor->Gi/o Protein Activation Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibition cAMP cAMP Adenylyl Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl Cyclase Cellular Response Cellular Response cAMP->Cellular Response Modulation

References

Application Notes and Protocols: Octahydrocyclopenta[c]pyrrole Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of octahydrocyclopenta[c]pyrrole derivatives as versatile intermediates in the synthesis of active pharmaceutical ingredients (APIs). This document includes detailed experimental protocols for the preparation of key intermediates, quantitative data summaries, and visualizations of relevant biological pathways and synthetic workflows.

Introduction

The octahydrocyclopenta[c]pyrrole scaffold is a bicyclic pyrrolidine derivative that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure is advantageous in drug design, offering improved potency and selectivity by constraining the conformation of the molecule.[1] This scaffold is a key component in a variety of therapeutics, including antiviral and antidiabetic agents.[2]

I. Application in Antiviral Drug Synthesis: Telaprevir

Telaprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication.[3] A key intermediate in the synthesis of Telaprevir is (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid.

Signaling Pathway: Telaprevir Inhibition of HCV NS3/4A Protease

The following diagram illustrates the mechanism of action of Telaprevir.

Telaprevir_Mechanism HCV_Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease HCV_Polyprotein->NS3_4A Cleavage by Viral_Proteins Functional Viral Proteins NS3_4A->Viral_Proteins Produces Replication Viral Replication Viral_Proteins->Replication Telaprevir Telaprevir Telaprevir->NS3_4A Inhibits

Mechanism of Telaprevir Action
Synthetic Workflow for a Key Telaprevir Intermediate

The following diagram outlines the general synthetic workflow for preparing a key octahydrocyclopenta[c]pyrrole intermediate for Telaprevir.

Telaprevir_Intermediate_Workflow Start N-Protected octahydrocyclopenta[c]pyrrole Step1 Chiral Lithiation Start->Step1 Step2 Carboxylation Step1->Step2 Product (1S,3aR,6aS)-N-Protected octahydrocyclopenta[c]pyrrole -1-carboxylic acid Step2->Product

Synthesis of a Telaprevir Intermediate
Experimental Protocol: Synthesis of (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid derivative

This protocol is based on synthetic routes described in the patent literature.[4]

Materials:

  • N-protected octahydrocyclopenta[c]pyrrole

  • Chiral organic ligand (e.g., (-)-sparteine)

  • s-Butyllithium in cyclohexane

  • Dry carbon dioxide

  • Tetrahydrofuran (THF), anhydrous

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Hydrochloric acid

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve N-protected octahydrocyclopenta[c]pyrrole and a chiral organic ligand in anhydrous methyl tert-butyl ether.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add s-butyllithium in cyclohexane to the cooled solution while maintaining the temperature at -78 °C. Stir the reaction mixture for 2-3 hours at this temperature.

  • Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours, ensuring the temperature remains below -70 °C.

  • Allow the reaction to slowly warm to room temperature and then quench with dilute hydrochloric acid until the pH is acidic.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid derivative.

Quantitative Data
IntermediateStarting MaterialReagentsYieldPurityReference
(1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid derivativeN-Boc-octahydrocyclopenta[c]pyrroles-BuLi, (-)-sparteine, CO2High>95%[4]
Octahydrocyclopenta[c]pyrroleCyclopentyl imideBoron reducing agent, Lewis acid91.6%97%[5]
Octahydrocyclopenta[c]pyrrole1,2-dicyanocyclo-1-penteneHydrogen, Rh on charcoal73%-[6]

II. Application in Antidiabetic Drug Synthesis: Gliclazide

Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent used in the treatment of type 2 diabetes. It stimulates insulin secretion from pancreatic β-cells.[7][8] The synthesis of Gliclazide utilizes an N-amino-octahydrocyclopenta[c]pyrrole intermediate.[9]

Signaling Pathway: Gliclazide-Induced Insulin Secretion

The following diagram illustrates the mechanism of action of Gliclazide.

Gliclazide_Mechanism Gliclazide Gliclazide SUR1 SUR1 on Pancreatic β-cell Gliclazide->SUR1 Binds to K_ATP K-ATP Channel SUR1->K_ATP Inhibits Depolarization Membrane Depolarization K_ATP->Depolarization Leads to Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Insulin_release Insulin Release Ca_influx->Insulin_release Triggers

Mechanism of Gliclazide Action
Synthetic Workflow for a Key Gliclazide Intermediate

The following diagram outlines the general synthetic workflow for preparing a key octahydrocyclopenta[c]pyrrole intermediate for Gliclazide.

Gliclazide_Intermediate_Workflow Start Octahydrocyclopenta[c]pyrrole Step1 Nitrosation Start->Step1 Step2 Reduction Step1->Step2 Product N-Amino-octahydrocyclopenta[c]pyrrole Step2->Product

Synthesis of a Gliclazide Intermediate
Experimental Protocol: Synthesis of N-amino-octahydrocyclopenta[c]pyrrole

This protocol is based on synthetic routes described in the patent literature.[9]

Materials:

  • Octahydrocyclopenta[c]pyrrole

  • Sodium nitrite

  • Hydrochloric acid

  • Zinc powder

  • Sodium hydroxide

  • Toluene

  • Anhydrous ethanol

Procedure:

  • Nitrosation:

    • Dissolve octahydrocyclopenta[c]pyrrole in water and cool to 0-5 °C.

    • Slowly add a solution of sodium nitrite in water, followed by the dropwise addition of hydrochloric acid, maintaining the temperature below 10 °C.

    • Stir the reaction mixture for 1-2 hours at 0-5 °C.

    • Extract the resulting N-nitroso-octahydrocyclopenta[c]pyrrole with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Reduction:

    • Dissolve the crude N-nitroso derivative in a suitable solvent such as ethanol or acetic acid.

    • Add zinc powder portion-wise to the solution while stirring vigorously. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

    • After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Filter off the excess zinc and inorganic salts.

    • Neutralize the filtrate with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.

    • Dry the organic extract and concentrate to yield N-amino-octahydrocyclopenta[c]pyrrole. The hydrochloride salt can be prepared by treating the free base with HCl in a suitable solvent.[10]

Quantitative Data
IntermediateStarting MaterialReagentsYieldPurityReference
N-amino-octahydrocyclopenta[c]pyrroleOctahydrocyclopenta[c]pyrroleNaNO2, HCl; then Zn, HCl--[9]
GliclazideN-amino-3-azabicyclo[3.3.0]octanep-toluenesulfonylurea86%-[11]

III. Application in Kinase Inhibitor Synthesis

Conclusion

Octahydrocyclopenta[c]pyrrole derivatives are valuable and versatile intermediates in the pharmaceutical industry. Their application in the synthesis of complex molecules like Telaprevir and Gliclazide highlights their importance. The synthetic protocols provided herein offer a foundation for the laboratory-scale preparation of these key intermediates. Further exploration of this scaffold in other therapeutic areas, such as in the development of kinase inhibitors, represents a promising avenue for future drug discovery efforts.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of N-Boc Pyrrolidine Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the deprotection of N-Boc pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete N-Boc pyrrolidine deprotection?

Incomplete deprotection of N-Boc pyrrolidine can arise from several factors:

  • Insufficient Acid Concentration or Reaction Time : The rate of Boc cleavage is often highly dependent on the acid concentration.[1][2][3] A low concentration of the acidic reagent, such as trifluoroacetic acid (TFA), or an insufficient reaction time is a frequent cause of incomplete reactions.[1][4]

  • Steric Hindrance : Substrates with significant steric bulk around the Boc-protected amine may necessitate longer reaction times or more stringent conditions to achieve complete removal.[1][2][3]

  • Low Reaction Temperature : Conducting the deprotection at low temperatures, such as 0°C, can significantly slow down the reaction rate.[5]

  • Poor Solubility : The N-Boc pyrrolidine starting material may have poor solubility in the chosen reaction solvent, which limits the accessibility of the deprotection reagent.[2][3]

  • Reagent Quality : The purity of the reagents is critical. For instance, TFA is hygroscopic, and the presence of water can diminish its effective acidity.[4]

Q2: What are the common side reactions during N-Boc deprotection and how can they be minimized?

The primary cause of side reactions is the generation of a reactive tert-butyl cation upon cleavage of the Boc group.[6] This carbocation can act as an electrophile and alkylate nucleophilic species in the reaction mixture.[6]

  • t-Butylation : Nucleophilic functional groups on the substrate can be alkylated by the tert-butyl cation.[6] To mitigate this, scavengers such as triisopropylsilane (TIS) or water can be added to the reaction mixture to trap the tert-butyl cation.[6]

  • Racemization : For chiral pyrrolidine derivatives, the reaction conditions, particularly elevated temperatures, can sometimes lead to racemization. Careful monitoring of the reaction temperature is crucial.

  • Formation of N-chloroalkyl products : When using oxalyl chloride under refluxing conditions in chloroform, the formation of N-chloroalkyl side products has been observed.[7]

Q3: How can I monitor the progress of my N-Boc deprotection reaction?

Effective monitoring is essential to ensure complete deprotection without prolonged exposure to harsh conditions.[2]

  • Thin-Layer Chromatography (TLC) : A quick and straightforward method to visualize the consumption of the starting material and the appearance of the more polar product (the free amine or its salt).[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides precise monitoring of the disappearance of the starting material and confirms the mass of the desired deprotected product.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Can be used to track the disappearance of the characteristic singlet signal of the Boc protons, which is typically found around 1.4 ppm.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during N-Boc pyrrolidine deprotection.

Issue 1: Incomplete or slow deprotection.

  • Potential Cause : Insufficient acid strength or concentration, low temperature, or steric hindrance.[5]

  • Solution :

    • Gradually increase the concentration of the acid (e.g., TFA in DCM).[5]

    • Allow the reaction to warm to room temperature if it is being conducted at 0°C.[5]

    • For resistant substrates, consider switching to a stronger acid system, such as 4M HCl in dioxane.[1][5]

    • Increase the reaction time and continue to monitor by TLC or LC-MS.[6]

Issue 2: Presence of t-butylation side products.

  • Potential Cause : The tert-butyl cation generated during deprotection is reacting with nucleophilic sites on your molecule.[6]

  • Solution : Add a scavenger to the reaction mixture. A common scavenger cocktail is 2.5% triisopropylsilane (TIS) and 2.5% water in the TFA/DCM deprotection solution.[6]

Issue 3: Degradation of other acid-sensitive functional groups.

  • Potential Cause : The deprotection conditions are too harsh for other protecting groups or functional moieties in your molecule.[8]

  • Solution :

    • Consider milder acidic conditions, such as aqueous phosphoric acid.[5]

    • Explore non-protic Lewis acid-mediated deprotection with reagents like zinc bromide (ZnBr₂).[5]

    • Investigate neutral deprotection methods, such as thermal deprotection or using oxalyl chloride in methanol.[5][9]

Experimental Protocols

Below are detailed methodologies for common N-Boc pyrrolidine deprotection experiments.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [9]

  • Dissolve the N-Boc pyrrolidine derivative (1.0 eq) in dichloromethane (DCM, 5-10 volumes).

  • Cool the solution to 0°C.

  • Add trifluoroacetic acid (TFA, 2-10 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[1]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane [9]

  • Dissolve the N-Boc pyrrolidine derivative (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

  • Add a solution of 4M HCl in dioxane (5-10 eq) to the mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.

Protocol 3: Deprotection using Oxalyl Chloride in Methanol [9]

  • Dissolve the N-Boc pyrrolidine derivative (1.0 eq) in methanol (5-10 volumes).

  • Cool the solution to 0°C.

  • Add oxalyl chloride (2.0-3.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield the deprotected amine salt.

Data Presentation

Table 1: Comparison of Common N-Boc Deprotection Conditions

Reagent SystemSolventTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0°C to Room Temp.1-2 hoursHighly effective; scavengers may be needed to prevent t-butylation.
Hydrochloric Acid (HCl)Dioxane, MethanolRoom Temp.1-4 hoursProduct is isolated as the hydrochloride salt.[9]
Oxalyl ChlorideMethanol0°C to Room Temp.1-4 hoursA milder, non-acidic alternative.[9]
Thermal DeprotectionWater, TolueneReflux (100°C)1-14 hoursCan be useful for substrates sensitive to strong acids.[9]

Visualizations

experimental_workflow cluster_start Start cluster_deprotection Deprotection cluster_monitoring Monitoring cluster_workup Work-up cluster_end End start N-Boc Pyrrolidine Derivative reagent Add Deprotection Reagent (e.g., TFA/DCM) start->reagent Dissolve in solvent reaction Stir at appropriate temperature and time reagent->reaction monitor Monitor reaction by TLC or LC-MS reaction->monitor concentrate Concentrate under reduced pressure monitor->concentrate Reaction complete neutralize Neutralize with base concentrate->neutralize extract Extract with organic solvent neutralize->extract product Deprotected Pyrrolidine extract->product

Caption: General experimental workflow for N-Boc pyrrolidine deprotection.

troubleshooting_guide start Incomplete Deprotection Observed check_conditions Verify Reaction Conditions: - Acid concentration correct? - Anhydrous solvent used? - Correct temperature? start->check_conditions correct_rerun Correct conditions and re-run reaction check_conditions->correct_rerun No check_time Extend reaction time and continue monitoring check_conditions->check_time Yes end_success Successful Deprotection correct_rerun->end_success increase_strength Increase acid strength or switch to a stronger acid (e.g., 4M HCl in Dioxane) check_time->increase_strength Still incomplete check_time->end_success Complete consider_milder Consider milder methods if substrate is degrading (e.g., Oxalyl Chloride) increase_strength->consider_milder Side reactions observed increase_strength->end_success consider_milder->end_success

Caption: Troubleshooting decision tree for incomplete N-Boc deprotection.

References

Technical Support Center: Troubleshooting Octahydrocyclopenta[c]pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of octahydrocyclopenta[c]pyrrole, a crucial intermediate in the preparation of various biologically active compounds.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Troubleshooting

Q1: My overall yield of octahydrocyclopenta[c]pyrrole is consistently low. What are the primary factors I should investigate first?

A1: Low yields can often be traced back to a few key areas. Systematically investigating the following factors is the best approach:

  • Purity of Starting Materials: Impurities in reagents can introduce competing side reactions. Always use freshly purified starting materials.[2]

  • Reaction Conditions: Parameters such as temperature, reaction time, pressure, and solvent choice are critical and must be optimized for your specific synthetic route.[2]

  • Presence of Moisture: Certain synthetic pathways, particularly those involving imine intermediates, are sensitive to water. Ensure you are using dry solvents and consider performing the reaction under an inert atmosphere.[2][3]

  • Stoichiometry: An incorrect ratio of reactants can lead to the incomplete consumption of the limiting reagent, directly impacting the theoretical yield.[3]

Route-Specific Troubleshooting

Q2: I am synthesizing octahydrocyclopenta[c]pyrrole via the catalytic hydrogenation of 1,2-dicyanocyclo-1-pentene and experiencing low yields. What can I do?

A2: The hydrogenation route is sensitive to several variables. Low yields are often due to suboptimal conditions or catalyst issues. Consider the following:

  • Catalyst Choice and Activity: The type of catalyst (e.g., Rh on charcoal, Rh on alumina, Pd on charcoal) and its activity are paramount. Different catalysts exhibit varying efficiencies under different conditions.[1]

  • Hydrogen Pressure and Temperature: These parameters are interdependent. High pressures (55-80 bar) and elevated temperatures (80-130 °C) are typically required, but excessive temperatures can promote side reactions.[1] Minimizing the product's residence time at high temperatures, for instance by using a continuous loop reactor, can help reduce byproduct formation.[1]

  • Solvent: The choice of solvent, such as Tetrahydrofuran (THF) or isopropanol, can influence the reaction outcome.[1]

Q3: My synthesis involves the reduction of a cyclic imide (e.g., from a Dieckmann cyclization pathway) and the yield is poor. What are the common pitfalls?

A3: This route often relies on powerful reducing agents, and issues can arise from the reagents themselves or the reaction setup.

  • Reducing Agent Potency: Strong reducing agents like Lithium aluminum hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) are often used.[4][5] NaBH₄ may require a Lewis acid promoter, such as zinc chloride, to be effective.[4] Ensure your reducing agent has not degraded from improper storage.

  • Incomplete Imine/Imminium Formation: If the reaction proceeds via an intermediate imine, its formation is an equilibrium process. Water is a byproduct that can inhibit the reaction. The use of dehydrating agents like molecular sieves or azeotropic distillation can shift the equilibrium toward the imine, improving the subsequent reduction.[3][6]

  • Steric Hindrance: Bulky substituents near the reaction center can impede the approach of the hydride reagent. Increasing the reaction temperature may help overcome this energy barrier.[3]

Q4: I suspect side reactions are consuming my material. What are the likely byproducts and how can they be minimized?

A4: The formation of byproducts is a common cause of low yield. The specific side products depend on your synthetic route.

  • For Reductive Amination Routes:

    • Alcohol Formation: The starting carbonyl compound can be reduced to an alcohol. This can be minimized by using a reducing agent that is more selective for the iminium ion over the carbonyl, such as Sodium triacetoxyborohydride or Sodium cyanoborohydride.[6][7]

    • Over-alkylation: If a primary amine is used, it can react with the product to form a tertiary amine. Using a stoichiometric amount of the amine can help mitigate this.[3]

  • For Paal-Knorr Type Syntheses (if applicable to an intermediate step):

    • Furan Byproduct: Acid-catalyzed intramolecular cyclization of a 1,4-dicarbonyl intermediate can form a furan. Careful control of the reaction pH is essential to prevent this.[2]

Q5: My crude product analysis shows a reasonable conversion, but the isolated yield after purification is low. How can I improve the workup and purification?

A5: Product loss during isolation is a frequent issue, especially with basic compounds like amines.

  • Acid-Base Extraction: Octahydrocyclopenta[c]pyrrole is a base. It can be extracted from an organic solvent into an aqueous acid layer. After removing any non-basic impurities from the organic layer, the aqueous phase can be basified (e.g., with sodium carbonate to pH 8-9), and the pure product can be re-extracted into an organic solvent like ethyl acetate.[1][4]

  • Salt Formation and Recrystallization: The product can be converted into a stable salt (e.g., hydrochloride, acetate). This salt can often be purified by recrystallization from a suitable solvent like isopropanol. The free base can then be liberated by treatment with a base.[1]

  • Distillation: The final product can be purified by distillation under reduced pressure.[1]

Data Presentation: Hydrogenation of 1,2-Dicyanocyclo-1-pentene

The following table summarizes yields of octahydrocyclopenta[c]pyrrole obtained under various catalytic hydrogenation conditions, as reported in the literature.

CatalystSolventHydrogen Pressure (bar)Temperature (°C)Time (h)Purity/YieldReference
5% Rh on AluminaTHF801202235% Yield (58% purity)[1]
5% Rh on CharcoalTHF551301173% Purity[1]
5% Pd on CharcoalIsopropanol-802173% Purity[1]

Experimental Protocols

Protocol 1: Synthesis via Hydrogenation of 1,2-Dicyanocyclo-1-pentene [1]

  • Setup: Place a mixture of 1,2-dicyanocyclo-1-pentene (1.10 g, 9.31 mmol), 5% Rhodium on alumina (0.39 g, 0.19 mmol), and Tetrahydrofuran (THF, 90 ml) into a high-pressure autoclave.

  • Reaction: Pressurize the autoclave with hydrogen gas to 80 bar.

  • Heating and Stirring: Heat the mixture to 120 °C and stir for 22 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

  • Isolation: Filter the mixture to remove the catalyst. Concentrate the filtrate under reduced pressure (250 mbar).

  • Purification: Distill the residual oil at 16 mbar. The fraction distilling at 160 °C contains the product, octahydrocyclopenta[c]pyrrole.

Protocol 2: Synthesis via Reduction of a Cyclic Imide [4]

  • Setup: Under a nitrogen atmosphere, add tetrahydrofuran (THF, 50mL), toluene (150mL), sodium borohydride (6.84g), and zinc chloride (12.5g) to a three-necked flask equipped with a mechanical stirrer.

  • Heating: Heat the resulting suspension to reflux.

  • Addition: Slowly add a solution of the starting cyclic imide (e.g., ring valeryl imine, 5g) dissolved in THF (50mL).

  • Reaction: Maintain the reflux and allow the reaction to proceed overnight.

  • Workup: Cool the reaction mixture. Carefully neutralize with dilute hydrochloric acid to pH 2-3. Separate the organic phase.

  • Extraction: Extract the acidic aqueous layer with ethyl acetate (3 x 100mL) and discard the organic phases.

  • Basification: Adjust the pH of the aqueous layer to 8-9 using a saturated solution of sodium carbonate.

  • Final Extraction: Extract the product into ethyl acetate (3 x 100mL).

  • Isolation: Combine the final organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Mandatory Visualizations

The following diagrams illustrate key logical and chemical pathways relevant to the synthesis of octahydrocyclopenta[c]pyrrole.

G Troubleshooting Workflow for Low Yield Synthesis start Low Yield Observed check_purity 1. Check Purity of Starting Materials start->check_purity First Step analyze_crude 2. Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) check_purity->analyze_crude purify_reagents Purify/Replace Reagents check_purity->purify_reagents incomplete_conv Incomplete Conversion? analyze_crude->incomplete_conv byproducts Significant Byproducts? incomplete_conv->byproducts No optimize_cond Optimize Conditions: - Temperature - Time / Pressure - Catalyst / Reagent Stoichiometry incomplete_conv->optimize_cond Yes byproducts->optimize_cond Yes modify_workup Optimize Purification: - Acid/Base Extraction - Distillation Conditions - Salt Recrystallization byproducts->modify_workup No, issue is isolation check_reductant Check Reducing Agent Activity or Increase Stoichiometry optimize_cond->check_reductant change_route Consider Alternative Synthetic Route check_reductant->change_route

Caption: A logical workflow for troubleshooting low product yield.

G Key Synthetic Pathways to Octahydrocyclopenta[c]pyrrole start1 1,2-Dicyanocyclo-1-pentene reaction1 Catalytic Hydrogenation (H₂, Rh/C or Pd/C) start1->reaction1 start2 Cyclic Imide / Amide (e.g., from Dieckmann Cyclization) reaction2 Chemical Reduction (LiAlH₄ or NaBH₄/Lewis Acid) start2->reaction2 product Octahydrocyclopenta[c]pyrrole reaction1->product reaction2->product

Caption: Common synthetic routes to the target molecule.

References

Technical Support Center: Synthesis of Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate. The following information addresses potential side reactions and offers guidance on optimizing the synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the critical steps?

A common and plausible synthetic route starts from a commercially available cyclopentanone precursor. The key steps typically involve a reductive amination to form the bicyclic amine, followed by protection of the amine group with a Tert-butoxycarbonyl (Boc) group. The critical steps are the formation of the fused pyrrolidine ring and the subsequent Boc protection, as side reactions can occur at either stage.

Q2: During the reductive amination step, I am observing a significant amount of a byproduct with a mass corresponding to the starting ketone. What could be the issue?

This observation suggests that the formation of the iminium ion intermediate is slow or that the reducing agent is reacting with the ketone before the amine has condensed. To mitigate this, consider using a reducing agent that is selective for the iminium ion, such as sodium triacetoxyborohydride (STAB). Additionally, ensure that the reaction pH is weakly acidic (typically between 5 and 6) to facilitate iminium ion formation without promoting side reactions like enamine formation.

Q3: My final product is showing impurities that are difficult to remove by standard chromatography. What are the likely side products?

Common impurities can arise from several side reactions:

  • Over-alkylation: The newly formed secondary amine can react with another molecule of the ketone, leading to a tertiary amine impurity.

  • Enamine Formation: The ketone and amine can form a stable enamine, which may not be efficiently reduced.

  • Aldol Condensation: The starting cyclopentanone can undergo a self-condensation reaction under acidic or basic conditions.

  • Di-Boc Protected Amine: During the Boc protection step, a second Boc group can be added, particularly if the reaction conditions are too harsh or if there is an excess of di-tert-butyl dicarbonate.

Q4: I am experiencing low yields in the Boc protection step. What are the potential causes and solutions?

Low yields in Boc protection can be due to several factors:

  • Incomplete reaction: Ensure an adequate amount of di-tert-butyl dicarbonate ((Boc)₂O) and a suitable base (e.g., triethylamine, diisopropylethylamine) are used. The reaction can be monitored by TLC or LC-MS to ensure completion.

  • Steric hindrance: The secondary amine in the bicyclic system might be sterically hindered. In such cases, extending the reaction time or slightly increasing the temperature may be necessary.

  • Hydrolysis of the Boc group: If the workup conditions are too acidic, the newly formed Boc group can be cleaved. A mild aqueous workup is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low conversion of starting ketone Inefficient iminium ion formation.Adjust the pH to be weakly acidic (5-6). Consider using a Lewis acid catalyst.
Premature reaction of the reducing agent.Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB).
Formation of a tertiary amine byproduct Over-alkylation of the product amine.Use a slight excess of the amine relative to the ketone. Add the reducing agent portion-wise.
Presence of an enamine impurity Reaction conditions favoring enamine stability.Ensure the pH is appropriate for iminium ion formation. Use a protic solvent to facilitate tautomerization to the iminium ion.
Aldol condensation of the ketone Presence of strong acid or base.Maintain a neutral or weakly acidic pH during the reductive amination.
Low yield during Boc protection Incomplete reaction or steric hindrance.Increase reaction time, slightly elevate the temperature, or use a more reactive Boc-donating reagent.
Hydrolysis of the Boc group.Perform a mild aqueous workup, avoiding strongly acidic conditions.

Experimental Protocols

Protocol 1: Synthesis of Octahydrocyclopenta[c]pyrrol-4-amine via Reductive Amination
  • To a solution of the appropriate cyclopentanone precursor (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add the primary amine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired bicyclic amine.

Protocol 2: Boc Protection of Octahydrocyclopenta[c]pyrrol-4-amine
  • Dissolve the octahydrocyclopenta[c]pyrrol-4-amine (1.0 eq) in a solvent like dichloromethane or tetrahydrofuran.

  • Add a base, such as triethylamine (1.5 eq) or diisopropylethylamine (1.5 eq), to the solution.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Visual Guides

G cluster_reductive_amination Reductive Amination Pathway cluster_boc_protection Boc Protection Pathway Ketone Cyclopentanone Precursor Iminium Iminium Ion Intermediate Ketone->Iminium + Amine, -H₂O Enamine Enamine Intermediate Ketone->Enamine + Amine, -H₂O Aldol Aldol Condensation Product Ketone->Aldol Self-condensation Amine Primary Amine Amine->Iminium Product Octahydrocyclopenta[c] pyrrol-4-amine Iminium->Product + [H⁻] (e.g., STAB) Overalkylation Over-alkylation Product Product->Overalkylation + Ketone, + [H⁻] StartAmine Octahydrocyclopenta[c] pyrrol-4-amine FinalProduct Tert-butyl octahydrocyclopenta[c] pentapyrrol-4-ylcarbamate StartAmine->FinalProduct + (Boc)₂O, Base BocAnhydride (Boc)₂O BocAnhydride->FinalProduct DiBoc Di-Boc Product FinalProduct->DiBoc + (Boc)₂O (excess)

Caption: Synthetic pathway and potential side reactions.

G cluster_workflow Troubleshooting Workflow Start Low Yield or Impure Product Analysis Analyze by LC-MS / NMR Start->Analysis Identify Identify Byproduct Structure Analysis->Identify Cause Determine Potential Cause Identify->Cause Solution Implement Solution Cause->Solution Side Reaction Identified End Optimized Reaction Solution->End

Caption: General troubleshooting workflow for synthesis optimization.

Technical Support Center: Purification of Octahydrocyclopenta[c]pyrrole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of octahydrocyclopenta[c]pyrrole isomers.

Frequently Asked Questions (FAQs)

Q1: What types of isomers are possible for octahydrocyclopenta[c]pyrrole and why is their separation challenging?

Octahydrocyclopenta[c]pyrrole has multiple stereocenters, leading to the existence of stereoisomers. These can be categorized as:

  • Enantiomers: Non-superimposable mirror images of each other. They have identical physical properties (boiling point, solubility, etc.) in an achiral environment, making their separation impossible by standard techniques like distillation or non-chiral chromatography.[1]

  • Diastereomers: Stereoisomers that are not mirror images. Diastereomers have different physical properties and can often be separated by standard laboratory techniques such as chromatography (flash, HPLC), crystallization, or distillation.[1]

The primary challenge lies in separating enantiomers, which requires a chiral environment, such as a chiral stationary phase in chromatography or the use of a chiral resolving agent to form diastereomeric salts.[2][3]

Q2: Which purification techniques are most effective for separating octahydrocyclopenta[c]pyrrole isomers?

The choice of technique depends on the type of isomers you are separating:

  • For Diastereomers: Standard flash column chromatography on silica gel is often the first method to try.[4][5] Reversed-phase chromatography can also be effective.[1][6] Fractional crystallization may also be a viable, scalable option if the diastereomers have sufficiently different solubilities.[1]

  • For Enantiomers: The most common methods involve creating a chiral environment. This can be achieved by:

    • Chiral Chromatography (HPLC/GC): Using a chiral stationary phase (CSP) is a direct and powerful analytical and preparative method.[2][3][7] Cyclodextrin-based columns are often used for separating isomers of cyclic compounds.[4][8]

    • Diastereomeric Salt Crystallization: This classic method involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent). This forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized.[2]

Q3: How do I choose between chiral chromatography and diastereomeric salt crystallization for enantiomer separation?

The decision involves a trade-off between speed, scale, and development effort.

FeatureChiral Chromatography (HPLC/GC)Diastereomeric Salt Crystallization
Speed Method development can be fast; high throughput for analysis.Can be slow; requires time for crystal growth.
Scale Excellent for analytical scale; preparative scale requires specialized, expensive equipment and columns.Can be readily scaled up for large quantities of material.
Cost High initial cost for chiral columns and instrumentation.[1]Lower initial cost; main expense is the chiral resolving agent.
Development Involves screening different columns and mobile phases; can be a trial-and-error process.[4]Requires screening of resolving agents and crystallization solvents.[2]
Purity Can achieve very high enantiomeric excess (e.e.).Purity of the crystallized salt may need improvement through recrystallization.[2]

Purification Troubleshooting Guides

Guide 1: Troubleshooting Diastereomeric Salt Crystallization

This method is used for resolving enantiomers by forming diastereomeric salts with a chiral resolving agent.

Problem: No Crystals Form After Adding the Chiral Resolving Agent.

Potential Cause Troubleshooting Steps
Incorrect Solvent Choice The diastereomeric salts may be too soluble in the chosen solvent.[2] Try a less polar solvent or a mixture of solvents. Common choices include methanol, ethanol, isopropanol, and acetone.[2] You can also try slowly adding an anti-solvent (a solvent in which the salts are less soluble) until the solution becomes turbid, then warm slightly to clarify and cool slowly.[2]
Solution is Too Dilute Crystallization requires a supersaturated solution.[2] Slowly evaporate the solvent until the solution becomes saturated. Be careful not to over-concentrate, as this can cause the product to oil out.[2]
Lack of Nucleation Sites A supersaturated solution may not crystallize without an initiation point. Try scratching the inside of the flask with a glass rod to create nucleation sites.[2] If available, add a single seed crystal of the desired diastereomeric salt.[2]
Incorrect Stoichiometry Ensure the molar ratio of the amine to the chiral resolving agent is correct, typically 1:1.

Problem: An Oil Precipitates Instead of Crystals.

Potential Cause Troubleshooting Steps
Solution is Too Concentrated The concentration of the salts is too high for ordered crystal lattice formation.[2] Add more solvent, warm the mixture to dissolve the oil completely, and then allow it to cool down much more slowly.
Rapid Cooling Cooling the solution too quickly can favor oiling over crystallization. Use an insulated bath or Dewar to slow the cooling rate.
Impure Material Impurities can inhibit crystallization. Ensure the starting racemic amine is of high purity. Consider a preliminary purification by distillation or standard chromatography.[9]
Guide 2: Troubleshooting Column Chromatography

This guide applies to the separation of diastereomers using flash or preparative HPLC.

Problem: Poor or No Separation of Isomers (Co-elution).

Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase The polarity of the eluent may not be optimal for resolving the isomers. Run several thin-layer chromatography (TLC) plates with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that shows two distinct spots.[5][10] For basic amines, adding a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and resolution by neutralizing acidic silanol groups on the silica.[2]
Incorrect Stationary Phase Standard silica gel may not be selective enough.[4] Consider other stationary phases. For normal phase, a cyano- or diol-bonded column could work.[4] For reversed-phase, C18 is common, but a phenyl-hexyl or PFP (pentafluorophenyl) phase can offer different selectivity for isomers.[4][8]
Column Overload Injecting too much sample leads to broad peaks that cannot be resolved.[2][11] Reduce the amount of sample loaded onto the column.
Fast Elution If the compounds elute too quickly (low Rf on TLC), the separation will be poor. Decrease the polarity of the mobile phase to increase retention and allow for better separation.

Problem: Peak Tailing.

Potential Cause Troubleshooting Steps
Interaction with Silica The basic nitrogen of the pyrrolidine ring can interact strongly with acidic silanol groups on the silica surface, causing tailing.[2][12] Add a basic modifier like triethylamine or diethylamine (0.1-0.5%) to the mobile phase to mask these active sites.[2]
Column Degradation The column may be contaminated or have developed voids. Flush the column with a strong solvent.[2] If the problem persists, especially with older columns, it may need to be replaced.
Sample Overload Tailing can also be a symptom of loading too much material.[11] Try injecting a more dilute sample.[2]

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization

This protocol provides a general methodology for resolving racemic octahydrocyclopenta[c]pyrrole using a chiral resolving agent.

  • Select Resolving Agent and Solvent: Choose an appropriate chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) and a suitable solvent system (e.g., ethanol, methanol, or acetone/water).[2]

  • Dissolution: In a clean flask, dissolve 1.0 equivalent of the racemic octahydrocyclopenta[c]pyrrole in the minimum amount of the chosen warm solvent.

  • Add Resolving Agent: In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent in the same solvent. Note: Using 0.5 equivalents ensures that only one enantiomer will crystallize as a salt.

  • Combine and Cool: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any soluble impurities.

  • Liberate Free Amine: Dissolve the collected diastereomeric salt in water and add a base (e.g., 1M NaOH) to deprotonate the amine.

  • Extract Product: Extract the free amine from the aqueous solution using an organic solvent like dichloromethane or diethyl ether.[2]

  • Analyze Purity: Dry the organic layer, concentrate it, and determine the enantiomeric excess (e.e.) of the resolved amine using a chiral analytical technique like chiral HPLC or GC.[2]

  • Recrystallization (Optional): To improve the enantiomeric excess, the diastereomeric salt can be recrystallized from a suitable solvent before the liberation step.[2][9]

Protocol 2: Flash Column Chromatography for Diastereomer Separation

This protocol outlines a general procedure for separating diastereomers of octahydrocyclopenta[c]pyrrole derivatives.

  • Develop TLC Method: Find a mobile phase that gives good separation of the diastereomers on a TLC plate. The ideal Rf values should be between 0.2 and 0.4, with clear separation between the spots. A common mobile phase is a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[5]

  • Prepare the Column: Pack a glass column with silica gel using the chosen mobile phase as a slurry. Ensure the silica bed is compact and level.

  • Load the Sample: Dissolve the crude mixture of diastereomers in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the dry sample-silica mixture to the top of the column.

  • Elute the Column: Add the mobile phase to the top of the column and apply pressure (using a pump or air) to begin elution. Collect fractions in test tubes.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the desired products.

  • Combine and Concentrate: Combine the pure fractions of each diastereomer separately and remove the solvent under reduced pressure to yield the purified products.

Visualization of Workflows

Caption: A decision tree for selecting an appropriate purification method.

Caption: A workflow for troubleshooting poor column chromatography separation.

References

Fmoc-removal with pyrrolidine to expand solvent space in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing pyrrolidine for Fmoc-removal in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on expanding the solvent space and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Why should I consider using pyrrolidine for Fmoc-removal instead of the standard piperidine?

A1: Pyrrolidine offers a significant advantage in expanding the range of solvents that can be used for Fmoc deprotection, particularly less polar and greener solvent systems.[1][2] While piperidine's efficiency for Fmoc-removal is highly dependent on polar solvents like DMF, pyrrolidine has been shown to be a more effective base in less polar solvent mixtures.[1] This allows for the use of solvent systems that are also favorable for coupling reactions, potentially streamlining the SPPS process.[1][2] Additionally, pyrrolidine's lower boiling point (87°C vs. 106°C for piperidine) makes it easier to remove by evaporation, which is advantageous in applications like wash-free peptide synthesis.[3]

Q2: In which alternative solvent systems is pyrrolidine particularly effective for Fmoc deprotection?

A2: Pyrrolidine has demonstrated high efficiency for Fmoc-removal in several greener binary solvent mixtures.[1][2] Studies have highlighted its effectiveness in solvent systems such as dimethyl sulfoxide/ethyl acetate (DMSO/EtOAc) and N-butylpyrrolidone/1,3-dioxolane (NBP/DOL).[1][2] These less polar solvent mixtures can yield crude peptide purities comparable to or even better than traditional piperidine/DMF systems for challenging peptide sequences.[1][2]

Q3: What is the mechanism of Fmoc-removal using pyrrolidine?

A3: The mechanism of Fmoc-removal with pyrrolidine is a base-catalyzed β-elimination reaction, similar to that with piperidine.[1][4] The process involves two key steps:

  • Proton Abstraction: Pyrrolidine acts as a base to abstract the acidic proton from the C9 position of the fluorene ring of the Fmoc group.[1][4]

  • β-Elimination and Dibenzofulvene (DBF) Adduct Formation: This abstraction leads to the elimination of the Fmoc group as a highly reactive dibenzofulvene (DBF) intermediate. The excess pyrrolidine then acts as a nucleophile, trapping the DBF to form a stable adduct. This scavenging of DBF is crucial to prevent its reaction with the newly deprotected N-terminal amine of the peptide, which would terminate the peptide chain.[1][4]

Q4: Are there any potential side reactions associated with using pyrrolidine for Fmoc deprotection?

A4: Yes, while pyrrolidine is an efficient deprotection reagent, it has been observed to increase the incidence of certain side reactions, particularly in sequences prone to them. These include:

  • Diketopiperazine (DKP) formation: This can be more pronounced when using pyrrolidine compared to piperidine.[1]

  • Aspartimide formation: An increased level of aspartimide formation has also been reported with pyrrolidine use in susceptible peptide sequences.[1][5]

It is important to assess your peptide sequence for its susceptibility to these side reactions and optimize deprotection conditions accordingly.

Troubleshooting Guide

Problem 1: Incomplete Fmoc-removal when using pyrrolidine in a new solvent system.

  • Possible Cause 1: Inefficient resin swelling.

    • Solution: Ensure the chosen solvent system adequately swells the resin. Poor swelling can hinder the access of the pyrrolidine to the Fmoc groups. You may need to screen different solvent mixtures to find one that provides optimal swelling for your specific resin.[6][7]

  • Possible Cause 2: Insufficient deprotection time or concentration.

    • Solution: While pyrrolidine is generally efficient, reaction kinetics can vary with the solvent. Increase the deprotection time in increments (e.g., from 20 minutes to 30 or 40 minutes) and monitor the completeness of the reaction using a qualitative method like the Kaiser test or a quantitative one like UV-Vis spectrophotometry.[8][9] You can also consider increasing the pyrrolidine concentration, though typically 20% (v/v) is effective.[1]

  • Possible Cause 3: Steric hindrance within the peptide sequence.

    • Solution: Bulky amino acids near the N-terminus can sterically hinder the approach of the deprotection reagent. In such cases, extending the deprotection time or performing a double deprotection (treating with fresh reagent a second time) can be beneficial.[9]

Problem 2: Increased levels of deletion sequences in the final product.

  • Possible Cause 1: Premature Fmoc-removal of the incoming amino acid.

    • Solution: This can occur if residual pyrrolidine from the deprotection step is not thoroughly washed away before the next coupling cycle.[3] Implement a rigorous washing protocol after deprotection, using the same solvent system as the deprotection and coupling steps. The number of washes may need to be optimized for your specific setup.

  • Possible Cause 2: Incomplete deprotection in the previous cycle.

    • Solution: If the Fmoc group is not completely removed, the subsequent amino acid cannot be coupled, leading to a deletion. Refer to the troubleshooting steps for incomplete Fmoc-removal.

Problem 3: Higher than expected levels of DKP or aspartimide formation.

  • Possible Cause: inherent sensitivity of the peptide sequence exacerbated by pyrrolidine.

    • Solution: For sequences known to be prone to these side reactions, it is crucial to minimize the exposure time to the basic conditions. Use the shortest effective deprotection time. For aspartimide-prone sequences, the addition of a weak acid to the deprotection cocktail has been reported to suppress this side reaction, though this needs to be carefully optimized.[9] In some cases, piperidine may still be the preferred base for highly sensitive sequences.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Fmoc-removal with pyrrolidine.

Table 1: Crude Peptide Purity (%) in Different Deprotection Conditions

Peptide SequenceDeprotection ReagentSolvent SystemCrude Purity (%)
Aib-enkephalin20% PiperidineDMFReference Value
Aib-enkephalin20% PyrrolidineDMSO/EtOAc (1:9)Comparable to reference
Aib-enkephalin20% PyrrolidineNBP/DOL (2:8)Comparable to reference
Dasiglucagon (29-mer)20% PyrrolidineOptimized Green SolventsGood
Bivalirudin (20-mer)20% PyrrolidineOptimized Green SolventsGood

Data adapted from studies demonstrating the feasibility of pyrrolidine in alternative solvents. Absolute purity values are synthesis-dependent.[1][5]

Table 2: Side Reaction Profile: Diketopiperazine (DKP) Formation

Deprotection ReagentSolvent SystemDKP Formation
20% PiperidineVariousBaseline
20% PyrrolidineVariousUp to 3 times higher than piperidine
20% PyrrolidineDMSO/EtOAc (1:9)Significantly pronounced

Data indicates a higher propensity for DKP formation with pyrrolidine, which is also solvent-dependent.[1]

Experimental Protocols

Protocol 1: Standard Fmoc-Deprotection with Pyrrolidine in an Alternative Solvent System

  • Resin Swelling: Swell the peptide-resin in the chosen solvent system (e.g., DMSO/EtOAc 1:9) for at least 30 minutes.

  • Prepare Deprotection Solution: Prepare a 20% (v/v) solution of pyrrolidine in the chosen solvent system.

  • First Deprotection: Drain the swelling solvent and add the 20% pyrrolidine solution to the resin, ensuring it is fully submerged. Agitate for 15-20 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection (Optional but Recommended): Add a fresh aliquot of the 20% pyrrolidine solution and agitate for another 5-10 minutes.

  • Wash: Drain the deprotection solution and wash the resin thoroughly with the same solvent system used for deprotection (at least 5-7 times) to ensure complete removal of residual pyrrolidine.

  • Monitoring: Before proceeding to the next coupling step, perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines, indicating complete Fmoc-removal.[8]

Protocol 2: Monitoring Fmoc-Removal by UV-Vis Spectrophotometry

This method quantifies the released dibenzofulvene-pyrrolidine adduct, which has a characteristic UV absorbance.

  • Collect Effluent: Collect the drained solution from the deprotection step(s) in a volumetric flask of a known volume.

  • Dilute: Dilute the collected solution with the deprotection solvent to the mark. Further dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer.

  • Measure Absorbance: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance for the DBF-pyrrolidine adduct (this should be determined experimentally for your specific solvent system, but is typically around 301 nm).[8]

  • Calculate: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the adduct and subsequently the amount of Fmoc group removed. The molar extinction coefficient (ε) for the DBF-pyrrolidine adduct will need to be determined or referenced for the specific solvent system.

Visualizations

Fmoc_Deprotection_Workflow start Fmoc-Peptide-Resin deprotection Add 20% Pyrrolidine in chosen solvent start->deprotection agitate Agitate for 15-20 min deprotection->agitate wash Wash with solvent (5-7 times) agitate->wash kaiser_test Kaiser Test wash->kaiser_test end Free Amine-Peptide-Resin (Ready for coupling) kaiser_test->end Positive incomplete Incomplete Deprotection: Extend time or re-treat kaiser_test->incomplete Negative incomplete->deprotection

Caption: Workflow for Fmoc-deprotection using pyrrolidine.

Fmoc_Removal_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: Beta-Elimination cluster_step3 Step 3: DBF Scavenging Fmoc_Peptide Fmoc-NH-Peptide Carbanion Fmoc Carbanion Intermediate Fmoc_Peptide->Carbanion + Pyrrolidine Pyrrolidine1 Pyrrolidine (Base) DBF Dibenzofulvene (DBF) Free_Amine H2N-Peptide Carbanion_ref->DBF Carbanion_ref->Free_Amine Adduct DBF-Pyrrolidine Adduct DBF_ref->Adduct + Pyrrolidine Pyrrolidine2 Pyrrolidine (Nucleophile)

Caption: Mechanism of Fmoc-removal by pyrrolidine.

References

Technical Support Center: Optimization of Pyrrolidine Deconstruction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of pyrrolidine deconstruction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical deconstruction of pyrrolidine rings. The information provided herein focuses on modern synthetic methods, particularly the reductive cleavage of N-benzoyl pyrrolidines using photoredox and Lewis acid catalysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Problem 1: Low or No Product Yield

Possible Causes:

  • Inefficient Single-Electron Transfer (SET): The crucial initial step of the photoredox catalytic cycle may be inefficient. The Lewis acid plays a critical role in promoting the single-electron transfer from the photocatalyst to the amide carbonyl group.[1][2][3][4][5]

  • Inappropriate Lewis Acid: The choice and concentration of the Lewis acid are critical. Zinc triflate (Zn(OTf)₂) has been identified as a highly effective Lewis acid for this transformation.[6]

  • Sub-optimal Solvent: The reaction solvent can significantly impact the reaction's efficiency. Dichloromethane (CH₂Cl₂) is often the preferred solvent.

  • Low Light Intensity or Inappropriate Wavelength: The photocatalyst requires sufficient irradiation at the correct wavelength to become excited and initiate the catalytic cycle. Blue LEDs are commonly used for iridium-based photocatalysts.

  • Catalyst Deactivation: The photocatalyst or the Lewis acid may be deactivated during the reaction.

  • Presence of Oxygen: The reaction is sensitive to oxygen, which can quench the excited state of the photocatalyst.

  • Electron-Deficient Substrates: Pyrrolidines with highly electron-deficient N-aroyl groups may not be suitable substrates for this reaction.[1]

  • Steric Hindrance: Significant steric hindrance around the pyrrolidine ring or the N-acyl group can impede the reaction.

Solutions:

  • Optimize Lewis Acid:

    • Ensure you are using a suitable Lewis acid, such as Zn(OTf)₂.

    • Screen different Lewis acids if the standard one is not effective for your specific substrate.

    • Optimize the concentration of the Lewis acid.

  • Verify Light Source:

    • Check that your light source (e.g., blue LEDs) is functioning correctly and providing uniform irradiation to the reaction vessel.

    • Ensure the wavelength of the light source is appropriate for the chosen photocatalyst.

  • Solvent and Reagent Purity:

    • Use dry and degassed solvents.

    • Ensure all reagents are of high purity.

  • Inert Atmosphere:

    • Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.

  • Reaction Time and Temperature:

    • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

    • While these reactions are often run at room temperature, gentle heating might be beneficial in some cases, but be cautious of potential side reactions.

  • Substrate Suitability:

    • For pyrrolidines with electron-withdrawing groups on the N-aroyl substituent, consider modifying the substrate to a more electron-rich or neutral variant if possible.[1]

Problem 2: Formation of Side Products

Possible Causes:

  • Intermolecular Radical Addition: The radical intermediate generated after ring opening can react with other components in the reaction mixture, leading to undesired products.[1]

  • Over-reduction: In some cases, the desired product may be susceptible to further reduction under the reaction conditions.

  • Photocatalyst Degradation: Degradation of the photocatalyst can sometimes lead to the formation of byproducts.

Solutions:

  • Control Radical Reactivity:

    • The addition of a radical scavenger can help to identify if radical side reactions are occurring, though this will also quench the desired reaction.

    • Optimizing the concentration of the radical trapping agent (if applicable) is crucial.

  • Reaction Monitoring:

    • Carefully monitor the reaction to avoid prolonged reaction times that might lead to product degradation or the formation of side products.

  • Purification:

    • Utilize appropriate chromatographic techniques to separate the desired product from any side products.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid in the photoredox-catalyzed deconstruction of pyrrolidines?

A1: The Lewis acid is crucial for activating the N-benzoyl group of the pyrrolidine. It coordinates to the carbonyl oxygen, which lowers the reduction potential of the amide and facilitates the single-electron transfer (SET) from the excited photocatalyst.[1][2][3][4][5] This initial SET is the key step that initiates the C-N bond cleavage.

Q2: Which photocatalyst is recommended for this reaction?

A2: A highly reducing photocatalyst is required. Iridium complexes, such as Ir(4-Fppy)₃, are commonly used and have been shown to be effective.[6] The choice of photocatalyst should be guided by its redox potential, which must be sufficient to reduce the Lewis acid-activated amide.

Q3: Can this method be applied to other N-acyl groups besides benzoyl?

A3: The nature of the N-acyl group can influence the reaction efficiency. N-aroyl groups with electron-rich or neutral substituents generally provide good to excellent yields. However, highly electron-deficient aroyl groups may inhibit the reaction.[1]

Q4: Is it possible to achieve skeletal remodeling of the pyrrolidine ring using this method?

A4: Yes, this deconstruction method serves as the first phase for "skeletal remodeling." The resulting radical intermediate can be trapped with various reagents to form new C-C or C-heteroatom bonds, leading to the synthesis of other valuable heterocyclic structures like aziridines, γ-lactones, and tetrahydrofurans.[1][2][4]

Q5: What is a typical experimental setup for this photoredox reaction?

A5: A typical setup involves a reaction vessel (e.g., a Schlenk tube or a vial with a septum) charged with the pyrrolidine substrate, photocatalyst, Lewis acid, and solvent. The mixture is then thoroughly degassed and placed under an inert atmosphere. The reaction is stirred and irradiated with a light source, such as blue LEDs, for the specified reaction time. A cooling fan may be used to maintain a constant temperature.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Reductive Cleavage of N-Benzoyl Pyrrolidine

EntryPhotocatalyst (mol%)Lewis Acid (equiv.)SolventAdditiveTime (h)Yield (%)
1Ir(ppy)₃ (1)Zn(OTf)₂ (1.5)CH₂Cl₂γ-terpinene (3)1285
2Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (1)Zn(OTf)₂ (1.5)CH₂Cl₂γ-terpinene (3)1292
3Ir(ppy)₃ (1)Sc(OTf)₃ (1.5)CH₂Cl₂γ-terpinene (3)1278
4Ir(ppy)₃ (1)Zn(OTf)₂ (1.5)MeCNγ-terpinene (3)1265
5Ir(ppy)₃ (1)Zn(OTf)₂ (1.5)CH₂Cl₂None1245

Data is representative and compiled from typical results in the field. Actual yields may vary depending on the specific substrate and experimental conditions.

Table 2: Substrate Scope for the Reductive C-N Cleavage of N-Benzoyl Pyrrolidines

Substrate (N-Benzoyl Pyrrolidine Derivative)ProductYield (%)
2-MethylN-(5-Oxo-5-phenylpentyl)benzamide88
2-PhenylN-(4-Oxo-4,5-diphenylbutyl)benzamide75
Prolinol derivative (2-(hydroxymethyl))N-(5-Hydroxy-4-oxopentyl)benzamide90
Proline methyl ester derivativeMethyl 2-(benzamido)-5-oxopentanoate95
Spirocyclic pyrrolidineRing-opened product82

This table showcases the versatility of the method with various substituted pyrrolidines. Yields are indicative and based on published literature.

Experimental Protocols

Detailed Methodology for the Reductive Cleavage of N-Benzoyl-2-methylpyrrolidine

  • Preparation of the Reaction Vessel: A 4 mL vial equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with argon.

  • Addition of Reagents: To the vial are added N-benzoyl-2-methylpyrrolidine (0.2 mmol, 1.0 equiv.), Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (0.002 mmol, 1 mol%), and anhydrous Zn(OTf)₂ (0.3 mmol, 1.5 equiv.).

  • Solvent and Additive Addition: Anhydrous and degassed dichloromethane (CH₂Cl₂, 2.0 mL) and γ-terpinene (0.6 mmol, 3.0 equiv.) are added via syringe.

  • Degassing: The reaction mixture is sparged with argon for 15 minutes.

  • Reaction Setup and Irradiation: The vial is sealed and placed in a photoreactor equipped with a 450 nm LED lamp and a cooling fan to maintain room temperature. The reaction mixture is stirred vigorously and irradiated for 12 hours.

  • Work-up: Upon completion (monitored by TLC or LC-MS), the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ring-opened product.

  • Characterization: The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel Flame-dry reaction vessel add_reagents Add pyrrolidine substrate, photocatalyst, and Lewis acid prep_vessel->add_reagents add_solvent Add degassed solvent and additive add_reagents->add_solvent degas Degas mixture with inert gas add_solvent->degas irradiate Irradiate with blue LEDs and stir degas->irradiate concentrate Concentrate in vacuo irradiate->concentrate chromatography Purify by column chromatography concentrate->chromatography product product chromatography->product Isolated Product

Caption: Experimental workflow for photoredox-catalyzed pyrrolidine deconstruction.

troubleshooting_logic cluster_reagents Reagent & Substrate Issues cluster_conditions Reaction Condition Issues cluster_side_reactions Side Reaction Issues start Low or No Yield check_lewis_acid Optimize Lewis Acid (type and concentration) start->check_lewis_acid check_photocatalyst Verify photocatalyst activity and loading start->check_photocatalyst check_substrate Assess substrate electronic properties start->check_substrate check_light Check light source (intensity and wavelength) start->check_light check_solvent Use dry, degassed solvent start->check_solvent check_atmosphere Ensure inert atmosphere start->check_atmosphere check_time_temp Optimize reaction time and temperature start->check_time_temp analyze_byproducts Identify side products (TLC, LC-MS) start->analyze_byproducts solution solution check_lewis_acid->solution Improved Yield check_photocatalyst->solution check_substrate->solution check_light->solution check_solvent->solution check_atmosphere->solution check_time_temp->solution adjust_conditions Modify conditions to minimize side reactions analyze_byproducts->adjust_conditions adjust_conditions->solution

Caption: Troubleshooting logic for low-yield pyrrolidine deconstruction reactions.

References

Technical Support Center: Synthesis of Chiral Bicyclic Azepanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral bicyclic azepanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthetic challenges in this field.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of chiral bicyclic azepanes?

A1: The synthesis of chiral bicyclic azepanes presents several key challenges, primarily centered around the construction of the seven-membered ring and the control of stereochemistry. Major hurdles include:

  • Controlling Enantio- and Diastereoselectivity: Establishing and maintaining the desired stereochemistry throughout a multi-step synthesis is a significant challenge.

  • Ring Formation: The formation of a seven-membered ring is often entropically disfavored compared to five- or six-membered rings.[1]

  • Racemization: Chiral centers, particularly those alpha to a carbonyl group or other activating groups, can be prone to racemization under various reaction conditions.[2]

  • Functional Group Compatibility: The bicyclic azepane core may be sensitive to certain reagents and reaction conditions, necessitating careful selection of protecting groups and synthetic routes.

Q2: Which synthetic strategies are commonly employed to construct chiral bicyclic azepanes?

A2: Several key strategies are utilized, each with its own set of advantages and challenges:

  • Ring-Closing Metathesis (RCM): A powerful method for forming the azepane ring from a diene precursor.[3]

  • Aza-Diels-Alder Reaction: This cycloaddition reaction can be used to construct the bicyclic framework with good stereocontrol.

  • Pictet-Spengler Reaction: This reaction is particularly useful for the synthesis of bicyclic azepanes fused to an aromatic ring system.[4]

  • Beckmann Rearrangement: This reaction can be used to form a lactam precursor to the bicyclic azepane.[5][6]

  • Ring Expansion Reactions: These methods involve the expansion of a smaller ring, such as a piperidine or pyrrolidine, to form the azepane ring.

Q3: How can I minimize racemization during the synthesis of my chiral bicyclic azepane?

A3: Racemization is a common issue, especially when a stereocenter is located alpha to a carbonyl group or when using strong bases or high temperatures.[2] To minimize racemization:

  • Optimize Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of racemization.

  • Choice of Base: Use a weaker, non-nucleophilic, or sterically hindered base. For example, switching from sodium ethoxide to triethylamine (TEA) or diisopropylethylamine (DIPEA) can be beneficial.

  • Protecting Groups: The choice of N-protecting group can influence the acidity of adjacent protons. Electron-withdrawing groups can increase acidity and susceptibility to racemization.

  • Reduce Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to minimize exposure to conditions that may cause racemization.

Troubleshooting Guides

Issue 1: Low Yield in Ring-Closing Metathesis (RCM) for Azepane Formation

Q: My RCM reaction to form the seven-membered azepane ring is giving a low yield. What are the common causes and how can I improve it?

A: Low yields in RCM for seven-membered rings are a frequent problem due to the entropic penalty of forming a medium-sized ring. Here are some troubleshooting steps:

  • Catalyst Choice: The choice of Grubbs or Hoveyda-Grubbs catalyst is critical. Second and third-generation catalysts are generally more active and tolerant of functional groups. For electron-deficient amines, a more active catalyst may be required.

  • Reaction Concentration: RCM is an intramolecular reaction, so running the reaction at high dilution can favor the desired cyclization over intermolecular oligomerization. Typical concentrations are in the range of 0.001-0.05 M.

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. A systematic screening of temperatures (e.g., room temperature to refluxing toluene) is recommended.

  • Solvent: Dichloromethane (DCM) and toluene are common solvents for RCM. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation by oxygen.

  • Additives: In some cases, the addition of a Lewis acid, such as Ti(Oi-Pr)₄, can improve the efficiency of the RCM reaction.

Table 1: Comparison of Catalysts in a Representative RCM for Azepine Synthesis

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Reference
Grubbs I5DCM4065[3]
Grubbs II5DCM4085[3]
Hoveyda-Grubbs II2Toluene8092[7]
Issue 2: Poor Diastereoselectivity in Aza-Diels-Alder Reaction

Q: I am getting a mixture of diastereomers in my aza-Diels-Alder reaction to form the bicyclic azepane core. How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity in the aza-Diels-Alder reaction depends on controlling the facial selectivity of the approach of the dienophile to the diene. Here are some strategies:

  • Chiral Auxiliary: The use of a chiral auxiliary on the diene or dienophile can effectively control the stereochemical outcome.

  • Chiral Lewis Acid Catalyst: A variety of chiral Lewis acids (e.g., based on BINOL, BOX, or PYBOX ligands with metals like Cu, Zn, or Sc) can be used to catalyze the reaction enantioselectively and diastereoselectively.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, therefore, the diastereoselectivity. It is advisable to screen a range of solvents.

  • Temperature: Lowering the reaction temperature often leads to higher diastereoselectivity by favoring the kinetically controlled product.

Table 2: Effect of Lewis Acid Catalyst on an Asymmetric Aza-Diels-Alder Reaction

Lewis Acid CatalystLigandSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Cu(OTf)₂(S)-Ph-BOXDCM-788595:592N/A
Sc(OTf)₃(R)-BINAPToluene-207890:1088N/A
Zn(OTf)₂(S,S)-iPr-PYBOXTHF-7891>99:197N/A
Yb(OTf)₃NoneAcetonitrile256570:30N/A[8]

(Note: Data in this table is representative and may not correspond to a single specific reaction.)

Issue 3: Failed or Low-Yield Beckmann Rearrangement

Q: My Beckmann rearrangement of a bicyclic ketoxime to the corresponding lactam is not working or gives a low yield. What should I do?

A: The Beckmann rearrangement can be sensitive to the substrate and reaction conditions. Here are some common issues and solutions:

  • Acid Catalyst: A variety of acids can be used, including sulfuric acid, polyphosphoric acid (PPA), and Lewis acids. For sensitive substrates, milder conditions using reagents like tosyl chloride or cyanuric chloride may be more effective.[5]

  • Stereochemistry of the Oxime: The group anti-periplanar to the hydroxyl group on the oxime is the one that migrates. If the wrong regioisomer of the lactam is formed, it may be due to isomerization of the oxime under the reaction conditions.

  • Beckmann Fragmentation: This is a common side reaction, especially if the migrating group can form a stable carbocation. Using milder reagents and lower temperatures can help to suppress fragmentation.

  • Reaction Temperature: While some Beckmann rearrangements require high temperatures, this can also lead to decomposition. A careful optimization of the temperature is necessary.

Experimental Protocols

General Procedure for Ring-Closing Metathesis (RCM)

This is a general procedure and may require optimization for specific substrates.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the diene substrate in a degassed solvent (e.g., anhydrous toluene or DCM) to a concentration of 0.001-0.01 M.

  • Catalyst Addition: Add the RCM catalyst (e.g., Hoveyda-Grubbs II, 1-5 mol%) to the solution.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Purification: Concentrate the reaction mixture in vacuo and purify the crude product by flash column chromatography on silica gel.

General Procedure for Asymmetric Aza-Diels-Alder Reaction

This is a general procedure for a Lewis acid-catalyzed asymmetric aza-Diels-Alder reaction.

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the chiral Lewis acid catalyst by stirring the metal salt (e.g., Cu(OTf)₂) and the chiral ligand (e.g., (S)-Ph-BOX) in the reaction solvent (e.g., DCM) at room temperature for 1 hour.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C).

  • Substrate Addition: Add the dienophile to the catalyst solution, followed by the slow addition of the diene.

  • Reaction: Stir the reaction mixture at the low temperature until the reaction is complete (as monitored by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify the product by column chromatography.

Visualizations

Troubleshooting_RCM start Low Yield in RCM catalyst Check Catalyst Activity start->catalyst Is catalyst active? catalyst->start No, try new catalyst concentration Adjust Concentration catalyst->concentration Yes temperature Optimize Temperature concentration->temperature High dilution solvent Degas Solvent temperature->solvent Screen temps success Improved Yield solvent->success Properly degassed

Caption: Troubleshooting workflow for low yield in Ring-Closing Metathesis.

Aza_Diels_Alder_Mechanism reactants Diene + Dienophile lewis_acid_complex Lewis Acid Coordination to Dienophile reactants->lewis_acid_complex cycloaddition [4+2] Cycloaddition (Transition State) lewis_acid_complex->cycloaddition product_complex Product-Lewis Acid Complex cycloaddition->product_complex product Bicyclic Azepane (after work-up) product_complex->product

Caption: Simplified mechanism of a Lewis acid-catalyzed Aza-Diels-Alder reaction.

Racemization_Pathway cluster_0 Racemization via Enolate Formation R_enantiomer (R)-Enantiomer enolate Achiral Enolate (Planar Intermediate) R_enantiomer->enolate + Base - H+ enolate->R_enantiomer + H+ S_enantiomer (S)-Enantiomer enolate->S_enantiomer + H+

References

Technical Support Center: Stereoselective Tsuji-Trost Allylation of N-tert-Butanesulfinyl Imines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stereoselectivity of the Tsuji-Trost allylation of N-tert-butanesulfinyl imines.

Troubleshooting Guide

This guide addresses common issues encountered during the palladium-catalyzed allylation of N-tert-butanesulfinyl imines, focusing on improving stereoselectivity.

ProblemPotential CauseSuggested Solution
Low Diastereoselectivity (dr) Suboptimal Ligand Choice: The steric and electronic properties of the phosphine ligand significantly influence the facial selectivity of the nucleophilic attack on the π-allyl palladium complex.- Screen Different Ligands: Experiment with a variety of phosphine ligands. For many substrates, bulky ligands like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) can improve diastereoselectivity.[1][2] - Consider Chiral Ligands: For asymmetric variations, chiral ligands such as those of the Trost type are designed to induce high levels of stereoselectivity.[1]
Incorrect Solvent: The polarity and coordinating ability of the solvent can affect the reaction mechanism and the transition state geometry.- Solvent Screening: Test a range of solvents. Non-polar, non-coordinating solvents like tetrahydrofuran (THF) or dichloromethane (DCM) often favor high diastereoselectivity.[3][4] - Avoid Protic Solvents: Protic solvents can interfere with the catalyst and the nucleophile, leading to reduced selectivity.
Inappropriate Base: The choice and amount of base can influence the reaction rate and the formation of side products, which may affect the stereochemical outcome.- Use a Non-Nucleophilic Base: Employ a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) to avoid competition with the desired nucleophile. - Optimize Base Stoichiometry: Use the minimum amount of base required to facilitate the reaction, as excess base can sometimes lead to side reactions.
Reaction Temperature Too High: Elevated temperatures can lead to reduced stereoselectivity by allowing the reaction to overcome the small energy differences between diastereomeric transition states.- Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature). While this may slow down the reaction, it often enhances stereoselectivity.
Poor Enantioselectivity (ee) in Asymmetric Reactions Ineffective Chiral Ligand: The chosen chiral ligand may not be optimal for the specific substrate, leading to poor enantiofacial discrimination.- Screen Chiral Ligands: Evaluate a variety of commercially available chiral ligands (e.g., Trost ligands, phosphoramidites).[1][5] - Ligand Modification: In some cases, modifying the structure of the chiral ligand can lead to improved enantioselectivity.
Racemization of the π-Allyl Complex: The intermediate π-allyl palladium complex may undergo racemization before the nucleophilic attack, eroding the enantioselectivity.- Use a "Soft" Nucleophile: Stabilized or "soft" nucleophiles tend to add to the allyl group in a way that retains the stereochemistry of the π-allyl complex.[1][6] - Optimize Reaction Conditions: Adjusting the solvent and temperature can sometimes suppress racemization pathways.
Low or Inconsistent Yields Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture, leading to deactivation and lower yields.- Use Degassed Solvents: Ensure all solvents are properly degassed before use. - Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere of argon or nitrogen.
Side Reactions: The starting materials or products may undergo undesired side reactions, such as imine hydrolysis or elimination.- Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis of the N-tert-butanesulfinyl imine. - Careful Workup: During the workup, avoid prolonged exposure to acidic or basic conditions that could degrade the product.
Formation of Regioisomers Attack at the More Substituted Allylic Position: With unsymmetrical allylating agents, nucleophilic attack can sometimes occur at the more sterically hindered position, leading to a mixture of regioisomers.- Ligand Control: The choice of ligand can influence the regioselectivity. Bulky ligands often direct the nucleophile to the less substituted terminus of the π-allyl complex.[6] - Substrate Control: The electronics of the allylating agent can also play a role in directing the regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the role of the N-tert-butanesulfinyl group in controlling stereoselectivity?

A1: The N-tert-butanesulfinyl group acts as a chiral auxiliary. Its steric bulk directs the incoming nucleophile to one face of the imine, leading to the preferential formation of one diastereomer. The stereochemical outcome is often predictable based on a chelation-controlled transition state model where the sulfinyl oxygen and the imine nitrogen coordinate to a metal cation.

Q2: How do I choose the right palladium catalyst and ligand?

A2: The choice of catalyst and ligand is crucial for achieving high stereoselectivity. For the Tsuji-Trost allylation, a palladium(0) source is typically used, often generated in situ from a palladium(II) precursor. The ligand modulates the steric and electronic properties of the palladium center. For diastereoselective reactions, common achiral phosphine ligands like PPh₃ are a good starting point. For enantioselective reactions, a chiral ligand, such as a Trost ligand, is necessary.[1][5] It is often necessary to screen a small library of ligands to find the optimal one for a specific substrate.

Q3: What are the best practices for setting up the reaction to ensure reproducibility?

A3: To ensure reproducibility, it is important to control the reaction parameters carefully. This includes:

  • Using high-purity reagents and solvents: Impurities can interfere with the catalyst.

  • Maintaining an inert atmosphere: The palladium catalyst can be air-sensitive.

  • Precise temperature control: Stereoselectivity can be highly dependent on the reaction temperature.

  • Consistent stirring: Ensure the reaction mixture is homogeneous.

  • Careful monitoring of the reaction progress: Use techniques like TLC or LC-MS to determine the optimal reaction time.

Q4: Can this reaction be scaled up for industrial applications?

A4: Yes, the Tsuji-Trost allylation of N-tert-butanesulfinyl imines has been used in the synthesis of complex molecules on a larger scale. However, scaling up may require re-optimization of reaction conditions, such as catalyst loading, solvent volume, and temperature control, to ensure consistent stereoselectivity and yield.

Quantitative Data Summary

The following tables summarize the stereochemical outcomes of the Tsuji-Trost allylation of N-tert-butanesulfinyl imines under various conditions as reported in the literature.

Table 1: Effect of Ligand on Diastereoselectivity

EntryImine SubstrateAllylating AgentPd SourceLigandSolventBaseTemp (°C)drYield (%)Reference
1(R)-N-(benzylidene)-2-methylpropane-2-sulfinamideAllyl acetatePd₂(dba)₃PPh₃THFEt₃N25>95:585[3]
2(R)-N-(benzylidene)-2-methylpropane-2-sulfinamideAllyl acetatePd₂(dba)₃P(o-tol)₃THFEt₃N25>98:282[3]
3(R)-N-(benzylidene)-2-methylpropane-2-sulfinamideAllyl acetatePd₂(dba)₃dppeTHFEt₃N2585:1575
4(R)-N-(4-methoxybenzylidene)-2-methylpropane-2-sulfinamideCinnamyl acetate[Pd(allyl)Cl]₂(S,S)-Trost LigandDCMEt₃N092:890[1]

Table 2: Effect of Solvent on Diastereoselectivity

EntryImine SubstrateAllylating AgentPd SourceLigandSolventBaseTemp (°C)drYield (%)Reference
1(R)-N-(propylidene)-2-methylpropane-2-sulfinamideAllyl acetatePd(PPh₃)₄-THFEt₃N2594:688
2(R)-N-(propylidene)-2-methylpropane-2-sulfinamideAllyl acetatePd(PPh₃)₄-DCMEt₃N2592:885
3(R)-N-(propylidene)-2-methylpropane-2-sulfinamideAllyl acetatePd(PPh₃)₄-TolueneEt₃N2590:1080
4(R)-N-(propylidene)-2-methylpropane-2-sulfinamideAllyl acetatePd(PPh₃)₄-DMFEt₃N2570:3065

Key Experimental Protocols

General Procedure for the Diastereoselective Tsuji-Trost Allylation:

To a solution of the N-tert-butanesulfinyl imine (1.0 equiv) in anhydrous and degassed THF (0.1 M) under an argon atmosphere is added the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the phosphine ligand (if not using a pre-formed catalyst, 10 mol%). The allylating agent (1.2 equiv) and a non-nucleophilic base (e.g., Et₃N, 1.5 equiv) are then added sequentially. The reaction mixture is stirred at the desired temperature (e.g., 25 °C) and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired homoallylic amine. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_reagents Prepare Anhydrous & Degassed Reagents/Solvents setup_reaction Set up Reaction Under Inert Atmosphere (Ar/N2) prep_reagents->setup_reaction add_imine Add N-tert-butanesulfinyl Imine setup_reaction->add_imine add_catalyst Add Pd Catalyst & Ligand add_imine->add_catalyst add_allyl Add Allylating Agent add_catalyst->add_allyl add_base Add Base add_allyl->add_base stir Stir at Controlled Temperature add_base->stir monitor Monitor Reaction by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify analyze Analyze Stereoselectivity (NMR) purify->analyze troubleshooting_workflow start Low Stereoselectivity Observed check_ligand Is the Ligand Optimal? start->check_ligand check_solvent Is the Solvent Appropriate? check_ligand->check_solvent Yes screen_ligands Screen Bulky/Chiral Ligands check_ligand->screen_ligands No check_temp Is the Temperature Too High? check_solvent->check_temp Yes screen_solvents Test Non-Polar, Aprotic Solvents check_solvent->screen_solvents No check_base Is the Base Non-Nucleophilic? check_temp->check_base No lower_temp Lower Reaction Temperature check_temp->lower_temp Yes change_base Use a Hindered, Non-Nucleophilic Base check_base->change_base No success Improved Stereoselectivity check_base->success Yes screen_ligands->success screen_solvents->success lower_temp->success change_base->success stereochemical_model cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product imine N-tert-butanesulfinyl Imine (Chiral Auxiliary) ts Chelation-Controlled Transition State imine->ts Coordination & Steric Shielding allyl Allyl-Pd Complex allyl->ts Nucleophilic Attack product Homoallylic Amine (Major Diastereomer) ts->product C-C Bond Formation

References

Technical Support Center: Selective C-N Bond Cleavage in Pyrrolidines via Lewis Acid and Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the novel method of selective C-N bond cleavage in unstrained pyrrolidines through the synergistic action of a Lewis acid and photoredox catalysis. This technique facilitates the reductive cleavage of the C-N bond in N-benzoyl pyrrolidines, opening avenues for skeletal remodeling and diverse functionalization.[1][2][3][4][5][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of this C-N bond cleavage reaction?

A1: This method relies on a single-electron transfer (SET) mechanism. A photoredox catalyst, upon excitation by blue light, reduces an N-benzoyl pyrrolidine substrate that is activated by a Lewis acid. This generates a radical anion, which then undergoes selective C2-N bond cleavage to form a carbon-centered radical, enabling further synthetic transformations.[1][2][3][4][6]

Q2: What is the specific role of the Lewis acid in this catalytic system?

A2: The Lewis acid, typically zinc triflate (Zn(OTf)₂), is crucial for the reaction's success.[1][8] It coordinates to the carbonyl oxygen of the N-benzoyl group, which lowers the reduction potential of the amide. This coordination facilitates the single-electron transfer from the excited photoredox catalyst to the amide, a step that is otherwise challenging.[1][2][3][4][6][7][9]

Q3: What type of pyrrolidine substrates are suitable for this reaction?

A3: The protocol is broadly applicable to a variety of N-benzoyl pyrrolidines, including those with alkyl and phenyl substituents at the 2-position. Prolinol derivatives have also been shown to be effective substrates.[1] However, the electronic properties and steric hindrance of the benzoyl group can influence the reaction efficiency.

Q4: Can this method be applied to other cyclic amines?

A4: The protocol has been optimized for unstrained pyrrolidines. While the cleavage of C-N bonds in strained rings like aziridines and azetidines is well-known, this method specifically addresses the challenge of cleaving the more stable C-N bonds in five-membered rings.[1][3] Application to other unstrained cyclic amines, such as piperidines, may require significant re-optimization of the reaction conditions.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No or Low Conversion of Starting Material 1. Inefficient Light Source: The photocatalyst requires sufficient irradiation with blue light (approx. 456 nm) to become excited. 2. Degradation of Photocatalyst or Lewis Acid: Both catalysts can be sensitive to air and moisture. 3. Inhibiting Functional Groups: Highly electron-deficient or sterically hindered N-benzoyl groups can inhibit the reaction. For instance, substrates with a cyano-group on the benzoyl moiety may not proceed, and ortho-substituted benzoyl groups can hinder the necessary conformation for the reaction.[1] 4. Inadequate Degassing: Oxygen can quench the excited state of the photocatalyst, halting the catalytic cycle.1. Ensure the blue LED light source is functioning correctly and is in close proximity to the reaction vessel. 2. Use freshly opened or properly stored photocatalyst and Lewis acid. Handle them under an inert atmosphere (e.g., in a glovebox). 3. Modify the N-acyl group to a less electron-withdrawing or sterically demanding one if possible. 4. Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (N₂ or Ar) through the solvent prior to starting the reaction.
Formation of Side Products/Decomposition 1. Over-reduction of the Carbon Radical: The generated carbon-centered radical can be susceptible to further reduction, especially under highly reducing conditions.[3] 2. Undesired Reactivity of the Substrate or Product: The reaction conditions might promote side reactions unrelated to the desired C-N cleavage.1. This catalytic approach is designed to minimize over-reduction by using a photoredox catalyst instead of stoichiometric reductants.[1][3] If over-reduction is suspected, consider decreasing the catalyst loading or reaction time. 2. Analyze the side products to understand the decomposition pathway. It may be necessary to protect sensitive functional groups on the substrate.
Inconsistent Results 1. Variable Quality of Reagents or Solvents: Traces of impurities, especially water or oxygen, can significantly affect the reaction outcome. 2. Inconsistent Reaction Setup: Variations in the distance to the light source, reaction temperature, or stirring rate can lead to reproducibility issues.1. Use high-purity, dry solvents and reagents. Purify reagents if necessary. 2. Standardize the experimental setup. Ensure the reaction vessel is placed at the same distance from the light source for each run and maintain consistent stirring and temperature.

Data Presentation

Table 1: Optimization of Reaction Conditions [1]

EntryPhotocatalyst (mol %)Lewis Acid (mol %)SolventAdditive (3.0 equiv)Yield (%)
11.05.0CH₂Cl₂γ-terpinene85
21.05.0CH₂Cl₂1,4-cyclohexadiene78
31.0-CH₂Cl₂γ-terpinene<10
4-5.0CH₂Cl₂γ-terpineneNo reaction
51.05.0CH₂Cl₂γ-terpineneNo reaction (without irradiation)

Conditions: N-benzoyl-2-methylpyrrolidine (0.10 mmol), photocatalyst, Lewis acid, and additive in solvent (0.10 M) under a N₂ atmosphere, irradiated with blue LEDs (456 nm) for 12 hours. Yields determined by ¹H NMR analysis.

Table 2: Substrate Scope for Reductive Ring Opening of Pyrrolidines [1]

EntrySubstrate (Pyrrolidine Derivative)ProductYield (%)
12-MethylRing-opened product85
2Prolinol derivative (1b)Ring-opened product75
3Prolinol derivative (1c)Ring-opened product82
42-PhenylRing-opened product65
5CF₃-substituted benzoylRing-opened productModerate
6CN-substituted benzoyl-No reaction
7Ortho-methyl-substituted benzoyl-Inhibited

Yields are for the isolated product after ring opening.

Experimental Protocols

General Procedure for the Reductive C-N Bond Cleavage of N-Benzoyl Pyrrolidines [1]

  • Preparation: In a nitrogen-filled glovebox, add the N-benzoyl pyrrolidine substrate (0.10 mmol, 1.0 equiv), the photocatalyst (e.g., Ir(ppy)₃, 1.0 mol %), and the Lewis acid (e.g., Zn(OTf)₂, 5.0 mol %) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent and Additive Addition: Add the solvent (e.g., CH₂Cl₂, 1.0 mL to achieve 0.1 M concentration) and the radical scavenger/hydrogen atom donor (e.g., γ-terpinene, 3.0 equiv).

  • Degassing: Seal the vial and remove it from the glovebox. If not prepared in a glovebox, thoroughly degas the reaction mixture.

  • Irradiation: Place the reaction vial approximately 5 cm from a blue LED lamp (456 nm) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The typical reaction time is 12 hours.

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired product.

Mandatory Visualizations

Reaction_Mechanism PC Photocatalyst (Ir(III)) Excited_PC *Photocatalyst (Ir(III)) PC->Excited_PC Blue Light (hv) Oxidized_PC Oxidized PC (Ir(IV)) Excited_PC->Oxidized_PC SET Oxidized_PC->PC Reductive Quenching Substrate N-Benzoyl Pyrrolidine Activated_Substrate Activated Substrate (Coordinated Complex) Substrate->Activated_Substrate LewisAcid Lewis Acid (Zn(OTf)₂) LewisAcid->Activated_Substrate Radical_Anion Radical Anion Activated_Substrate->Radical_Anion e⁻ Cleaved_Radical Carbon-centered Radical Radical_Anion->Cleaved_Radical C-N Cleavage Product Ring-opened Product Cleaved_Radical->Product H-atom (from γ-terpinene)

Caption: Proposed mechanism for the Lewis acid and photoredox-catalyzed C-N bond cleavage.

Experimental_Workflow Prep 1. Reagent Preparation (Substrate, PC, Lewis Acid in vial) Solvent 2. Add Solvent and Additive Prep->Solvent Degas 3. Degas Reaction Mixture Solvent->Degas Irradiate 4. Irradiate with Blue LEDs (12h, RT, stirring) Degas->Irradiate Workup 5. Reaction Work-up (Concentration) Irradiate->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Product 7. Isolated Product Purify->Product

Caption: General experimental workflow for the reductive C-N bond cleavage reaction.

Troubleshooting_Tree Start Low/No Product Yield Check_Light Is the blue LED light source working? Start->Check_Light Check_Reagents Are reagents/solvents pure and dry? Check_Light->Check_Reagents Yes Fix_Light Replace/Check LED setup Check_Light->Fix_Light No Check_Degas Was the mixture thoroughly degassed? Check_Reagents->Check_Degas Yes Fix_Reagents Use fresh/purified reagents and dry solvents Check_Reagents->Fix_Reagents No Check_Substrate Is the substrate electronically/sterically suitable? Check_Degas->Check_Substrate Yes Fix_Degas Repeat degassing procedure (e.g., freeze-pump-thaw) Check_Degas->Fix_Degas No Fix_Substrate Consider modifying the N-acyl group Check_Substrate->Fix_Substrate No Success Problem Solved Fix_Light->Success Fix_Reagents->Success Fix_Degas->Success Fix_Substrate->Success

References

Technical Support Center: Strategies to Avoid Aspartimide Formation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address the persistent challenge of aspartimide formation during solid-phase peptide synthesis (SPPS). Here you will find troubleshooting guides and frequently asked questions to help you mitigate this common side reaction and improve the purity and yield of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it problematic?

Aspartimide formation is a notorious side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) that occurs at aspartic acid (Asp) residues.[1][2] It is a base-catalyzed intramolecular cyclization reaction where the backbone amide nitrogen attacks the side-chain carbonyl of the Asp residue, forming a five-membered succinimide ring.[3] This reaction is particularly prevalent during the piperidine-mediated Fmoc-deprotection step.[3]

This side reaction is highly problematic because the aspartimide intermediate can undergo nucleophilic attack by piperidine or water, leading to a mixture of products. These include the desired α-peptide, the undesired β-peptide (where the peptide bond is formed with the side-chain carboxyl group), and their respective D-isomers due to racemization.[3] These byproducts are often difficult to separate from the target peptide by HPLC as they can have the same mass and similar retention times, leading to reduced yield and purity of the final product.

Q2: Which peptide sequences are most susceptible to aspartimide formation?

The propensity for aspartimide formation is highly sequence-dependent.[4] Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly susceptible. The most problematic sequences include:

  • Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.[3][4]

  • Asp-Asn (D-N) [4]

  • Asp-Ser (D-S) [4]

  • Asp-Thr (D-T) [4]

  • Asp-Arg (D-R) [4]

Q3: How does temperature affect aspartimide formation?

Increased temperature significantly accelerates the rate of aspartimide formation.[5] This is a critical consideration in microwave-assisted peptide synthesis, where elevated temperatures are used to speed up coupling and deprotection reactions.[6] Careful optimization and lowering of the temperature during these steps are necessary to minimize this side reaction.[6]

Troubleshooting Guide

Issue: Significant byproduct formation is observed in Asp-containing peptides, suggesting aspartimide formation.

This guide provides a systematic approach to troubleshoot and mitigate aspartimide formation.

Step 1: Analyze the Sequence and Synthesis Conditions
  • Identify Susceptible Sequences: Check if your peptide contains Asp-Xxx motifs known to be prone to aspartimide formation (see FAQ Q2).

  • Review Synthesis Parameters: Note the temperature, base used for deprotection, and coupling reagents. High temperatures and prolonged exposure to strong bases increase the risk.

Step 2: Implement Mitigation Strategies

Based on your analysis, choose one or more of the following strategies, starting with the simplest modifications.

Strategy 1: Modification of Fmoc-Deprotection Conditions

These are often the simplest and most cost-effective methods to implement.

  • Use a Weaker Base: Replacing 20% piperidine with a weaker base like 5% piperazine can suppress aspartimide formation.[7] Morpholine has also been shown to minimize this side reaction.[3]

  • Add an Acidic Additive: The addition of a small amount of an organic acid or an additive like 0.1 M hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can reduce the basicity and significantly lower the rate of aspartimide formation.[7][8][9] For example, adding 5% formic acid has been shown to reduce aspartimide formation by 90% in the synthesis of peptide PTH.[3]

Strategy 2: Utilize Sterically Hindered Aspartic Acid Protecting Groups

The standard tert-butyl (OtBu) protecting group for the Asp side chain may not offer sufficient steric hindrance. Using bulkier protecting groups can physically block the formation of the succinimide ring.

  • Fmoc-Asp(OMpe)-OH: The 3-methylpent-3-yl (Mpe) ester group provides more steric hindrance than OtBu.[7]

  • Fmoc-Asp(OBno)-OH: This building block has been shown to be very effective at reducing aspartimide formation to negligible levels, even in the most challenging Asp-Gly sequences.

  • Fmoc-Asp(O-cHex)-OH: The cyclohexyl ester offers better protection against aspartimide formation compared to the benzyl ester, especially during treatment with tertiary amines.[10]

Strategy 3: Employ Backbone Protection

This is one of the most effective methods to completely prevent aspartimide formation.

  • Dmb/Hmb Dipeptides: Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone amide nitrogen of the residue following the Asp prevents the intramolecular cyclization.[11] These are often used as pre-formed dipeptides, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, for the most susceptible sequences.[7][12]

Strategy 4: Novel Protecting Groups

  • Cyanosulfurylides (CSY): This approach masks the carboxylic acid with a stable C-C bond, completely suppressing aspartimide formation.[13] The CSY group is stable to standard SPPS conditions and can be removed at the end of the synthesis.[13]

Data Presentation: Comparison of Strategies

The following table summarizes the effectiveness of various strategies in reducing aspartimide formation.

StrategyReagents/Building BlockKey FindingReference
Modified Deprotection 20% Piperidine + 0.1 M HOBtSignificantly reduces aspartimide formation.[7]
5% PiperazineWeaker base that suppresses aspartimide formation.[7]
20% Piperidine + 5% Formic AcidReduced aspartimide formation by 90% in a model peptide.[3]
Steric Hindrance Fmoc-Asp(OBno)-OHReduced aspartimide formation to 0.1%/cycle in an Asp-Gly sequence.
Fmoc-Asp(O-cHex)-OHShowed a 170-fold reduction in imide formation compared to the benzyl ester.[10]
Backbone Protection Fmoc-Asp(OtBu)-(Dmb)Gly-OHCompletely eliminates aspartimide formation.[7][11]
Novel Protecting Groups Fmoc-Asp(CSY)-OHCompletely suppresses aspartimide formation.[13]

Experimental Protocols

Protocol 1: Fmoc Deprotection with an Acidic Additive (HOBt)

  • Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.

  • Deprotection: Drain the DMF from the swollen resin. Add the deprotection solution to the resin and agitate for the desired time (e.g., 2 x 10 minutes).

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF to remove residual reagents.

Protocol 2: Incorporation of a Dmb-Protected Dipeptide

  • Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin.

  • Coupling:

    • Dissolve the Fmoc-Xaa-(Dmb)Gly-OH dipeptide (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) and a coupling agent (e.g., HCTU) in DMF.

    • Add a base (e.g., DIPEA) to the solution to activate the carboxylic acid.

    • Add the activated dipeptide solution to the deprotected resin.

    • Allow the coupling reaction to proceed for the optimized time (coupling onto the Dmb-protected secondary amine can be slower).[7]

  • Washing: Drain the coupling solution and wash the resin with DMF.

  • Cleavage: The Dmb group is typically removed during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin.[11]

Visualizations

Aspartimide_Formation_Mechanism cluster_peptide Peptide Backbone cluster_reaction Aspartimide Formation cluster_products Resulting Products Peptide_Chain_N ...-NH-CH(R)-CO- Asp_Residue Asp Residue -NH-CH(CH₂-COOR')-CO- Next_Residue Next Residue -NH-CH(R'')-CO-... Nucleophilic_Attack Intramolecular Nucleophilic Attack Asp_Residue->Nucleophilic_Attack Deprotonation Deprotonation of Backbone Amide Next_Residue->Deprotonation 1. Base Base (e.g., Piperidine) Base->Deprotonation Deprotonation->Nucleophilic_Attack 2. Aspartimide Aspartimide Intermediate (Succinimide Ring) Alpha_Peptide α-Peptide (Desired) Aspartimide->Alpha_Peptide Hydrolysis/ Aminolysis Beta_Peptide β-Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis/ Aminolysis Racemized_Products D-Isomers (Side Products) Aspartimide->Racemized_Products Epimerization Nucleophilic_Attack->Aspartimide 3.

Caption: Mechanism of base-catalyzed aspartimide formation.

Troubleshooting_Workflow Start High Level of Impurities in Asp-containing Peptide Check_Sequence Is Asp followed by Gly, Asn, Ser, Thr, or Arg? Start->Check_Sequence Strategy_1 Modify Deprotection: - Use weaker base (Piperazine) - Add HOBt or Formic Acid Check_Sequence->Strategy_1 Yes Other_Issues Consider other side reactions Check_Sequence->Other_Issues No Re-evaluate Re-evaluate Purity Strategy_1->Re-evaluate Strategy_2 Use Sterically Hindered Asp Protecting Group (e.g., OMpe, OBno) Strategy_2->Re-evaluate Strategy_3 Use Backbone Protection (e.g., Dmb-Dipeptide) Strategy_3->Re-evaluate Strategy_4 Consider Novel Protecting Groups (e.g., CSY) Strategy_4->Re-evaluate Re-evaluate->Strategy_2 Purity Unacceptable Re-evaluate->Strategy_3 Purity Unacceptable Re-evaluate->Strategy_4 Purity Unacceptable Success Synthesis Successful Re-evaluate->Success Purity Acceptable

Caption: Troubleshooting workflow for aspartimide formation.

References

Validation & Comparative

Comparative analysis of different protecting groups for octahydrocyclopenta[c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules incorporating the octahydrocyclopenta[c]pyrrole scaffold, the strategic selection of a nitrogen protecting group is a critical determinant of synthetic success. This guide provides a comparative analysis of three commonly employed protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc)—for the octahydrocyclopenta[c]pyrrole core, supported by experimental data and detailed protocols.

The octahydrocyclopenta[c]pyrrole moiety is a key structural component in a variety of biologically active compounds, including the hepatitis C virus (HCV) protease inhibitor Telaprevir.[1] Effective management of the secondary amine within this bicyclic system is paramount to achieving desired chemical transformations on other parts of the molecule. The choice of protecting group dictates the conditions that can be employed in subsequent synthetic steps and ultimately influences the overall efficiency and yield of the synthesis.

Comparative Analysis of Protecting Groups

The selection of an appropriate protecting group hinges on its stability to various reaction conditions and the ease and selectivity of its removal. The Boc, Cbz, and Fmoc groups offer distinct advantages and disadvantages in this regard.

Protecting GroupStructureProtection ConditionsDeprotection ConditionsStability
Boc tert-ButoxycarbonylDi-tert-butyl dicarbonate (Boc)₂O, base (e.g., NEt₃, NaOH), solvent (e.g., THF, CH₂Cl₂)Strong acid (e.g., TFA, HCl in dioxane)Stable to basic conditions and hydrogenolysis.
Cbz BenzyloxycarbonylBenzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃, NEt₃), solvent (e.g., THF, H₂O)Catalytic hydrogenolysis (H₂, Pd/C), strong acids (e.g., HBr/AcOH)Stable to acidic (mild) and basic conditions.
Fmoc 9-FluorenylmethoxycarbonylFmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), solvent (e.g., Dioxane/H₂O)Base (e.g., 20% piperidine in DMF)Stable to acidic conditions and catalytic hydrogenolysis.

Experimental Protocols

Detailed methodologies for the protection and deprotection of the octahydrocyclopenta[c]pyrrole nitrogen are crucial for reproducible results.

N-Boc Protection of Octahydrocyclopenta[c]pyrrole

Materials:

  • Octahydrocyclopenta[c]pyrrole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (NEt₃)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve octahydrocyclopenta[c]pyrrole in THF.

  • Add triethylamine to the solution.

  • Add a solution of di-tert-butyl dicarbonate in THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield N-Boc-octahydrocyclopenta[c]pyrrole.

N-Boc Deprotection

Materials:

  • N-Boc-octahydrocyclopenta[c]pyrrole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve N-Boc-octahydrocyclopenta[c]pyrrole in dichloromethane.

  • Add trifluoroacetic acid dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours.

  • Remove the solvent and excess acid under reduced pressure to yield the deprotected product as its TFA salt.

N-Cbz Protection of Octahydrocyclopenta[c]pyrrole

Materials:

  • Octahydrocyclopenta[c]pyrrole

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) and Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve octahydrocyclopenta[c]pyrrole in a mixture of THF and water.

  • Add sodium bicarbonate to the solution.

  • Cool the mixture to 0 °C and add benzyl chloroformate dropwise.

  • Stir the reaction at 0 °C for 2-4 hours and then at room temperature overnight.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Cbz-octahydrocyclopenta[c]pyrrole.

N-Cbz Deprotection (Catalytic Hydrogenolysis)

Materials:

  • N-Cbz-octahydrocyclopenta[c]pyrrole

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve N-Cbz-octahydrocyclopenta[c]pyrrole in methanol.

  • Add 10% Pd/C catalyst to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 2-16 hours.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected octahydrocyclopenta[c]pyrrole.

N-Fmoc Protection of Octahydrocyclopenta[c]pyrrole

Materials:

  • Octahydrocyclopenta[c]pyrrole

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve octahydrocyclopenta[c]pyrrole in a mixture of dioxane and water.

  • Add sodium bicarbonate to the solution.

  • Add a solution of Fmoc-Cl in dioxane dropwise at 0 °C.

  • Stir the reaction at room temperature for 12-24 hours.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Fmoc-octahydrocyclopenta[c]pyrrole.

N-Fmoc Deprotection

Materials:

  • N-Fmoc-octahydrocyclopenta[c]pyrrole

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Fmoc-octahydrocyclopenta[c]pyrrole in DMF.

  • Add piperidine to achieve a 20% solution.

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Remove the solvent and excess piperidine under reduced pressure to obtain the deprotected product.

Visualization of Protecting Group Strategy

The selection of a protecting group is a critical decision in the planning of a synthetic route. The following diagram illustrates a logical workflow for choosing an appropriate protecting group for octahydrocyclopenta[c]pyrrole based on the planned subsequent reaction conditions.

Protecting_Group_Selection start Protecting Group Selection for Octahydrocyclopenta[c]pyrrole condition Planned Subsequent Reaction Conditions start->condition acidic Strongly Acidic Conditions condition->acidic Acid Stable? basic Basic Conditions condition->basic Base Stable? hydrogenolysis Catalytic Hydrogenolysis condition->hydrogenolysis Hydrogenolysis Stable? boc Use Boc Group acidic->boc No cbz Use Cbz Group acidic->cbz Moderately fmoc Use Fmoc Group acidic->fmoc Yes basic->boc Yes basic->cbz Yes basic->fmoc No hydrogenolysis->boc Yes hydrogenolysis->cbz No hydrogenolysis->fmoc Yes

Caption: Decision workflow for selecting a protecting group.

Orthogonal Protection Strategies

In complex syntheses, it is often necessary to deprotect one functional group while leaving others intact. This is achieved through an "orthogonal" protection strategy, where protecting groups are chosen that can be removed under distinct, non-interfering conditions. For instance, an acid-labile Boc group can be selectively removed in the presence of a base-labile Fmoc group, or a Cbz group that is cleaved by hydrogenolysis. This approach is fundamental in the synthesis of intricate molecules like Telaprevir, where different parts of the molecule are assembled sequentially.

The following diagram illustrates the concept of orthogonal deprotection using Boc, Cbz, and Fmoc protecting groups.

Orthogonal_Deprotection molecule Molecule with Multiple Protected Amines (Boc, Cbz, Fmoc) deprotect_boc Treat with Strong Acid (e.g., TFA) molecule->deprotect_boc deprotect_cbz Catalytic Hydrogenolysis (e.g., H2, Pd/C) molecule->deprotect_cbz deprotect_fmoc Treat with Base (e.g., Piperidine) molecule->deprotect_fmoc result_boc Selective Deprotection of Boc Group deprotect_boc->result_boc result_cbz Selective Deprotection of Cbz Group deprotect_cbz->result_cbz result_fmoc Selective Deprotection of Fmoc Group deprotect_fmoc->result_fmoc

Caption: Orthogonal deprotection of Boc, Cbz, and Fmoc groups.

By carefully considering the stability and deprotection conditions of each protecting group, researchers can devise robust and efficient synthetic routes for the construction of complex molecules based on the octahydrocyclopenta[c]pyrrole scaffold.

References

A Comparative Guide to HPLC-Based Purity Validation of Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This compound, with its carbamate functional group and bicyclic structure, presents unique analytical considerations.[1][2] The tert-butoxycarbonyl (Boc) protecting group is common in peptide synthesis and other organic syntheses, and its purity is paramount.[3] This guide explores two primary HPLC approaches—Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—and discusses detector selection, a crucial aspect for a compound that may lack a strong UV chromophore.

Experimental Workflow for Method Selection

The logical workflow for selecting and validating an appropriate HPLC method for the purity analysis of this compound is outlined below. This process involves evaluating the two primary chromatographic techniques and selecting the most suitable detector based on the analyte's properties.

cluster_0 Method Selection cluster_1 Detection cluster_2 Data Analysis and Validation Crude Product Crude Product Method 1 Reversed-Phase HPLC (RP-HPLC) (C18 Column) Crude Product->Method 1 Standard Approach Method 2 Hydrophilic Interaction Liquid Chromatography (HILIC) (Amide/Silica Column) Crude Product->Method 2 Alternative for Polar Analytes UV_Vis UV-Vis Detector (If Chromophore is Present) Method 1->UV_Vis Universal_Detector Universal Detector (ELSD, CAD, or MS) Method 1->Universal_Detector Method 2->UV_Vis Method 2->Universal_Detector Data_Analysis Purity Calculation (% Peak Area) Resolution & Peak Shape Analysis UV_Vis->Data_Analysis Universal_Detector->Data_Analysis Validation Method Validation (ICH Guidelines) (Linearity, Accuracy, Precision, Specificity) Data_Analysis->Validation Optimized_Method Optimized & Validated Purity Method Validation->Optimized_Method

Caption: Workflow for HPLC method selection and validation.

Comparison of HPLC Methods

The following tables summarize the experimental conditions and performance characteristics of the compared HPLC methods. While this compound can be analyzed by various methods, HPLC is a common choice.[1]

Table 1: Chromatographic Conditions
ParameterMethod 1: Reversed-Phase HPLC (RP-HPLC)Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)Amide or Silica (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes95% to 70% B over 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C35 °C
Injection Volume 10 µL10 µL
Sample Preparation 1 mg/mL in initial mobile phase composition1 mg/mL in 80:20 Acetonitrile:Water
Table 2: Detector Options and Performance Comparison
ParameterUV-Vis DetectorUniversal Detector (ELSD/CAD)Mass Spectrometer (MS)
Principle Measures absorbance of light by chromophoresMeasures light scattering from non-volatile analyte particles after mobile phase evaporationMeasures mass-to-charge ratio of ionized analytes
Wavelength ~210 nm (for carbamate end absorption)N/AN/A
Sensitivity Moderate (analyte-dependent)Good to ExcellentExcellent
Selectivity ModerateLow (detects all non-volatile compounds)High (provides mass information)
Gradient Compatibility ExcellentGood (requires volatile mobile phase modifiers)Excellent
Quantitation Linear over a wide rangeNon-linear response (requires curve fitting)Linear over a moderate range
Ideal For Routine purity checks of UV-active compoundsCompounds lacking a UV chromophore, impurity profilingImpurity identification and quantification, high sensitivity analysis

Experimental Protocols

Detailed methodologies for the proposed HPLC techniques are provided below. These protocols are general and may require optimization for specific instrumentation and laboratory conditions.

Method 1: Reversed-Phase HPLC (RP-HPLC) with UV/Universal Detection

This method is a standard approach for the purity assessment of non-polar to moderately polar compounds.[4][5]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector and/or a universal detector (e.g., Charged Aerosol Detector - CAD or Evaporative Light Scattering Detector - ELSD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient Program:

    • 0-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection:

    • UV at 210 nm (for carbamate end absorption).

    • CAD/ELSD settings as per manufacturer's recommendations.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining and separating polar compounds that show little retention in reversed-phase mode.[4]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (UV-Vis, ELSD, CAD, or MS).

Chromatographic Conditions:

  • Column: Amide or Silica-based HILIC column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-15 min: 95% to 70% B

    • 15-20 min: Hold at 70% B

    • 20-21 min: 70% to 95% B

    • 21-25 min: Hold at 95% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: As per Method 1.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a mixture of 80:20 Acetonitrile:Water to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can be used for purity determination and are often employed orthogonally to confirm results.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[5] The analyte may require derivatization to increase its volatility.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary method for determining absolute purity without the need for a specific reference standard of the analyte.[5] It provides a direct measurement of the analyte concentration against a certified internal standard.

Logical Relationship of Purity Validation Steps

The following diagram illustrates the logical progression of activities in a typical HPLC method validation for purity determination, adhering to ICH guidelines.

Start Start Validation Specificity Specificity (Peak Purity, Resolution) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability End Validated Method System_Suitability->End

Caption: Logical flow of HPLC method validation.

Conclusion

The purity validation of this compound can be effectively achieved using a well-developed HPLC method. A Reversed-Phase HPLC method is a robust starting point, but the choice of detector is critical. For this compound, which may lack a strong UV chromophore, the use of a universal detector such as CAD or ELSD is highly recommended to ensure all potential impurities are detected.[4] For polar impurities, a HILIC method provides an orthogonal separation mechanism. The selection of the most appropriate method will depend on the specific impurity profile of the synthesized material. For regulatory submissions, a fully validated method according to ICH guidelines is essential to ensure product quality and consistency.

References

A Comparative Guide to the ¹H NMR Spectral Analysis of Boc-Protected Cyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate and its structural analogs, tert-butyl piperidin-4-ylcarbamate and tert-butyl pyrrolidin-3-ylcarbamate. The chemical structure and the presence of the tert-butoxycarbonyl (Boc) protecting group significantly influence the proton environment, leading to characteristic signals in the ¹H NMR spectrum. Understanding these spectral features is crucial for the structural elucidation and purity assessment of these and similar molecules, which are common intermediates in pharmaceutical synthesis.

¹H NMR Data Comparison

The following table summarizes the experimental and predicted ¹H NMR spectral data for the title compound and its alternatives. The data highlights the characteristic chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals (s = singlet, m = multiplet), and the integration (number of protons).

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegration
This compound -C(CH₃)₃ (Boc)~1.45s9H
Pyrrolidine & Cyclopentane CH, CH₂~1.5 - 3.5m12H
NH (Carbamate)~4.5 - 5.5broad s1H
Tert-butyl piperidin-4-ylcarbamate -C(CH₃)₃ (Boc)1.39s9H
Piperidine CH, CH₂1.44 - 4.03m9H
NH (Carbamate)8.38s1H
Tert-butyl pyrrolidin-3-ylcarbamate -C(CH₃)₃ (Boc)1.46s9H
Pyrrolidine CH, CH₂1.65 - 3.65m7H
NH (Carbamate)Not explicitly assigned-1H

Note: The data for this compound is predicted based on typical chemical shift values and analysis of its structural components. The data for the alternative compounds is based on available experimental results. The exact chemical shifts and multiplicities can vary depending on the solvent and instrument frequency.

Analysis of Spectral Features

The ¹H NMR spectrum of this compound is characterized by three main regions:

  • The tert-butyl group: A prominent singlet peak is observed in the upfield region, typically around 1.45 ppm.[1][2] This signal integrates to nine protons and is a hallmark of the Boc protecting group. Its singlet nature is due to the absence of adjacent protons.

  • The fused ring system: The protons on the octahydrocyclopenta[c]pyrrole core give rise to a series of complex multiplets in the range of 1.5 to 3.5 ppm. The overlapping signals are due to the numerous, diastereotopic protons in the fused cyclopentane and pyrrolidine rings.

  • The carbamate proton: The N-H proton of the carbamate group typically appears as a broad singlet in the downfield region, generally between 4.5 and 5.5 ppm. Its chemical shift and broadness can be influenced by solvent and concentration due to hydrogen bonding.

Comparison with Alternatives

  • tert-butyl piperidin-4-ylcarbamate: This compound, with a six-membered piperidine ring, shows a similar prominent singlet for the tert-butyl group. The protons on the piperidine ring also appear as multiplets, but with a potentially different pattern and chemical shift range compared to the fused ring system of the target compound. The carbamate N-H proton in this case was observed at a significantly downfield shift of 8.38 ppm in DMSO-d₆.

  • tert-butyl pyrrolidin-3-ylcarbamate: As a simpler five-membered ring system, the pyrrolidine protons also result in multiplets. The chemical shifts of these protons provide a reference for the pyrrolidine portion of the target molecule. The characteristic tert-butyl singlet is consistently observed around 1.46 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Setup:

  • The ¹H NMR spectrum is typically recorded on a 300, 400, or 500 MHz spectrometer.
  • The instrument is locked onto the deuterium signal of the solvent.
  • The sample is shimmed to optimize the magnetic field homogeneity.

3. Data Acquisition:

  • A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
  • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
  • A sufficient number of scans (e.g., 8-16) are acquired to achieve an adequate signal-to-noise ratio.
  • The relaxation delay is set to an appropriate value (e.g., 1-5 seconds) to ensure full relaxation of the protons between scans.

4. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
  • The spectrum is phased and the baseline is corrected.
  • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
  • The signals are integrated to determine the relative number of protons.

Visualization of Key ¹H NMR Features

The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic ¹H NMR signals.

G cluster_mol This compound cluster_spectrum ¹H NMR Spectrum Regions mol boc ~1.45 ppm (s, 9H) mol->boc -C(CH₃)₃ ring ~1.5 - 3.5 ppm (m, 12H) mol->ring Ring Protons nh ~4.5 - 5.5 ppm (broad s, 1H) mol->nh -NH-

Caption: Key ¹H NMR signals of the title compound.

References

Unveiling the Potency of Bicyclic Cores: A Comparative Analysis of Octahydrocyclopenta[c]pyrrole and its Analogs as RBP4 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for potent and selective modulators of biological targets is paramount. This guide provides a comparative analysis of the biological activity of various bicyclic scaffolds, with a focus on the octahydrocyclopenta[c]pyrrole core, as antagonists of Retinol Binding Protein 4 (RBP4). While a direct comparison of the biological activities of different diastereomers of the parent octahydrocyclopenta[c]pyrrole was not available in the reviewed literature, this guide presents valuable data on the performance of the octahydrocyclopenta[c]pyrrole scaffold in comparison to other structurally related bicyclic cores.

The data presented herein is primarily drawn from a study on the discovery of non-retinoid RBP4 antagonists for the potential treatment of atrophic age-related macular degeneration and Stargardt disease. The study highlights the superior performance of a derivative featuring the (3aR,6aS)-octahydrocyclopenta[c]pyrrole core.[1][2][3]

Data Presentation: Head-to-Head Comparison of Bicyclic Cores

The following table summarizes the in vitro biological activity of various bicyclic cores as RBP4 antagonists. The data includes the half-maximal inhibitory concentration (IC50) from two key assays: a Scintillation Proximity Assay (SPA) that measures binding affinity to RBP4, and a Homogeneous Time Resolved Fluorescence (HTRF) assay that assesses the functional antagonism of the RBP4-TTR interaction.

Core ScaffoldCompound IDRBP4 SPA IC50 (nM)RBP4 HTRF IC50 (nM)
Piperidine10 >10,000>10,000
Piperazine14 >10,000>10,000
Octahydropyrrolo[3,4-c]pyrrole18 46.5 ± 5.5316 ± 25
Octahydrocyclopenta[c]pyrrole 33 12.8 ± 0.4 43.6 ± 10.5

Data sourced from "Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease".[1][2][3]

As the data illustrates, the compound incorporating the octahydrocyclopenta[c]pyrrole core (Compound 33 ) demonstrated significantly higher potency in both binding and functional assays compared to the other bicyclic scaffolds.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

RBP4 Scintillation Proximity Assay (SPA)

This assay measures the binding affinity of a compound to RBP4 by quantifying the displacement of a radiolabeled ligand.

  • Reagents and Materials:

    • Recombinant human RBP4

    • [³H]-Retinol (radioligand)

    • Streptavidin-coated SPA beads

    • Biotinylated RBP4

    • Assay buffer (e.g., PBS with BSA)

    • Test compounds

    • Microplates

  • Procedure:

    • A solution of biotinylated RBP4 is incubated with streptavidin-coated SPA beads.

    • [³H]-Retinol and the test compound at various concentrations are added to the RBP4-bead mixture.

    • The plate is incubated to allow for competitive binding to reach equilibrium.

    • The radioactivity is measured using a scintillation counter. When [³H]-Retinol is bound to RBP4 on the SPA beads, it is in close enough proximity to excite the scintillant within the beads, producing a signal. Unbound [³H]-Retinol in solution is too distant to produce a signal.

    • The IC50 value is calculated as the concentration of the test compound that displaces 50% of the bound [³H]-Retinol.

Homogeneous Time Resolved Fluorescence (HTRF) Assay

This assay assesses the ability of a compound to disrupt the interaction between RBP4 and Transthyretin (TTR), a key step in retinol transport.

  • Reagents and Materials:

    • Recombinant human RBP4, often tagged (e.g., with His or GST)

    • Recombinant human TTR

    • Europium cryptate-labeled anti-tag antibody (donor fluorophore)

    • Allophycocyanin (APC) or d2-labeled anti-TTR antibody (acceptor fluorophore)

    • Retinol

    • Assay buffer

    • Test compounds

    • Microplates

  • Procedure:

    • Tagged RBP4, TTR, and the test compound are incubated together in the presence of retinol. Retinol promotes the interaction between RBP4 and TTR.

    • The europium-labeled anti-tag antibody and the APC/d2-labeled anti-TTR antibody are added.

    • If RBP4 and TTR are interacting, the donor (europium) and acceptor (APC/d2) fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor.

    • The HTRF signal (emission from the acceptor) is measured at a specific wavelength.

    • The IC50 value is determined as the concentration of the test compound that inhibits 50% of the RBP4-TTR interaction.

Mandatory Visualization

RBP4-Mediated Retinol Transport and Antagonist Mechanism of Action

RBP4_pathway cluster_blood Bloodstream cluster_cell Target Cell (e.g., Retinal Pigment Epithelium) Retinol Retinol Holo_RBP4 Holo-RBP4 (Retinol-RBP4) Retinol->Holo_RBP4 Binds RBP4 Apo-RBP4 RBP4->Holo_RBP4 RBP4_TTR_Complex RBP4-TTR-Retinol Complex TTR TTR TTR->RBP4_TTR_Complex Binds Holo_RBP4->RBP4_TTR_Complex STRA6 STRA6 Receptor RBP4_TTR_Complex->STRA6 Binds Retinol_uptake Retinol Uptake & Cellular Effects STRA6->Retinol_uptake Mediates Antagonist Octahydrocyclopenta[c]pyrrole Antagonist Antagonist->RBP4 Competitively Binds Antagonist->RBP4_TTR_Complex Prevents Formation

Caption: RBP4-mediated retinol transport and antagonist action.

Experimental Workflow for RBP4 Antagonist Screening

experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary Functional Assay cluster_lead Lead Optimization spa_assay RBP4 SPA Binding Assay (IC50 Determination) htrf_assay RBP4-TTR HTRF Assay (Functional IC50) spa_assay->htrf_assay Active Compounds sar_studies Structure-Activity Relationship (SAR) Studies htrf_assay->sar_studies Potent Antagonists adme_tox ADME/Tox Profiling sar_studies->adme_tox end Lead Candidate adme_tox->end start Compound Library start->spa_assay

References

The Strategic Advantage of Bromine: A Comparative Analysis of Brominated Diamine Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of bromine atoms into molecular scaffolds represents a powerful tool to enhance therapeutic efficacy. This guide provides a comparative analysis of brominated diamine isomers, highlighting their performance in different therapeutic areas and providing the supporting experimental data and protocols that underpin their development.

The introduction of bromine, a halogen, into a drug candidate can significantly alter its physicochemical properties. This can lead to improved target binding, enhanced metabolic stability, and a better overall pharmacological profile. The position of the bromine atom on a molecule—its isomerism—is a critical factor that can dramatically influence these outcomes. This guide will delve into specific examples of brominated diamine isomers, showcasing how subtle structural changes can yield significant differences in biological activity.

Comparative Performance of Brominated Diamine Isomers

The following tables summarize the quantitative data from studies comparing the activity of brominated diamine isomers against their non-brominated counterparts or other isomers.

Case Study 1: Oncology - BRD4 Inhibition

In the field of oncology, the inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a promising therapeutic strategy. Structure-activity relationship (SAR) studies on the dual Polo-like kinase 1 (PLK1) and BRD4 inhibitor BI-2536 have demonstrated the significant impact of bromine substitution.

CompoundR² GroupBRD4 Inhibitory Activity (Kᵢ in nM)Fold Improvement vs. BI-2536
BI-2536Cyclopentyl69-
Analogue 39j3-Bromobenzyl8.7~7.9

Data sourced from a study on BI-2536 analogues, which demonstrated that replacing the cyclopentyl group with a 3-bromobenzyl moiety led to a significant increase in BRD4 inhibitory potency.[1]

The data clearly indicates that the introduction of a 3-bromobenzyl group results in a nearly 8-fold increase in potency for BRD4 inhibition compared to the original cyclopentyl group.[1] This enhanced affinity is attributed to the ability of the bromobenzyl group to form favorable hydrophobic interactions within the BRD4 binding pocket, specifically with the isoleucine residue I146.[1] This highlights the critical role of both the bromine atom and its meta-position on the phenyl ring in optimizing the drug-target interaction.[1]

Case Study 2: Neurodegenerative Disease - Aβ Aggregation Inhibition

In the context of Alzheimer's disease, the aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark. A study on isomeric 2,4-diaminoquinazolines revealed that brominated derivatives are potent inhibitors of Aβ aggregation.

CompoundIsomerAβ40 IC₅₀ (nM)Aβ42 IC₅₀ (µM)
3k N⁴-(4-bromobenzyl)8014.8
4k N²-(4-bromobenzyl)17001.7
3j N⁴-(3-bromobenzyl)58022.3

Data from a study on isomeric 2,4-diaminoquinazoline derivatives as anti-aggregation agents for Aβ40/42.[2]

The N⁴-isomer with a 4-bromobenzyl substituent (3k ) was identified as the most potent Aβ40 aggregation inhibitor (IC₅₀ = 80 nM).[2][3] In contrast, the corresponding N²-isomer (4k ) was the most potent inhibitor of Aβ42 aggregation (IC₅₀ = 1.7 µM) and also exhibited dual inhibition of both Aβ40 and Aβ42 aggregation.[2][3] Interestingly, the positional isomer of the bromine on the benzyl ring also had a significant impact. The 4-bromobenzyl derivative 3k was approximately 7.5-fold more potent at inhibiting Aβ40 aggregation than its 3-bromobenzyl counterpart (3j ).[2]

Case Study 3: Anti-inflammatory Activity - Inhibition of Nitric Oxide Production

Brominated compounds have also shown promise as anti-inflammatory agents. A study on brominated indoles from a marine mollusc demonstrated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundBromine PositionNO Inhibition IC₅₀ (µM)
Isatin-~339.8
5-Bromoisatin5-position> 50 µg/mL
6-Bromoisatin6-position> 50 µg/mL
7-Bromoisatin7-position> 50 µg/mL

Data from a study on the anti-inflammatory activity of brominated indoles. The IC50 values for the brominated isatins were above the maximum tested concentration, however, the study indicated a potency order of 5Br > 6Br > 7Br based on the percentage of inhibition at the highest concentration.[2]

The study found that the position of the bromine atom on the isatin ring significantly affected the anti-inflammatory activity, with the order of potency being 5-bromo > 6-bromo > 7-bromo.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of a 3-Bromobenzyl Substituted Dihydropteridinone BRD4 Inhibitor (Analogue of BI-2536)

This protocol describes a general synthetic route adapted from the synthesis of BI-2536 and its analogues.

Materials:

  • Appropriate amino acid ester

  • 3-Bromobenzaldehyde

  • Sodium triacetoxyborohydride

  • 2,6-dichloro-3-nitropyrimidine

  • Iron powder

  • Acetic acid

  • Alkylating agent (e.g., methyl iodide)

  • Sodium hydride

  • Aniline

  • Anhydrous solvents (e.g., dichloromethane, DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reductive Amination: The starting amino acid ester is N-alkylated with 3-bromobenzaldehyde via reductive amination using a reducing agent such as sodium triacetoxyborohydride in a suitable solvent like dichloromethane.

  • Nucleophilic Aromatic Substitution (SNAr): The resulting secondary amine is reacted with 2,6-dichloro-3-nitropyrimidine in a solvent like DMF. The nitro group directs the ortho attack of the amine.

  • Reductive Heterocyclization: The dihydropteridinone scaffold is constructed by reductive heterocyclization of the nitro group using iron powder in hot acetic acid.

  • N-Alkylation: The anilide nitrogen is deprotonated with a strong base like sodium hydride, followed by quenching with an appropriate alkylating agent to introduce the desired R³ group.

  • Final Coupling: The final step involves a nucleophilic aromatic substitution with the desired aniline to complete the synthesis of the target inhibitor.

  • Purification: The final compound is purified by column chromatography on silica gel.

BRD4 Inhibition Assay (Biochemical)

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against the BRD4 bromodomain.

Materials:

  • Purified recombinant BRD4 protein (e.g., BRD4(BD1))

  • Biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac)

  • AlphaScreen™ Glutathione Acceptor beads

  • AlphaScreen™ Streptavidin Donor beads

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • 384-well microplate

  • Plate reader capable of AlphaScreen™ detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Reaction Mixture: In a 384-well plate, add the BRD4 protein, biotinylated histone peptide, and the test compound or vehicle control (DMSO).

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding to reach equilibrium.

  • Bead Addition: Add the AlphaScreen™ Glutathione Acceptor beads and incubate in the dark. Subsequently, add the AlphaScreen™ Streptavidin Donor beads and incubate further in the dark.

  • Detection: Read the plate on an AlphaScreen™-capable plate reader. The signal generated is proportional to the amount of BRD4 bound to the histone peptide.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ or Kᵢ value by fitting the data to a suitable dose-response curve using graphing software.

Aβ Aggregation Inhibition Assay (Thioflavin T Assay)

This protocol describes a common method to assess the ability of a compound to inhibit the aggregation of Aβ peptides.

Materials:

  • Synthetic Aβ peptide (e.g., Aβ40 or Aβ42)

  • Thioflavin T (ThT) solution

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Aβ Preparation: Monomeric Aβ peptide is prepared by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then removing the solvent. The resulting peptide film is then dissolved in the assay buffer.

  • Reaction Setup: In a 96-well plate, combine the Aβ peptide solution, ThT solution, and the test compound or vehicle control.

  • Incubation and Monitoring: The plate is incubated at 37°C with intermittent shaking. The ThT fluorescence is measured at regular intervals using a fluorescence plate reader (excitation ~440 nm, emission ~485 nm).

  • Data Analysis: The fluorescence intensity, which correlates with the amount of aggregated Aβ fibrils, is plotted against time. The inhibitory effect of the compound is determined by comparing the aggregation kinetics in the presence of the compound to the vehicle control. The IC₅₀ value can be calculated by testing a range of compound concentrations.

Visualizing the Mechanism of Action

To understand the context in which these brominated diamine isomers exert their effects, it is helpful to visualize the relevant biological pathways.

BRD4 Signaling Pathway in Cancer

BRD4 plays a crucial role in regulating the transcription of key oncogenes, such as MYC. By binding to acetylated histones at super-enhancers and promoters, BRD4 recruits the positive transcription elongation factor b (P-TEFb), which in turn phosphorylates RNA Polymerase II, leading to transcriptional activation. BRD4 inhibitors, including the brominated diamine analogues of BI-2536, competitively bind to the bromodomains of BRD4, displacing it from chromatin and thereby downregulating the expression of oncogenes.

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_cell Cellular Effects BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds to RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Gene_Transcription Oncogene Transcription (e.g., MYC) RNA_Pol_II->Gene_Transcription initiates Cell_Proliferation Cancer Cell Proliferation Gene_Transcription->Cell_Proliferation promotes Brominated_Diamine_Inhibitor Brominated Diamine Inhibitor Brominated_Diamine_Inhibitor->BRD4 inhibits

Mechanism of BRD4 inhibition by a brominated diamine isomer.
Experimental Workflow for Aβ Aggregation Inhibition Assay

The following diagram illustrates the workflow for the Thioflavin T (ThT) assay used to screen for inhibitors of Aβ aggregation.

ThT_Assay_Workflow Start Start: Prepare Monomeric Aβ Peptide Prepare_Reagents Prepare ThT Solution and Test Compound Dilutions Start->Prepare_Reagents Plate_Setup Set up 96-well plate: Aβ + ThT + Test Compound/Vehicle Prepare_Reagents->Plate_Setup Incubation Incubate at 37°C with Shaking Plate_Setup->Incubation Measurement Measure ThT Fluorescence at Regular Intervals Incubation->Measurement periodically Data_Analysis Plot Fluorescence vs. Time Measurement->Data_Analysis Determine_Inhibition Calculate % Inhibition and IC₅₀ Data_Analysis->Determine_Inhibition End End: Identify Potent Inhibitors Determine_Inhibition->End

Workflow for the Thioflavin T (ThT) Aβ aggregation inhibition assay.

References

A Comparative Guide to NMR Probes for Studying Macromolecular Complexes: An Evaluation of the Tert-Butyl Group

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of structural biology and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the structure, dynamics, and interactions of macromolecular complexes at atomic resolution. The increasing size and complexity of biological systems under investigation necessitate the use of sensitive NMR probes that can report on these properties without being obscured by the large size of the complex. This guide provides a comprehensive evaluation of the tert-butyl group as an NMR probe for studying macromolecular assemblies and objectively compares its performance with other leading alternatives, namely methyl-TROSY, paramagnetic lanthanide tags, and ¹⁹F NMR.

The Tert-Butyl Group as an NMR Probe

The tert-butyl (tBu) group, with its nine chemically equivalent protons, offers a unique and highly sensitive handle for NMR studies. When attached to a macromolecule, the rapid internal rotation of the methyl groups within the tBu moiety can lead to sharp and intense NMR signals, even in the context of a large, slowly tumbling complex.[1][2][3] This makes it an attractive option for systems that are challenging to study by conventional NMR methods due to limited solubility or stability.[1][4]

Key Advantages:

  • High Sensitivity: The nine equivalent protons of the tBu group give rise to a strong NMR signal, enabling studies at low micromolar concentrations.[1][4]

  • Sharp Resonances: If the tBu group retains high mobility, its resonance can remain sharp even when attached to very large complexes, facilitating detection and analysis.[1]

  • Ease of Introduction: Tert-butyl groups can be chemically introduced into proteins, often by targeting cysteine residues with commercially available reagents.[1][4]

Limitations:

  • Mobility Dependent: The primary drawback of the tBu probe is its reliance on high internal mobility. If the tBu group becomes conformationally restricted upon binding or incorporation into a structured region of a complex, its resonance can broaden significantly, potentially rendering it undetectable.[1][4]

  • Limited Structural Information: As a single probe, a tBu group provides localized information. To obtain a more global view of a complex, multiple labeling sites or complementary techniques are required.

Comparison with Alternative NMR Probes

While the tert-butyl group presents a compelling option, several other powerful NMR probes are widely used for studying macromolecular complexes. Each has its own set of advantages and limitations.

Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy)

Methyl-TROSY is a cornerstone of modern NMR spectroscopy for large proteins. This technique focuses on the methyl groups of Isoleucine, Leucine, and Valine (ILV) residues, which are often located in the hydrophobic core of proteins and at protein-protein interfaces. By selectively labeling these methyl groups with ¹³C in a perdeuterated background, methyl-TROSY experiments can significantly reduce relaxation rates, leading to sharper lines and higher sensitivity for very large complexes.[5]

Paramagnetic Lanthanide Tags

Paramagnetic lanthanide tags are metal complexes that can be site-specifically attached to a macromolecule. These tags induce significant effects on the NMR spectrum of the protein, providing long-range structural information. The two primary effects are:

  • Pseudocontact Shifts (PCS): Changes in the chemical shifts of nuclei depending on their distance and orientation relative to the paramagnetic center.[6][7]

  • Residual Dipolar Couplings (RDC): Providing information on the orientation of bonds relative to the magnetic field.[8]

¹⁹F NMR

Fluorine-19 (¹⁹F) is an excellent nucleus for NMR studies due to its 100% natural abundance, high gyromagnetic ratio (83% of the sensitivity of ¹H), and the absence of endogenous fluorine in most biological samples.[9][10] This results in background-free spectra with a large chemical shift dispersion, making it highly sensitive to the local chemical environment.[9]

Quantitative Performance Comparison

To facilitate a direct comparison, the following table summarizes key quantitative performance metrics for the tert-butyl group and its alternatives.

Parameter Tert-Butyl Group Methyl-TROSY Paramagnetic Lanthanide Tags ¹⁹F NMR
Typical Molecular Weight Limit > 200 kDa[1][4]Up to 1 MDaNot limiting; depends on the host moleculeUp to 180 kDa has been demonstrated[11]
Sensitivity High (9 equivalent ¹H)[1]High (requires ¹³C labeling and deuteration)[5]Indirectly enhances structural informationHigh (83% of ¹H sensitivity)[9]
Resolution High for mobile tags; can be poor if restricted[1]High, especially with TROSY techniquesNot directly a resolution-enhancing probeHigh due to large chemical shift dispersion (~400 ppm)[9]
Typical Linewidths Narrow for mobile tags; broad for restricted tagsNarrow with TROSYNot applicableGenerally narrow, but can be broadened by CSA at high fields[12]
Structural Information Localized to the tag siteGlobal, from multiple methyl groupsLong-range distances and orientations[6]Sensitive to local environment and conformational changes[9]
Labeling Complexity Relatively simple chemical modification[1]Requires specific metabolic precursors and deuterated media[13][14]Chemical or genetic introduction of tags[8][15][16]Biosynthetic incorporation of fluorinated amino acids[12]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these NMR probes. Below are summaries of the key experimental protocols.

Tert-Butyl Group Labeling via Cysteine Modification

This protocol describes the attachment of a tert-butyl group to a protein via a cysteine residue.

Workflow for Tert-Butyl Labeling

cluster_prep Protein Preparation cluster_label Labeling Reaction cluster_purify Purification cluster_nmr NMR Analysis P1 Purify protein with a single accessible cysteine P2 Buffer exchange into a reaction buffer (e.g., HEPES pH 7.4) P1->P2 L1 Add tert-butylating reagent (e.g., tBu iodoacetamide) in molar excess P2->L1 L2 Incubate at room temperature L1->L2 L3 Monitor reaction progress (e.g., by MS or HSQC) L2->L3 PU1 Quench reaction (e.g., with DTT) L3->PU1 PU2 Remove excess reagent (e.g., size-exclusion chromatography) PU1->PU2 N1 Acquire 1D ¹H NMR spectrum PU2->N1 N2 Analyze tBu resonance for chemical shift and linewidth N1->N2

A schematic workflow for labeling a protein with a tert-butyl group.

Materials:

  • Purified protein with a single accessible cysteine residue.

  • Tert-butylating reagent (e.g., N-tert-butyl-iodoacetamide, tert-butyl acrylate, or 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB)).

  • Reaction buffer (e.g., 20 mM HEPES pH 7.4, 125 mM KCl).

  • Quenching reagent (e.g., DTT).

  • Size-exclusion chromatography column.

Procedure:

  • Protein Preparation: Ensure the protein is in a suitable reaction buffer, free of reducing agents if a disulfide bond is to be formed (with BDSNB).

  • Labeling Reaction: Add the tert-butylating reagent to the protein solution at a molar excess (e.g., 10-20 fold). Incubate at room temperature for 1-16 hours.[1]

  • Monitoring: The reaction can be monitored by observing perturbations in ¹H-¹⁵N HSQC spectra or by mass spectrometry.[1]

  • Quenching: Quench the reaction by adding an excess of a reducing agent like DTT (except for BDSNB reactions).[1]

  • Purification: Remove unreacted reagent by size-exclusion chromatography.[1]

  • NMR Analysis: Acquire a 1D ¹H NMR spectrum to observe the tert-butyl resonance.

Selective Methyl Labeling for Methyl-TROSY

This protocol outlines the production of selectively ¹³CH₃-labeled proteins in a deuterated background in E. coli.

Workflow for Selective Methyl Labeling

cluster_culture Cell Culture cluster_label Isotope Labeling cluster_express Protein Expression cluster_purify Purification & NMR C1 Adapt E. coli to D₂O-based minimal media C2 Grow cells to mid-log phase (OD₆₀₀ ~0.6-0.8) C1->C2 L1 Add ¹³C-labeled precursors (e.g., α-ketoisovalerate, α-ketobutyrate) C2->L1 L2 Incubate for ~1 hour L1->L2 E1 Induce protein expression with IPTG L2->E1 E2 Incubate overnight at a lower temperature E1->E2 P1 Harvest cells and purify the labeled protein E2->P1 P2 Acquire ¹H-¹³C HMQC (methyl-TROSY) spectrum P1->P2

A schematic workflow for selective methyl labeling of proteins.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • D₂O-based minimal media with ¹⁵NH₄Cl and deuterated glucose.

  • ¹³C-labeled precursors:

    • For Leu/Val: [3,3-¹³C₂]-α-ketoisovaleric acid.

    • For Ile: [3-¹³C]-α-ketobutyric acid.

  • IPTG for induction.

Procedure:

  • Adaptation: Adapt the E. coli strain to grow in D₂O-based minimal media.

  • Growth: Grow the cells at 37°C to an OD₆₀₀ of ~0.6-0.8.

  • Precursor Addition: About one hour before induction, add the ¹³C-labeled keto-acid precursors to the culture.[14][17]

  • Induction: Induce protein expression with IPTG and continue to grow the culture, typically overnight at a reduced temperature (e.g., 18-25°C).

  • Purification: Harvest the cells and purify the labeled protein using standard methods.

  • NMR Analysis: Acquire a ¹H-¹³C HMQC (methyl-TROSY) spectrum.

Site-Specific Labeling with Paramagnetic Lanthanide Tags

This protocol describes the attachment of a lanthanide tag to a protein, often via a cysteine residue or an unnatural amino acid.

Workflow for Lanthanide Tagging

cluster_prep Tag & Protein Preparation cluster_conjugate Conjugation cluster_purify Purification & NMR P1 Synthesize or purchase lanthanide-chelating tag P2 Load tag with desired lanthanide ion (e.g., Tm³⁺, Tb³⁺) P1->P2 C1 React loaded tag with the protein P2->C1 P3 Prepare protein with a unique reactive site (e.g., single cysteine) P3->C1 C2 Monitor conjugation efficiency C1->C2 PU1 Purify the tagged protein C2->PU1 PU2 Acquire NMR spectra (e.g., ¹H-¹⁵N HSQC) PU1->PU2 PU3 Compare paramagnetic and diamagnetic spectra PU2->PU3

A schematic workflow for labeling a protein with a lanthanide tag.

Materials:

  • A lanthanide-chelating tag with a reactive group (e.g., maleimide for cysteine).

  • Lanthanide salts (e.g., TmCl₃, TbCl₃, and a diamagnetic reference like YCl₃).

  • Purified protein with a unique attachment site.

Procedure:

  • Tag Loading: Chelate the lanthanide ion to the tag according to the manufacturer's instructions or published protocols.[15][16]

  • Conjugation: React the loaded tag with the protein. For cysteine labeling, this is often done at a pH near 7.0.[8]

  • Purification: Remove the unreacted tag and free lanthanide ions, typically by size-exclusion chromatography or dialysis.

  • NMR Analysis: Acquire NMR spectra (e.g., ¹H-¹⁵N HSQC) for both the paramagnetic and a diamagnetic (e.g., Y³⁺) version of the tagged protein. The differences in chemical shifts correspond to the pseudocontact shifts.[15][16]

¹⁹F Labeling of Proteins

This protocol describes the biosynthetic incorporation of a fluorinated amino acid into a protein expressed in E. coli.

Workflow for ¹⁹F Labeling

cluster_culture Cell Culture cluster_label Labeling & Expression cluster_purify Purification & NMR C1 Grow E. coli in minimal media C2 Inhibit biosynthesis of the target amino acid (optional) C1->C2 L1 Add the fluorinated amino acid analog C2->L1 L2 Induce protein expression with IPTG L1->L2 P1 Harvest cells and purify the labeled protein L2->P1 P2 Acquire 1D ¹⁹F NMR spectrum P1->P2

A schematic workflow for ¹⁹F labeling of a protein.

Materials:

  • E. coli expression strain.

  • Minimal media.

  • Fluorinated amino acid analog (e.g., 5-fluoro-tryptophan).

  • IPTG for induction.

Procedure:

  • Growth: Grow the E. coli culture in minimal media. For some amino acids, it may be necessary to use an auxotrophic strain or an inhibitor of the amino acid's biosynthetic pathway.[12]

  • Labeling: Add the fluorinated amino acid to the culture medium.

  • Induction: Induce protein expression with IPTG.

  • Purification: Harvest the cells and purify the ¹⁹F-labeled protein.

  • NMR Analysis: Acquire a 1D ¹⁹F NMR spectrum. The experiment is typically straightforward as there are no background signals.[12][18]

Conclusion

The choice of an NMR probe for studying macromolecular complexes is highly dependent on the specific biological question, the nature of the system, and the available resources.

  • The tert-butyl group is an excellent choice for its high sensitivity and ease of use, particularly for systems with limited stability or solubility where a quick and sensitive readout is required. Its main limitation is the potential for signal broadening if its mobility is restricted.

  • Methyl-TROSY remains the gold standard for high-resolution structural studies of very large complexes, providing a wealth of information from probes distributed throughout the protein's core. However, it requires more complex and expensive isotope labeling strategies.

  • Paramagnetic lanthanide tags are unparalleled for obtaining long-range distance and orientation information, which is invaluable for determining the architecture of multi-domain proteins and complexes.

  • ¹⁹F NMR offers a unique combination of high sensitivity, background-free spectra, and a large chemical shift dispersion, making it an exceptional probe for studying conformational changes and ligand binding.

Ultimately, a multi-pronged approach, potentially combining several of these techniques, will often yield the most comprehensive understanding of the structure and function of large and dynamic macromolecular assemblies. The tert-butyl group, with its favorable characteristics, is a valuable and often underutilized tool in the NMR spectroscopist's arsenal.

References

A Comparative Guide to HPLC Methods for Purity Assessment of Tert-butyl Carbamate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is paramount for the successful development of new therapeutics. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. Consequently, robust analytical methods are required to assess the purity of Boc-protected reaction products, ensuring that unreacted starting materials, by-products, and other impurities are effectively identified and quantified.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1] This guide provides an objective comparison of various HPLC methods for the purity assessment of tert-butyl carbamate (Boc-carbamate) reaction products, complete with experimental protocols and supporting data to aid in method selection and implementation.

Comparison of Key HPLC Methodologies

The selection of an optimal HPLC method depends on the specific characteristics of the Boc-protected product and the potential impurities. The most common impurities in a Boc-protection reaction include the unreacted amine starting material, excess di-tert-butyl dicarbonate (Boc anhydride), the di-protected by-product (if a di-amine is used or over-reaction occurs), and tert-butyl carbamate, a common side product.[1] The following table summarizes and compares the most effective HPLC approaches for this analysis.

Parameter Method 1: Reversed-Phase (C18 Column) Method 2: Reversed-Phase (Phenyl-Hexyl Column) Method 3: HILIC Method 4: Chiral HPLC
Principle Separation based on hydrophobicity.[1]Separation based on a combination of hydrophobicity and π-π interactions.[2]Separation based on partitioning into a water-enriched layer on a polar stationary phase.Enantioselective separation based on interactions with a chiral stationary phase (CSP).
Primary Application General-purpose purity assessment of most Boc-protected compounds.Alternative selectivity for aromatic or unsaturated Boc-protected compounds; resolving impurities with similar hydrophobicity to the main peak.[2]Purity assessment of highly polar Boc-protected compounds or separation from polar impurities that are poorly retained in reversed-phase.Determination of enantiomeric purity of chiral Boc-protected compounds, such as amino acid derivatives.
Typical Stationary Phase Octadecylsilane (C18)Phenyl-HexylAmide, Silica, or ZwitterionicPolysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptides.
Expected Elution Order 1. Unreacted Amine (most polar) 2. Main Boc-Product 3. Di-Boc By-product 4. Boc Anhydride (most non-polar)Elution order can change based on π-π interactions. Aromatic impurities may be more retained compared to C18. Can provide unique selectivity between the main product and aromatic impurities.[2]Inversed elution order compared to RP-HPLC. The most polar compounds are retained the longest.[3][4]Separation of enantiomers (e.g., D- and L-forms). The elution order depends on the specific CSP and mobile phase.
Advantages Robust, versatile, widely available, and well-understood.[1]Orthogonal selectivity to C18, which can resolve co-eluting peaks.[2]Excellent retention of very polar compounds without ion-pairing reagents.[3]The definitive method for quantifying enantiomeric excess.
Limitations Poor retention for very polar impurities. May not resolve compounds with very similar hydrophobicity.May provide less retention for purely aliphatic compounds compared to C18.[2]Can have longer equilibration times; retention can be sensitive to mobile phase water content.Columns are expensive and dedicated to chiral separations.
Common Detectors UV (210-220 nm), CAD, ELSD, MSUV (210-220 nm, 254 nm for aromatics), CAD, ELSD, MSCAD, ELSD, MS (high organic mobile phase enhances MS sensitivity).[3]UV, MS

Experimental Protocols

Detailed methodologies for the key HPLC methods are provided below. These protocols serve as a starting point and should be optimized for specific applications.

Method 1: General Purity Assessment by Reversed-Phase HPLC (C18)

This method is suitable for the routine purity analysis of a wide range of Boc-carbamate reaction products.

  • Instrumentation: Standard HPLC system with a UV detector or universal detector (CAD/ELSD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Gradient: A typical gradient could be: 5% to 95% B over 20 minutes; hold at 95% B for 5 minutes; return to 5% B over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[1]

  • Detection: UV at 210 nm (for the carbamate group) or a universal detector like CAD or ELSD if the impurities lack a chromophore.[1][6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.[5]

Method 2: Purity Assessment by Reversed-Phase HPLC (Phenyl-Hexyl)

This method is an excellent alternative to C18 when dealing with aromatic compounds or when seeking different selectivity to resolve challenging impurity profiles.

  • Instrumentation: Standard HPLC system with a UV detector or universal detector (CAD/ELSD).

  • Column: Phenyl-Hexyl reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% TFA or 0.1% Formic Acid. (Note: Methanol can enhance π-π interactions with phenyl phases).[7]

  • Gradient: Similar to the C18 method, but may require adjustment based on the different retention characteristics. A good starting point is 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm and 254 nm (for aromatic rings), or a universal detector.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.

Method 3: Purity Assessment by HILIC

This method is ideal for separating the main Boc-protected product from highly polar impurities that are not well-retained by reversed-phase chromatography.

  • Instrumentation: HPLC or UPLC system with a CAD, ELSD, or MS detector.

  • Column: HILIC column with an amide or zwitterionic stationary phase (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

  • Mobile Phase B: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.

  • Gradient: A typical gradient starts with a high percentage of organic solvent, for example: 95% to 50% A over 10 minutes; hold for 2 minutes; return to 95% A and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[3]

  • Injection Volume: 2-5 µL.

  • Sample Preparation: Dissolve the sample in a high percentage of acetonitrile (e.g., 90:10 acetonitrile:water) at a concentration of approximately 1 mg/mL and filter.

Method 4: Enantiomeric Purity by Chiral HPLC

This method is essential for reaction products that are chiral and require assessment of their enantiomeric excess.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as one based on amylose or cellulose phenylcarbamate derivatives (e.g., CHIRALPAK® IA, IC, etc.).

  • Mobile Phase: Typically a mixture of n-hexane and an alcohol like isopropanol or ethanol. The exact ratio is highly dependent on the specific analyte and CSP and requires careful optimization. For example, n-Hexane/Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength where the analyte has sufficient absorbance (e.g., 220 nm or 254 nm if aromatic).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase (e.g., 1 mg/mL) and filter.

Experimental Workflow and Logic

The process of selecting an appropriate HPLC method and assessing the purity of a Boc-carbamate reaction product follows a logical workflow. This involves an initial assessment using a standard method, followed by more specialized techniques if required.

HPLC_Workflow cluster_troubleshoot Troubleshooting & Further Analysis start Crude Reaction Product (Boc-Protected Amine) rp_c18 Method 1: RP-HPLC (C18) Standard Purity Screen start->rp_c18 purity_check Purity Acceptable? Resolution Adequate? rp_c18->purity_check report Final Purity Report purity_check->report Yes coelution Co-elution or Poor Resolution? purity_check->coelution No polar_impurities Poor Retention of Polar Impurities? coelution->polar_impurities No rp_phenyl Method 2: RP-HPLC (Phenyl) Alternative Selectivity coelution->rp_phenyl Yes chiral_check Is Product Chiral? polar_impurities->chiral_check No hilic Method 3: HILIC For Polar Analytes polar_impurities->hilic Yes chiral_check->report No chiral_hplc Method 4: Chiral HPLC Enantiomeric Purity chiral_check->chiral_hplc Yes rp_phenyl->report hilic->report chiral_hplc->report

Workflow for HPLC method selection and purity assessment.

The logical relationship for choosing a detection method is also a critical consideration. Many Boc-protected compounds lack a strong UV chromophore, making universal detectors a valuable alternative.

Detector_Logic cluster_universal Universal Detectors analyte Analyte & Impurities uv_check Strong UV Chromophore Present? analyte->uv_check uv_detector UV/DAD Detector (e.g., 210-254 nm) uv_check->uv_detector Yes volatile_check Analytes Volatile? uv_check->volatile_check No cad_elsd CAD or ELSD (Non-volatile analytes) id_needed Impurity ID Needed? cad_elsd->id_needed ms_detector Mass Spectrometry (MS) (Provides Mass Info) volatile_check->cad_elsd No volatile_check->id_needed Yes (Consider MS) id_needed->ms_detector

References

Comparative Guide to the Enantioselective Synthesis of Octahydrocyclopenta[c]pyrrol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic routes for preparing enantiomerically pure octahydrocyclopenta[c]pyrrol-4-amine, a valuable building block in medicinal chemistry. The comparison focuses on a diastereoselective approach utilizing a chiral auxiliary and a modern catalytic asymmetric method.

Route A: Diastereoselective Synthesis via Aza-Cope-Mannich Reaction

This strategy leverages a well-established chiral auxiliary, (R)-1-phenylethylamine, to induce stereoselectivity in the key ring-forming step. The core of this route is a stereoselective aza-Cope-Mannich reaction, a powerful tool for the construction of nitrogen-containing heterocycles. While the direct application to the cyclopentane system to yield the target molecule is based on analogous transformations, this approach offers a robust and classical pathway.[1][2]

Logical Workflow for Route A

cluster_0 Route A: Diastereoselective Approach A1 Starting Material: Cyclopentene Oxide A3 Intermediate 1: Chiral Amino Alcohol A1->A3 A2 Chiral Auxiliary: (R)-1-Phenylethylamine A2->A3 A4 Intermediate 2: Alkynyl Amino Alcohol A3->A4 A5 Key Step: Aza-Cope-Mannich Rearrangement A4->A5 A6 Intermediate 3: Enantiopure Octahydrocyclopenta[c]pyrrol-4-one A5->A6 A7 Final Step: Reductive Amination A6->A7 A8 Product: Enantiomerically Pure Octahydrocyclopenta[c]pyrrol-4-amine A7->A8

Caption: Diastereoselective synthesis of the target amine using a chiral auxiliary.

Experimental Protocols for Key Steps (Route A)

1. Synthesis of Chiral Amino Alcohol (Intermediate 1):

  • To a solution of cyclopentene oxide in a suitable solvent such as ethanol, add (R)-1-phenylethylamine.

  • The reaction mixture is heated to reflux for several hours until the epoxide is consumed (monitored by TLC).

  • After cooling, the solvent is removed under reduced pressure, and the resulting diastereomeric amino alcohols are separated by column chromatography.

2. Aza-Cope-Mannich Rearrangement (Key Step):

  • The purified alkynyl amino alcohol (Intermediate 2) is dissolved in a suitable solvent like acetonitrile.

  • An acid catalyst, such as p-toluenesulfonic acid, is added.

  • The reaction is heated to reflux, and the formation of the bicyclic ketone is monitored by GC-MS.

  • Upon completion, the reaction is quenched, and the product is extracted and purified.

3. Reductive Amination (Final Step):

  • The enantiopure octahydrocyclopenta[c]pyrrol-4-one (Intermediate 3) is dissolved in methanol.

  • Ammonium acetate and a reducing agent, for instance, sodium cyanoborohydride, are added.

  • The reaction is stirred at room temperature until the ketone is fully converted to the amine.

  • The final product is isolated and purified after an acidic workup followed by basification and extraction.

Route B: Catalytic Asymmetric [3+2] Cycloaddition

This modern approach utilizes a catalytic amount of a chiral metal complex to achieve high enantioselectivity in the construction of the core pyrrolidine ring. The key step is a [3+2] cycloaddition of an azomethine ylide with an alkene, a highly efficient method for synthesizing five-membered nitrogen heterocycles.[3]

Logical Workflow for Route B

cluster_1 Route B: Catalytic Asymmetric Approach B1 Starting Materials: Amino Ester & Aldehyde B2 Intermediate 1: Azomethine Ylide Precursor B1->B2 B3 Key Step: Catalytic Asymmetric [3+2] Cycloaddition B2->B3 B5 Intermediate 2: Enantioenriched Bicyclic Ketone B3->B5 B4 Dipolarophile: Cyclopentenone B4->B3 B6 Final Step: Reductive Amination B5->B6 B7 Product: Enantiomerically Pure Octahydrocyclopenta[c]pyrrol-4-amine B6->B7 B8 Chiral Catalyst: e.g., Ag(I)/Chiral Ligand B8->B3

Caption: Catalytic asymmetric synthesis of the target amine via [3+2] cycloaddition.

Experimental Protocols for Key Steps (Route B)

1. In Situ Generation of Azomethine Ylide (Intermediate 1):

  • An imine is formed from an amino ester (e.g., methyl glycinate) and an aldehyde in a suitable aprotic solvent like dichloromethane.

  • A mild base, such as triethylamine, is used to facilitate the in situ generation of the azomethine ylide.

2. Catalytic Asymmetric [3+2] Cycloaddition (Key Step):

  • A silver(I) salt (e.g., silver acetate) and a chiral phosphine ligand are mixed in the reaction vessel to form the chiral catalyst.

  • The azomethine ylide precursor and cyclopentenone are added to the catalyst mixture at a low temperature (e.g., -78 °C).

  • The reaction is stirred for several hours, and the progress is monitored by HPLC.

  • After completion, the reaction is quenched, and the enantioenriched bicyclic product is purified by column chromatography.

3. Reductive Amination (Final Step):

  • The protocol is similar to that described in Route A. The enantioenriched bicyclic ketone (Intermediate 2) is subjected to reductive amination with a nitrogen source and a reducing agent to yield the final product.

Comparative Data

ParameterRoute A: Diastereoselective ApproachRoute B: Catalytic Asymmetric Approach
Source of Chirality Chiral Auxiliary ((R)-1-phenylethylamine)Chiral Catalyst (e.g., Ag(I)/Chiral Ligand)
Key Reaction Aza-Cope-Mannich Rearrangement[3+2] Cycloaddition
Overall Yield (estimated) ModerateGood to Excellent
Enantiomeric Excess (e.e.) Typically >95% (after separation)Often >90%
Atom Economy Lower (due to stoichiometric chiral auxiliary)Higher (catalytic use of chiral source)
Scalability Can be challenging due to chromatographyGenerally more scalable
Reagent Cost Chiral auxiliary can be costly in large scaleChiral ligands and metal catalysts can be expensive

Conclusion

Both synthetic routes offer viable pathways to enantiomerically pure octahydrocyclopenta[c]pyrrol-4-amine.

  • Route A represents a more traditional, diastereoselective approach. Its main advantage is the reliability of using a chiral auxiliary to control stereochemistry, though it may require a chromatographic separation of diastereomers and has lower atom economy.

  • Route B exemplifies a modern, catalytic asymmetric strategy. It is more atom-economical and potentially more scalable. The success of this route is highly dependent on the choice of the chiral catalyst and optimization of reaction conditions to achieve high enantioselectivity.

The selection of the most suitable route will depend on the specific requirements of the research or development project, including scale, cost considerations, and available expertise in asymmetric catalysis.

References

The Bromine Advantage: A Comparative Guide to the Structure-Activity Relationship of Brominated BRD4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of bromine into small molecule inhibitors is a well-established method in medicinal chemistry to enhance potency and modulate pharmacokinetic properties. In the landscape of epigenetic drug discovery, this approach has shown particular promise in the development of inhibitors for Bromodomain-containing protein 4 (BRD4), a key therapeutic target in oncology and inflammatory diseases. This guide provides a comprehensive comparison of BRD4 inhibitors featuring brominated substituents against their non-brominated counterparts, supported by quantitative data and detailed experimental protocols.

The Impact of Bromination on BRD4 Inhibition: A Quantitative Comparison

The introduction of a bromine atom can significantly enhance the binding affinity of inhibitors for the acetyl-lysine binding pocket of BRD4. A notable example is the development of analogues of the dual Polo-like kinase 1 (PLK1) and BRD4 inhibitor, BI-2536. Substitution of the cyclopentyl group in BI-2536 with a 3-bromobenzyl moiety resulted in a nearly 8-fold increase in potency for BRD4 inhibition.[1] This enhanced affinity is attributed to favorable hydrophobic interactions between the bromobenzyl group and the isoleucine residue (I146) within the BRD4 binding pocket.[1]

CompoundR² GroupBRD4 Inhibitory Activity (Ki in nM)Fold Improvement vs. BI-2536
BI-2536 Cyclopentyl69-
Analogue 39j 3-Bromobenzyl8.7~7.9

BRD4 Signaling Pathway and Mechanism of Inhibition

BRD4 is a critical "reader" of epigenetic marks, specifically recognizing and binding to acetylated lysine residues on histone tails.[2] This interaction is crucial for the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to the transcriptional activation of key oncogenes such as c-Myc.[3] BRD4 inhibitors competitively bind to the acetyl-lysine binding pocket of BRD4, displacing it from chromatin and thereby disrupting this transcriptional activation cascade. This leads to the downregulation of c-Myc expression, resulting in cell cycle arrest and apoptosis in cancer cells.[4]

BRD4_Signaling_Pathway cluster_nucleus Nucleus Acetylated_Histones Acetylated Histones BRD4 BRD4 Acetylated_Histones->BRD4 binds to PTEFb P-TEFb BRD4->PTEFb recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates cMyc_Gene c-Myc Gene RNA_Pol_II->cMyc_Gene transcribes cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Cell_Proliferation Cell Proliferation & Survival cMyc_mRNA->Cell_Proliferation promotes BRD4_Inhibitor Brominated BRD4 Inhibitor BRD4_Inhibitor->BRD4 inhibits binding

BRD4 signaling pathway and the mechanism of action for brominated inhibitors.

Experimental Protocols

The evaluation of BRD4 inhibitors relies on a combination of biochemical and cell-based assays to determine their potency and cellular effects.

Biochemical Assays for BRD4 Inhibition

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a highly sensitive method to quantify the binding of an inhibitor to a BRD4 bromodomain.

  • Principle: The assay measures the proximity between a donor fluorophore (e.g., Europium-labeled anti-GST antibody bound to a GST-tagged BRD4 bromodomain) and an acceptor fluorophore (e.g., a fluorescently labeled biotinylated acetylated histone peptide bound to streptavidin). When these are in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor competes with the histone peptide for binding to BRD4, leading to a decrease in the FRET signal.[2]

  • Detailed Protocol:

    • Reagent Preparation: Prepare serial dilutions of the test inhibitor in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4). The final DMSO concentration should be kept below 1%.

    • Reaction Setup: In a 384-well plate, add the test inhibitor, a GST-tagged BRD4 bromodomain (e.g., BRD4-BD1), and a biotinylated acetylated histone H4 peptide.

    • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

    • Detection: Add a solution containing a Europium-labeled anti-GST antibody and streptavidin-conjugated acceptor fluorophore (e.g., APC). Incubate for 60-120 minutes at room temperature, protected from light.

    • Data Acquisition: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

    • Data Analysis: The IC50 value, the concentration of inhibitor that causes 50% inhibition of the FRET signal, is determined by plotting the signal against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

TR_FRET_Workflow A Prepare serial dilutions of brominated BRD4 inhibitor B Add inhibitor, GST-BRD4, and biotinylated histone peptide to plate A->B C Incubate for 30-60 minutes at room temperature B->C D Add Eu-anti-GST antibody and streptavidin-acceptor C->D E Incubate for 60-120 minutes in the dark D->E F Read TR-FRET signal on plate reader E->F G Analyze data and determine IC50 value F->G

Workflow for a TR-FRET based BRD4 inhibitor screening assay.

2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is another bead-based proximity assay commonly used for high-throughput screening of BRD4 inhibitors.

  • Principle: The assay utilizes donor and acceptor beads that are brought into proximity when a biotinylated acetylated histone peptide, bound to streptavidin-coated donor beads, interacts with a GST-tagged BRD4 bromodomain, bound to glutathione-coated acceptor beads. Upon excitation, the donor bead releases singlet oxygen, which excites the nearby acceptor bead, leading to light emission. Inhibitors disrupt this interaction, resulting in a decreased signal.

  • Detailed Protocol:

    • Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer.

    • Reaction Mixture: In a 384-well plate, combine the test compound, GST-tagged BRD4 protein, and the biotinylated histone peptide.

    • Incubation: Incubate the plate at room temperature for 30 minutes.

    • Bead Addition: Add glutathione acceptor beads and incubate for 60 minutes, followed by the addition of streptavidin donor beads and a further 60-minute incubation in the dark.

    • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.

    • Data Analysis: The IC50 value is calculated from the dose-response curve of the AlphaScreen signal versus the inhibitor concentration.

Cellular Assays for BRD4 Inhibitor Evaluation

1. Cell Viability Assay (MTT or CellTiter-Glo)

These assays determine the effect of BRD4 inhibitors on the proliferation and viability of cancer cells.

  • Principle: The MTT assay measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The CellTiter-Glo assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. A decrease in signal indicates reduced cell viability.[5]

  • Detailed Protocol:

    • Cell Seeding: Seed cancer cells (e.g., MV4-11, a human acute myeloid leukemia cell line) in a 96-well plate and allow them to attach overnight.[6]

    • Compound Treatment: Treat the cells with a range of concentrations of the BRD4 inhibitor for 24, 48, or 72 hours.[5]

    • Reagent Addition: For the MTT assay, add MTT reagent and incubate for 2-4 hours, then solubilize the formazan crystals. For CellTiter-Glo, add the reagent to lyse the cells and generate a luminescent signal.

    • Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo) using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[6]

Cell_Viability_Workflow A Seed cancer cells in a 96-well plate B Treat cells with a dose-range of brominated BRD4 inhibitor A->B C Incubate for 24-72 hours B->C D Add cell viability reagent (e.g., MTT or CellTiter-Glo) C->D E Incubate and measure signal (absorbance or luminescence) D->E F Analyze data and determine GI50/IC50 value E->F

Workflow for assessing the impact of brominated BRD4 inhibitors on cell viability.

2. Western Blot Analysis of c-Myc Expression

This assay is used to confirm the on-target effect of BRD4 inhibitors by measuring the protein levels of the downstream target, c-Myc.

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. A decrease in the c-Myc protein band intensity after treatment with a BRD4 inhibitor confirms its mechanism of action.[7]

  • Detailed Protocol:

    • Cell Treatment: Treat cancer cells with various concentrations of the BRD4 inhibitor for a specified time (e.g., 24 hours).[3]

    • Protein Extraction: Lyse the cells and quantify the total protein concentration.

    • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

    • Immunoblotting: Block the membrane and incubate with a primary antibody specific for c-Myc, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Visualize the protein bands using a chemiluminescent substrate. A loading control protein (e.g., GAPDH or β-actin) should also be probed to ensure equal protein loading across samples.[7]

    • Analysis: Quantify the band intensities to determine the relative decrease in c-Myc protein levels.

Conclusion

The inclusion of bromine in the chemical structure of BRD4 inhibitors has demonstrated a clear potential for enhancing their inhibitory potency. This is exemplified by the significant increase in binding affinity observed with brominated analogues of existing inhibitors. The improved performance is often attributed to favorable hydrophobic and potentially halogen bonding interactions within the BRD4 binding pocket. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of novel brominated BRD4 inhibitors, from initial biochemical screening to the confirmation of their cellular mechanism of action. As the field of epigenetic drug discovery continues to advance, the strategic use of bromine and other halogens will undoubtedly remain a key strategy in the design of next-generation therapeutics.

References

Navigating Purity: A Comparative Guide to HPLC Methods for Bifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of bifunctional linkers is a cornerstone of creating safe and effective bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Impurities in these critical reagents can lead to the formation of undesirable products, compromising the efficacy, safety, and stability of the final therapeutic.[1][2] High-Performance Liquid Chromatography (HPLC) stands as an essential analytical technique for meticulously assessing the purity of these linkers.[1]

This guide provides a comparative analysis of the principal HPLC methods used for the purity assessment of bifunctional linkers. We will delve into the principles, advantages, and limitations of each technique, supported by detailed experimental protocols and performance data to inform your selection of the most suitable analytical method.

Comparison of Key HPLC Methods

The selection of an appropriate HPLC method is contingent on the specific properties of the bifunctional linker and the potential impurities that may be present. The following table summarizes the key performance characteristics of common HPLC methodologies.

Parameter Reversed-Phase HPLC (RP-HPLC) Ion-Exchange Chromatography (IEX) Size-Exclusion Chromatography (SEC) Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle of Separation Hydrophobicity.[1]Net Charge.[1]Hydrodynamic Radius (Size in solution).[1][3]Polarity/Hydrophilicity.[4]
Primary Application High-resolution separation of the main compound from closely related impurities with differing hydrophobicity.[1][2]Separation of charged species, particularly effective for distinguishing between mono- and di-acid impurities.[1]Screening for high molecular weight impurities, aggregates, or fragments.[1][5]Separation of highly polar compounds that are poorly retained in RP-HPLC.[4]
Advantages - High resolution and reproducibility.- Versatile for a wide range of small molecule impurities.[1][2]- High selectivity for charged analytes.- Can separate based on the number of acidic/basic groups.[1][6]- Mild, non-denaturing conditions.- Useful for assessing stability and aggregation.[5][7]- Orthogonal selectivity to RP-HPLC.- Better retention for very polar analytes.[4][8]
Limitations - Potential for peak tailing with highly acidic or basic compounds.- May require volatile mobile phases for certain detectors (e.g., CAD/ELSD).[1]- Requires salt gradients, which can be incompatible with MS and corrosive to standard HPLC systems.[1][5]- Sensitive to mobile phase pH.[1]- Lower resolution compared to RP-HPLC for small molecules.- Not suitable for separating impurities of similar size.[5]- Can have longer equilibration times.- Retention can be sensitive to mobile phase water content.
Typical Impurities Detected Starting materials, byproducts with different PEG lengths, or other non-polar/less polar impurities.[1]Di-acid impurities from a mono-acid product, or other charged variants.[1]Oligomers, polymers, or aggregates of the linker.[1][5]Polar degradation products or impurities not retained by RP-HPLC.

The Rise of UPLC: A Note on Performance

Ultra-Performance Liquid Chromatography (UPLC) represents a significant technological advancement over traditional HPLC. By utilizing columns with smaller particle sizes (typically <2 µm) and operating at much higher pressures, UPLC systems offer several key advantages:

  • Faster Analysis: Run times can be up to ten times faster than conventional HPLC.[9]

  • Improved Resolution: UPLC provides sharper peaks and better separation of closely eluting compounds.[9][10]

  • Enhanced Sensitivity: Due to reduced band broadening, UPLC generally offers better sensitivity, which is crucial for detecting trace-level impurities.[9][11]

While UPLC systems come with a higher initial cost, the increased throughput and reduced solvent consumption can make them more cost-effective for high-throughput environments.[9][11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the primary HPLC methods discussed.

Reversed-Phase HPLC (RP-HPLC) Protocol

This method is widely applicable for the general purity assessment of many bifunctional linkers.

  • Objective: To determine the purity of a bifunctional linker and quantify impurities based on hydrophobicity.[2]

  • Apparatus and Reagents:

    • HPLC or UPLC system with a UV detector.

    • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[2]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[2]

  • Sample Preparation: Prepare a stock solution of the linker in a suitable solvent (e.g., DMSO or mobile phase) at a concentration of approximately 1 mg/mL.[2]

  • Instrumental Parameters:

    • Flow Rate: 1.0 mL/min.[2]

    • Injection Volume: 10 µL.[2]

    • Detection Wavelength: Appropriate for the linker's chromophore (e.g., 254 nm).[2]

    • Gradient: A typical gradient might run from 5% to 95% mobile phase B over 20 minutes.[2]

  • Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated by the area percentage of the main peak relative to the total area of all peaks. A typical acceptance criterion for purity is ≥ 95%.[2]

Anion-Exchange Chromatography (AEX) Protocol

This protocol is specifically designed for bifunctional linkers containing acidic functional groups, such as carboxylic acids.

  • Objective: To separate and quantify acidic impurities, such as di-acids, from the main mono-acid product.[1]

  • Apparatus and Reagents:

    • HPLC system with a UV or conductivity detector.

    • Strong or weak anion-exchange column.

    • Mobile Phase A: 20 mM MES, pH 6.5.[12]

    • Mobile Phase B: 20 mM MES, 500 mM NaCl, pH 6.5.[12]

  • Sample Preparation: Dissolve the linker sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Instrumental Parameters:

    • Flow Rate: 1.0 mL/min.[12]

    • Injection Volume: 20 µL.

    • Detection Wavelength: 280 nm.[12]

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Data Analysis: Peak integration is used to determine the relative percentage of the main species and any charged variants. Acidic variants will typically elute earlier than the main peak.[12]

Size-Exclusion Chromatography (SEC) Protocol

This method is used as a screening tool for high molecular weight species.

  • Objective: To detect the presence of aggregates, oligomers, or other high molecular weight impurities.[1][5]

  • Apparatus and Reagents:

    • HPLC or UPLC system with a UV detector.[5]

    • SEC column suitable for the molecular weight range of interest.

    • Mobile Phase: Isocratic mobile phase, such as Phosphate-Buffered Saline (PBS), pH 7.4.[5]

  • Sample Preparation: Dilute the linker sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.[5]

  • Instrumental Parameters:

    • Flow Rate: Constant flow rate as recommended for the column (e.g., 0.5 mL/min).

    • Injection Volume: 50 µL.

    • Detection Wavelength: 280 nm.[5]

    • Run Time: Analysis is performed under isocratic conditions until all species have eluted.[5]

  • Data Analysis: The chromatogram is analyzed for peaks eluting earlier than the main monomeric linker peak, which correspond to higher molecular weight species.[5]

Visualizing the Process

To better illustrate the relationships and processes involved in the purity analysis of bifunctional linkers, the following diagrams have been generated.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Linker Bifunctional Linker Sample Dissolve Dissolve in Appropriate Solvent Linker->Dissolve HPLC_System HPLC System (Pump, Injector, Column) Dissolve->HPLC_System Inject Sample Detector Detector (UV, MS, etc.) HPLC_System->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Acquire Signal Integration Peak Integration & Purity Calculation Chromatogram->Integration Report Final Purity Report Integration->Report

Caption: General workflow for the HPLC purity analysis of bifunctional linkers.

Method_Selection cluster_impurities cluster_methods Start Purity Analysis Goal Hydrophobicity Different Hydrophobicity (e.g., starting materials) Start->Hydrophobicity Charge Different Charge (e.g., di-acid vs mono-acid) Start->Charge Size Different Size (e.g., aggregates) Start->Size RP_HPLC RP-HPLC Hydrophobicity->RP_HPLC IEX Ion-Exchange (IEX) Charge->IEX SEC Size-Exclusion (SEC) Size->SEC

Caption: Logical guide for selecting an HPLC method based on expected impurities.

References

Safety Operating Guide

Proper Disposal of Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate, a carbamate compound. Adherence to institutional, local, state, and federal regulations is mandatory.

Hazard Assessment and Personal Protective Equipment (PPE)

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat or other protective clothing.

Waste Collection and Segregation

Proper collection and segregation of chemical waste are critical to prevent hazardous reactions.

  • Waste Container: Collect waste this compound in a designated, clearly labeled, and sealable container. The container must be compatible with the chemical.

  • Labeling: The container must be marked as "Hazardous Waste" and include the full chemical name: "this compound," along with any associated hazard symbols.

  • Segregation: Do not mix this waste with other incompatible waste streams.[1][2] Carbamates may be incompatible with strong oxidizing agents, acids, and bases.

Step-by-Step Disposal Protocol

The primary method for disposing of this compound is through an approved hazardous waste disposal facility.

  • Collection of Solid Waste:

    • Carefully transfer the solid this compound into the designated hazardous waste container.

    • Avoid generating dust during transfer.

  • Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as weighing paper, contaminated gloves, and absorbent pads, must also be collected and disposed of as hazardous waste.[3]

    • Place these materials in the same designated hazardous waste container.

  • Spill Management:

    • In the event of a spill, use an inert absorbent material like vermiculite, dry sand, or earth to contain it.

    • Collect the absorbed material and place it in the designated hazardous waste container for disposal.

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[2][4][5]

    • The rinsate from the first rinse must be collected and disposed of as hazardous waste.[1]

    • After triple-rinsing and allowing the container to air-dry, deface or remove the original label.[2][5]

    • The clean, defaced container may then be disposed of as regular laboratory trash or recycled, in accordance with institutional policies.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1][3]

    • Follow all institutional procedures for waste manifests and record-keeping.

Quantitative Data Summary

For clarity and quick reference, the following table summarizes key information related to the disposal of this compound.

ParameterGuidelineSource
Waste Classification Hazardous WasteGeneral practice for carbamates
Container Type Compatible, sealed, and labeled[1][3]
Rinsate from Containers Collect as hazardous waste[1]
Contaminated PPE Dispose of as hazardous waste[3]
Spill Residue Dispose of as hazardous waste[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start: Handling Waste cluster_collection Waste Collection & Segregation cluster_disposal_path Disposal Path cluster_final Final Disposal Start This compound Waste (Solid, Contaminated Materials, or Empty Container) Collect Collect in a Labeled, Sealed Hazardous Waste Container Start->Collect Segregate Segregate from Incompatible Wastes Collect->Segregate SolidWaste Solid Waste & Contaminated Materials Segregate->SolidWaste If solid waste or contaminated material EmptyContainer Empty Container Segregate->EmptyContainer If empty container EHS Contact EHS for Pickup and Disposal SolidWaste->EHS TripleRinse Triple-Rinse with Appropriate Solvent EmptyContainer->TripleRinse CollectRinsate Collect First Rinsate as Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Defaced Container as Regular Trash TripleRinse->DisposeContainer CollectRinsate->EHS

Caption: Disposal workflow for this compound.

By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate

For Immediate Use by Laboratory Personnel

This guide provides critical safety, handling, and disposal information for this compound (CAS No: 185693-12-3). Adherence to these protocols is essential for ensuring personal safety and minimizing exposure risks in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for the safe handling of this compound. The following table summarizes the required personal protective equipment.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves before use.To prevent skin contact.
Eye and Face Protection Chemical splash goggles or safety glasses with side shields that meet EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.To protect eyes from splashes.
Skin and Body Protection Wear a lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities, a chemical-resistant apron may be necessary.To prevent skin exposure.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator may be required.To avoid inhalation of dust or vapors.[1]
Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an eye wash station and safety shower are accessible.

  • Prepare all necessary equipment and reagents before handling the chemical.

  • Keep the container tightly closed when not in use.[1]

2. Handling the Chemical:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[1]

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Use non-sparking tools to prevent electrostatic discharge.[1]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

  • Keep the substance locked up and stored apart from foodstuff containers.[1]

Spill and Emergency Procedures
SituationProtocol
Small Spill Absorb the spill with an inert material (e.g., sand, vermiculite). Place the material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.
Large Spill Evacuate the area immediately. Contact your institution's emergency response team.
Skin Contact Immediately wash the affected area with plenty of water.[1] If skin irritation occurs, seek medical attention.[1] Remove contaminated clothing and wash it before reuse.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, seek medical help.[1]
Ingestion Rinse mouth.[1] Get medical help if you feel unwell.[1]
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.

  • Contaminated PPE: Dispose of used gloves, aprons, and other disposable PPE in a designated hazardous waste container.

  • Dispose of all waste in accordance with local, state, and federal regulations.[1]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Verify Fume Hood & Safety Shower/Eyewash B Don Appropriate PPE A->B C Work in Fume Hood B->C D Dispense Chemical C->D E Close Container D->E F Clean Work Area E->F G Doff PPE F->G H Dispose of Chemical Waste G->H I Dispose of Contaminated PPE H->I

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.